Sertaconazole
Descripción
Propiedades
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
| Record name | Sertaconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
| Record name | Sertaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sertaconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
| Record name | Sertaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sertaconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99592-32-2 | |
| Record name | Sertaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertaconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sertaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sertaconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sertaconazole Nitrate: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertaconazole nitrate is a synthetic antifungal agent belonging to the imidazole class, chemically identified as (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.[1][2] It is widely utilized in topical formulations for the treatment of superficial cutaneous fungal infections, such as athlete's foot.[3] this compound's efficacy stems from its ability to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[4][5] This inhibition is achieved by targeting the fungal cytochrome P450 enzyme 14α-demethylase, which disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately, fungal cell death.[3][4] This document provides an in-depth analysis of the essential physicochemical properties and stability profile of this compound nitrate, offering critical data and methodologies for professionals in drug development and research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and ensuring therapeutic efficacy. The key properties of this compound nitrate are summarized in Table 1.
Table 1: Physicochemical Properties of this compound Nitrate
| Property | Value | References |
| Chemical Name | (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate | [1] |
| Synonym | FI-7045 | [6][7] |
| CAS Registry No. | 99592-39-9 | [7] |
| Molecular Formula | C₂₀H₁₅Cl₃N₂OS • HNO₃ | [7] |
| Molecular Weight | 500.8 g/mol | [4] |
| Appearance | White or almost white, to beige powder | [1] |
| Melting Point | 156 °C to 161 °C | [1] |
| Solubility | - Practically insoluble in water- Soluble in methanol- Sparingly soluble in ethanol (96%) and methylene chloride- Soluble in DMSO (~20-25 mg/mL) and DMF (~25 mg/mL) | [1][7] |
| UV/Vis. λmax | In Methanol: 225 nm, 260 nm, 293 nm, 302 nm | [1][7][8] |
Mechanism of Action
This compound nitrate's primary mechanism of action is the inhibition of ergosterol biosynthesis, a vital pathway for maintaining the integrity of the fungal cell membrane.[5] It specifically targets and inhibits the cytochrome P-450 enzyme 14α-demethylase, which is necessary to convert lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, increasing cellular permeability and causing the leakage of essential cellular contents, ultimately resulting in fungal cell death.[3][4]
Caption: Mechanism of action of this compound Nitrate.
Stability Profile
The chemical stability of an API is a critical parameter that influences its efficacy, safety, and shelf-life.[9] this compound nitrate has been subjected to various forced degradation studies to evaluate its stability under stress conditions, including hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines.[9][10]
While one early study reported the drug to be extremely stable,[6] more recent and detailed stability-indicating method development studies have shown that this compound nitrate degrades under various stress conditions.[9][10][11] The degradation is particularly noted in acidic, basic, and oxidative environments.[9] The observed order of stability from one study was determined to be Thermal > Basic > Oxidative > Photolytic > Acidic.[9] Another study found the drug to be stable under dry heat and photolytic conditions but susceptible to degradation under acid, alkali, wet heat, and oxidative stress.[11]
Table 2: Summary of Forced Degradation Studies on this compound Nitrate
| Stress Condition | Reagents and Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, 90 minutes | 13.71% | [10] |
| Alkaline Hydrolysis | 0.1 N NaOH, 60 minutes | 11.34% | [10] |
| Oxidative Degradation | 30% H₂O₂, 15 minutes | 30.34% | [10] |
| Dry Heat Degradation | 55 °C, 120 minutes | 6.98% | [10] |
| Photolytic Degradation | UV Light, 60 minutes | 7.63% | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following sections describe the protocols for determining key physicochemical and stability parameters.
pKa Determination by Potentiometric Titration
This protocol is adapted from standard potentiometric titration methods for determining the pKa of active pharmaceutical ingredients.[12]
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[12]
-
Sample Preparation: Accurately weigh and dissolve a sufficient quantity of this compound nitrate in a suitable solvent system (e.g., methanol/water) to achieve a concentration of approximately 1 mM.[12]
-
Titration Setup: Place 20 mL of the sample solution into a reaction vessel on a magnetic stirrer. Maintain a constant ionic strength using a 0.15 M potassium chloride solution. Purge the solution with nitrogen gas to displace dissolved carbon dioxide.[12]
-
Titration: Immerse the calibrated pH electrode into the solution. Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution by adding small, incremental volumes of 0.1 M NaOH, recording the pH after each addition, until the pH reaches approximately 12.5 and stabilizes.[12]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate to ensure reliability and calculate the average pKa value.[12]
Forced Degradation Studies
The following protocols outline the typical conditions used for stress testing of this compound nitrate.[10][11][13] The extent of degradation is typically quantified using a validated stability-indicating HPLC method.[9][11]
Caption: General workflow for forced degradation studies.
5.2.1 Acid Hydrolysis
-
Prepare a stock solution of this compound nitrate (e.g., 1 mg/mL) in methanol.[10]
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and make up the volume with methanol.[10]
-
Keep the flask under normal conditions for a specified period (e.g., 90 minutes).[10]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the HPLC mobile phase for analysis.[11]
5.2.2 Alkaline Hydrolysis
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH and make up the volume with methanol.[10]
-
Keep the flask under normal conditions for a specified period (e.g., 60 minutes).[10]
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[11]
5.2.3 Oxidative Degradation
-
Dissolve a known amount of this compound nitrate in a solution of 3% to 30% hydrogen peroxide (H₂O₂).[10][11]
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 15 minutes to 24 hours).[10][11]
-
After incubation, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
5.2.4 Thermal Degradation
-
Dry Heat: Place the solid drug powder in a petri plate and expose it to a temperature of 55-80 °C in a hot air oven for a specified period (e.g., 2 to 6 hours).[10][13] After exposure, dissolve a weighed amount of the sample in methanol, and dilute appropriately for analysis.[10]
-
Wet Heat (Hydrolysis): Reflux the drug solution in water under neutral, acidic, or alkaline conditions at an elevated temperature.[11]
5.2.5 Photolytic Degradation
-
Expose the solid drug powder or a solution of the drug to a combination of visible and UV light in a photostability chamber.[10][14]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
A parallel sample should be wrapped in aluminum foil as a dark control.[11]
-
After the exposure period (e.g., 1 to 6 hours), prepare solutions from the light-exposed and dark control samples for analysis.[10][13]
Degradation Pathway
Forced degradation studies are instrumental in elucidating potential degradation pathways. Under acidic conditions, this compound nitrate undergoes hydrolysis, leading to the cleavage of the ether linkage. The major degradation product formed during acid hydrolysis has been identified and characterized as 1-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.[11]
Caption: Acid-catalyzed hydrolytic degradation of this compound.
References
- 1. uspbpep.com [uspbpep.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Nitrate | C20H16Cl3N3O4S | CID 200103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 6. Physico-chemical properties, analytical determinations and stability of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. jmnc.samipubco.com [jmnc.samipubco.com]
- 14. ema.europa.eu [ema.europa.eu]
Sertaconazole's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertaconazole is an imidazole antifungal agent characterized by a broad spectrum of activity against a variety of clinically relevant fungi. This technical guide provides an in-depth overview of this compound's in vitro activity against pathogenic dermatophytes, yeasts, and molds. It includes a comprehensive compilation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data, detailed experimental protocols for antifungal susceptibility testing, and a review of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antifungal therapies.
Introduction
This compound, a derivative of imidazole and benzothiophene, is a topical antifungal agent with both fungistatic and fungicidal properties.[1][2] Its broad-spectrum activity encompasses dermatophytes, yeasts, and opportunistic filamentous fungi.[1][2][3] Notably, this compound has demonstrated efficacy against clinical isolates of dermatophytes that exhibit reduced susceptibility to other azole antifungals.[1][3] This guide synthesizes the available quantitative data on its antifungal spectrum, outlines the standardized methodologies used for its evaluation, and elucidates its mechanisms of action through detailed signaling pathways.
Antifungal Spectrum of Activity: Quantitative Data
The in vitro efficacy of this compound has been evaluated against a wide array of pathogenic fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.
Activity Against Dermatophytes
This compound exhibits potent activity against the common causative agents of dermatophytosis.
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | MFC (µg/mL) |
| Trichophyton rubrum | 12-25 | 0.01-2 | 0.125-0.5 | 0.5-1 | 0.19 | 2.26 (GM) |
| Trichophyton mentagrophytes | 4-41 | 0.01-16 | 0.5-1 | 1-2 | 0.73 | 2.26 (GM) |
| Epidermophyton floccosum | 4-11 | 0.01-2 | 0.5 | 1 | 0.12 | 2.26 (GM) |
| Microsporum canis | 5-26 | 0.01-2 | 0.5 | 1 | - | - |
| Trichophyton interdigitale | 18 | 0.125-16 | - | - | - | - |
| Trichophyton tonsurans | 16 | - | - | - | - | - |
| Overall Dermatophytes | 114 | 0.01-2 | 0.5 | 1 | 0.41 | - |
Data compiled from multiple sources.[4][5]
Activity Against Yeasts
This compound demonstrates significant activity against both Candida species and Cryptococcus neoformans.
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 50 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |
| Candida glabrata | 15 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |
| Candida parapsilosis | 8 | 0.1-16 | - | ≤0.1-4 | 0.26 | 0.5-64 |
| Candida tropicalis | 26 | 0.1-16 | - | ≤0.1-4 | 1.49 | 0.5-64 |
| Candida krusei | 8 | 0.1-16 | - | ≤0.1-4 | - | 0.5-64 |
| Cryptococcus neoformans | 180 (total yeasts) | - | - | - | 1.24 (arithmetic mean) | - |
Data compiled from multiple sources.[6][7][8][9]
Activity Against Molds and Other Fungi
This compound's activity extends to opportunistic molds, although the available quantitative data is more limited.
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus spp. | General activity reported |
| Scopulariopsis brevicaulis | 87.6% susceptibility reported in one study of 250 isolates (including dermatophytes) |
Data compiled from multiple sources.[2][10]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of this compound's in vitro activity relies on standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2: Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi
This method is a reference standard for testing the susceptibility of filamentous fungi, including dermatophytes and Aspergillus species.
3.1.1. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
-
Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20).
-
The suspension is adjusted spectrophotometrically to a defined optical density, which is then further diluted to achieve the target final inoculum concentration in the test wells.
3.1.2. Broth Microdilution Assay:
-
A series of twofold dilutions of this compound are prepared in RPMI-1640 broth medium buffered with MOPS in 96-well microtiter plates.
-
Each well is inoculated with the standardized fungal suspension.
-
Plates are incubated at a specified temperature (e.g., 28°C for dermatophytes) for a defined period, or until sufficient growth is observed in the drug-free control wells.[11]
3.1.3. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[11]
3.1.4. MFC Determination:
-
A small volume from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated to allow for the growth of any surviving fungal elements.
-
The MFC is the lowest concentration of the drug that results in no growth on the subculture plates.
EUCAST E.Def 7.3.2: Broth Dilution Method for Yeasts
This definitive document outlines the EUCAST methodology for determining the MICs of antifungal agents against yeasts such as Candida and Cryptococcus species.
3.2.1. Inoculum Preparation:
-
Yeast colonies are grown on a non-selective agar medium.
-
A suspension of the yeast is made in sterile water and the turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted in the test medium to achieve the final inoculum density.
3.2.2. Broth Microdilution Assay:
-
Serial twofold dilutions of this compound are prepared in RPMI-1640 medium supplemented with 2% glucose.
-
The standardized yeast inoculum is added to each well of the microtiter plate.
-
Plates are incubated at 35-37°C for 24-48 hours.
3.2.3. MIC Endpoint Reading:
-
MICs are determined spectrophotometrically or visually.
-
For azoles like this compound, the MIC is the lowest concentration that produces a prominent reduction in turbidity (approximately 50%) compared to the drug-free growth control.
Mechanisms of Action
This compound exerts its antifungal effect through a dual mechanism of action, contributing to both its fungistatic and fungicidal properties. Additionally, it possesses anti-inflammatory effects.
Inhibition of Ergosterol Biosynthesis
Like other azole antifungals, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth (fungistatic effect).[3]
Direct Membrane Damage
At higher concentrations, this compound's unique benzothiophene ring allows it to directly interact with the fungal cell membrane, leading to the formation of pores. This direct damage to the membrane results in increased permeability and leakage of essential intracellular components, such as ATP, ultimately causing fungal cell death (fungicidal effect). This direct membrane-damaging effect is a distinguishing feature of this compound among azole antifungals.
Anti-inflammatory and Antipruritic Activity
This compound has been shown to possess anti-inflammatory and anti-itch properties. This is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). PGE2 has anti-inflammatory effects, while PGD2 contributes to the antipruritic action by suppressing histamine release.
Conclusion
This compound is a potent antifungal agent with a broad spectrum of activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. Its dual mechanism of action, combining ergosterol biosynthesis inhibition with direct membrane damage, contributes to both its fungistatic and fungicidal properties. Furthermore, its anti-inflammatory and antipruritic effects provide additional clinical benefits. The standardized methodologies for in vitro susceptibility testing, such as those provided by CLSI and EUCAST, are essential for the continued evaluation of its efficacy and for guiding clinical use. This technical guide provides a comprehensive resource for understanding the antifungal profile of this compound, which is valuable for ongoing research and the development of new antifungal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. njccwei.com [njccwei.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
In-depth Pharmacological Profile of Sertaconazole: A Technical Guide for Researchers
Introduction
Sertaconazole is a topical broad-spectrum imidazole antifungal agent with a unique chemical structure that confers a multifaceted mechanism of action. This technical guide provides an in-depth pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. It encompasses a detailed examination of its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
This compound exhibits a dual mechanism of antifungal activity, acting as both a fungistatic and fungicidal agent, depending on the concentration.[1] Its primary mode of action, like other azole antifungals, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]
1.1. Inhibition of Ergosterol Synthesis: this compound non-competitively inhibits the cytochrome P450-dependent 14-alpha demethylase enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the fungal cell membrane's integrity and fluidity, leading to the inhibition of fungal growth and replication.[2]
1.2. Direct Membrane Damage: A distinctive feature of this compound is its benzothiophene ring, which is structurally similar to tryptophan. This allows this compound to directly interact with non-sterol lipids in the fungal cell membrane, leading to the formation of pores and increased membrane permeability. This direct membrane damage results in the leakage of intracellular components, such as ATP, and ultimately leads to fungal cell death.[3]
1.3. Anti-inflammatory and Antipruritic Properties: Beyond its antifungal effects, this compound possesses clinically relevant anti-inflammatory and antipruritic properties. It has been shown to activate the p38/COX-2/PGE2 pathway, leading to the release of prostaglandin E2 (PGE2), which can modulate the inflammatory response.[4] this compound also inhibits the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from activated immune cells.[4]
1.4. Inhibition of STAT3 Signaling: Recent research has indicated that this compound may also have a role in cancer therapy by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation. This compound has been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling.[5][6][7]
digraph "Sertaconazole_Mechanism_of_Action" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
subgraph "cluster_Antifungal" {
label="Antifungal Actions";
bgcolor="#FFFFFF";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_AntiInflammatory" {
label="Anti-inflammatory & Other Actions";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
}
Figure 2: Workflow for Determining MIC and MFC.
Detailed Steps:
-
Fungal Isolate Preparation: Subculture clinical isolates of dermatophytes on a suitable medium such as potato dextrose agar and incubate at 28°C for 7 to 15 days.
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium buffered to pH 7.0. Adjust the suspension to a standardized final density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 28°C for 5 to 7 days, or until growth is visible in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes at least an 80% reduction in turbidity compared to the growth control well.
-
MFC Determination: To determine the MFC, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a Sabouraud dextrose agar plate.[8]
-
Incubation for MFC: Incubate the agar plates at 28°C for an appropriate duration to allow for fungal growth.
-
MFC Reading: The MFC is defined as the lowest concentration of the drug that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[8]
TPA-Induced Mouse Ear Edema Model for Anti-inflammatory Activity
This in vivo model is used to assess the topical anti-inflammatory effects of compounds.[9]
Figure 3: Workflow for TPA-Induced Mouse Ear Edema Model.
Detailed Steps:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss or Balb/c).
-
Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone or ethanol to the inner and outer surfaces of the mouse ear.
-
Treatment: At a specified time after TPA application (e.g., 30 minutes), topically apply the test compound (this compound) or the vehicle control to the ear.
-
Edema Measurement: Measure the ear thickness at various time points (e.g., 4, 6, 24 hours) using a digital micrometer. The increase in ear thickness compared to baseline is a measure of edema.
-
Biopsy and Weight: At the end of the experiment, euthanize the mice and collect a standard-sized ear punch biopsy. The weight of the biopsy is another indicator of edema.
-
Histological Analysis: Process the ear tissue for histology and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and epidermal hyperplasia.
-
Biochemical Analysis: Homogenize the ear tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration, or to quantify the levels of pro-inflammatory cytokines.
Western Blot Analysis for STAT3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of STAT3.[10][11]
Figure 4: Workflow for Western Blot Analysis of pSTAT3.
Detailed Steps:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., breast cancer cells) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane, such as polyvinylidene difluoride (PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the relative levels of pSTAT3.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 to normalize the pSTAT3 levels. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
Conclusion
This compound is a potent topical antifungal agent with a unique dual mechanism of action that includes both fungistatic and fungicidal properties. Its broad spectrum of activity, coupled with its anti-inflammatory and antipruritic effects, makes it a valuable therapeutic option for superficial mycoses. The favorable pharmacokinetic profile, characterized by high local concentrations and minimal systemic absorption, contributes to its excellent safety and tolerability. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this versatile antifungal compound.
References
- 1. karger.com [karger.com]
- 2. Rate and extent of percutaneous absorption of this compound nitrate after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 is constitutively phosphorylated on serine 727 residues, binds DNA, and activates transcription in CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stat3 Activation Is Required for Cellular Transformation by v-src - PMC [pmc.ncbi.nlm.nih.gov]
Sertaconazole's Dual Assault on Fungal Pathogens: A Technical Guide to its Mechanisms of Action
For Immediate Release
[CITY, STATE] – December 7, 2025 – A comprehensive technical guide released today details the dual-action mechanism of the antifungal agent sertaconazole, offering researchers, scientists, and drug development professionals a deeper understanding of its efficacy. The guide elucidates its two-pronged attack on fungal cells: the inhibition of ergosterol synthesis and the direct disruption of the cell membrane, culminating in both fungistatic and fungicidal effects.
This compound, an imidazole antifungal agent, is a potent inhibitor of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] By blocking this enzyme, this compound depletes ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane. This disruption of ergosterol synthesis leads to an accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth and replication.[1]
Beyond this well-established mechanism, this compound exhibits a distinct, concentration-dependent fungicidal action. At higher concentrations, it directly binds to non-sterol lipids within the fungal cell membrane.[1][2] This interaction leads to a rapid increase in membrane permeability, causing the leakage of essential intracellular components, such as ATP, and subsequent cell death.[2][3] This direct membrane-damaging effect contributes significantly to its broad-spectrum activity and fungicidal properties.
Quantitative Efficacy of this compound
The in vitro activity of this compound has been extensively documented against a wide range of fungal pathogens, including dermatophytes and Candida species. The following tables summarize its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from various studies, providing a comparative overview of its potency.
Table 1: In Vitro Activity of this compound Against Dermatophyte Isolates
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Various Dermatophytes | 456 | 0.06 - 1 | - | - | - | [2] |
| Fluconazole-Reduced Susceptibility Dermatophytes | 114 | 0.01 - 2 | 0.5 | 1 | 0.41 | [4][5] |
| Trichophyton rubrum | - | - | 0.125 | 0.5 | - | [5] |
| Various Dermatophytes | 124 | - | 0.015 (Partial) | 1 | - | [6] |
| Various Dermatophytes | - | 0.125 - 16 | 4 | 8 | 3.39 | [7] |
Table 2: In Vitro Activity of this compound Against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | Reference |
| Various Candida spp. | - | - | - | ≤0.1 - 4 | 0.5 - 64 | [2] |
| Candida albicans | - | - | - | 0.03 - 0.06 | - | [8] |
| Candida glabrata | - | - | - | 0.25 | - | [8] |
| Candida krusei | - | - | - | 1 | - | [8] |
Visualizing the Dual Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows associated with this compound's antifungal activity.
This compound's dual mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate this compound's mechanisms of action.
Ergosterol Synthesis Inhibition Assay
Objective: To quantify the inhibition of ergosterol synthesis in fungal cells treated with this compound.
Methodology:
-
Fungal Culture: Culture the desired fungal strain (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
This compound Treatment: Expose the fungal cultures to various concentrations of this compound (and a vehicle control) for a defined period.
-
Cell Lysis and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Resuspend the cell pellet in a solution of alcoholic potassium hydroxide.
-
Heat the mixture to induce cell lysis and saponify cellular lipids.
-
-
Ergosterol Extraction:
-
After cooling, extract the non-saponifiable lipids (including ergosterol) using a suitable organic solvent (e.g., n-heptane or a chloroform-methanol mixture).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use an isocratic mobile phase (e.g., methanol or a methanol/acetonitrile mixture).
-
Detect ergosterol using a UV detector at approximately 282 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure ergosterol.
-
Determine the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of ergosterol synthesis inhibition relative to the untreated control.
-
References
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct membrane-damaging effect of this compound on Candida albicans as a mechanism of its fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. karger.com [karger.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Sertaconazole and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertaconazole is a broad-spectrum imidazole antifungal agent distinguished by the presence of a benzothiophene moiety, which contributes to a dual mechanism of action. Beyond the typical azole-mediated inhibition of ergosterol biosynthesis, this compound also induces direct damage to the fungal cell membrane, leading to fungicidal activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives. It summarizes key quantitative data, details relevant experimental protocols for the evaluation of antifungal compounds, and visualizes critical pathways and workflows to support further research and development in this area. While comprehensive SAR data on a wide range of this compound derivatives is limited in publicly available literature, this guide extrapolates potential SAR trends based on existing data for this compound and structurally related azole antifungals.
Introduction to this compound
This compound, (±)-1-[2,4-dichloro-β-[(7-chlorobenzo[b]thien-3-yl)methoxy]phenethyl]imidazole, is a topical antifungal agent effective against a wide range of dermatophytes, yeasts, and other filamentous fungi.[1][2] Its unique chemical structure, which incorporates a benzothiophene ring, sets it apart from other imidazole antifungals and is key to its potent and broad-spectrum activity.[3]
Mechanism of Action
This compound exhibits a dual mechanism of antifungal action, targeting both the synthesis of essential cell membrane components and the integrity of the membrane itself.
2.1. Inhibition of Ergosterol Biosynthesis
Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[4] The imidazole nitrogen of this compound binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth and replication.[4]
2.2. Direct Membrane Damage
A distinctive feature of this compound is its ability to directly damage the fungal cell membrane. This action is attributed to the lipophilic benzothiophene moiety, which is structurally similar to tryptophan. It is hypothesized that the benzothiophene ring can insert into the fungal cell membrane, disrupting its integrity and leading to the formation of pores. This results in the leakage of intracellular components, such as ATP, causing cell death. This direct membrane-damaging effect contributes to this compound's fungicidal activity, particularly at higher concentrations.
2.3. Anti-inflammatory Activity
In addition to its antifungal properties, this compound has been shown to possess anti-inflammatory effects. This activity is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2). This pathway ultimately helps to suppress the release of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) of this compound and Related Azoles
Key Pharmacophoric Features:
-
Azole Moiety: The imidazole ring is essential for activity, as one of its nitrogen atoms coordinates with the heme iron of the CYP51 enzyme. Triazole rings are also commonly used in other azole antifungals and are generally associated with improved metabolic stability and reduced off-target effects.
-
Dichlorophenyl Group: The 2,4-dichlorophenyl group is a common feature in many potent azole antifungals. The chlorine substitutions are believed to enhance the binding affinity to the active site of CYP51 through hydrophobic and halogen bonding interactions.
-
Benzothiophene Ring: The benzothiophene ring is a key contributor to this compound's unique dual mechanism of action and its broad-spectrum activity. Modifications to this ring system, such as the position and nature of substituents, are expected to significantly impact both antifungal potency and the membrane-disrupting effect. The chloro-substitution on the benzothiophene ring likely contributes to its overall lipophilicity and electronic properties.
-
Linker: The ether linker connecting the benzothiophene moiety to the pharmacophore core provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the enzyme's active site.
Table 1: Antifungal Activity of this compound Against Various Fungal Species
| Fungal Species | MIC (μg/mL) Range | Reference |
| Candida albicans | 0.21 | [1] |
| Candida non-albicans species | 0.17 | [1] |
| Torulopsis | 0.09 | [1] |
| Trichosporon | 0.09 | [1] |
| Dermatophytes | 0.36 - 12.56 (50% inhibition) | [1] |
Table 2: Inferred Structure-Activity Relationships for this compound Derivatives
| Modification | Predicted Effect on Antifungal Activity | Rationale |
| Imidazole Ring | ||
| Replacement with Triazole | May maintain or enhance activity, potentially improving safety profile. | Triazole is a common bioisostere for imidazole in azole antifungals. |
| Dichlorophenyl Group | ||
| Alteration of Chlorine Positions | Likely to decrease activity. | The 2,4-substitution pattern is often optimal for binding to CYP51. |
| Replacement with other Halogens | May modulate activity and physicochemical properties. | Halogen bonding and lipophilicity are important for binding. |
| Benzothiophene Ring | ||
| Removal of Chloro Substituent | May decrease activity. | The chlorine atom likely contributes to favorable interactions and lipophilicity. |
| Isomeric Position of Chloro Substituent | Could significantly alter activity. | The position of the substituent affects the electronic and steric properties of the ring. |
| Replacement with other Heterocycles | Activity would be highly dependent on the nature of the heterocycle. | The benzothiophene ring is crucial for the dual mechanism of action. |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of antifungal compounds.
4.1. Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27/M38 guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution (e.g., in DMSO)
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium without the drug) and a sterility control well (medium only).
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control.
-
4.2. Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells treated with an antifungal agent to determine the agent's inhibitory effect on the ergosterol biosynthesis pathway.
-
Materials:
-
Fungal culture
-
Sabouraud Dextrose Broth (or other suitable growth medium)
-
Antifungal agent
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile water
-
Spectrophotometer
-
-
Procedure:
-
Grow fungal cells to mid-logarithmic phase in the presence of various concentrations of the antifungal agent. Include a no-drug control.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in the saponification solution and incubate at 80°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer and measure the absorbance of the sample from 230 to 300 nm using a spectrophotometer.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet.
-
4.3. Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method for determining the cytotoxicity of a compound.
-
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Diagram 1: this compound's Dual Mechanism of Action
Caption: this compound's dual action on fungal cells.
Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC determination.
Diagram 3: Ergosterol Biosynthesis Inhibition Assay Workflow
Caption: Ergosterol quantification workflow.
Conclusion
This compound remains a potent and valuable antifungal agent, largely due to its unique dual mechanism of action conferred by the benzothiophene moiety. While detailed SAR studies on a broad range of this compound derivatives are needed to fully elucidate the structural requirements for optimal activity, the existing knowledge of azole antifungals provides a strong foundation for the rational design of new and improved analogues. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of such novel compounds. Future research should focus on synthesizing and testing a systematic series of this compound derivatives to build a comprehensive SAR profile, which will be invaluable for the development of next-generation antifungal therapies with enhanced potency, a broader spectrum of activity, and a reduced propensity for resistance.
References
- 1. In vitro antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of the Benzothiophene Ring in Sertaconazole's Antifungal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertaconazole, a topical antifungal agent, distinguishes itself from conventional azole antifungals through a dual mechanism of action that imparts both fungistatic and potent fungicidal activity. This enhanced efficacy is largely attributed to the presence of a unique benzothiophene ring within its molecular structure. This technical guide provides an in-depth exploration of the multifaceted role of the benzothiophene ring in this compound's antifungal activity. It delves into the molecular mechanisms, presents comparative quantitative data, details key experimental protocols, and visualizes the underlying pathways to offer a comprehensive resource for researchers and drug development professionals in the field of mycology and infectious diseases.
Introduction: A Dual-Action Antifungal
This compound is an imidazole derivative that, like other azoles, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] This inhibition of the cytochrome P450-dependent enzyme 14α-demethylase leads to the disruption of the cell membrane and results in a fungistatic effect, arresting fungal growth and proliferation.[1][4][5] However, the clinical and in vitro activity of this compound extends beyond this class effect. A significant body of evidence demonstrates that this compound also possesses a potent fungicidal action, directly causing fungal cell death.[6][7][8][9] This dual functionality is a key differentiator and is intrinsically linked to its unique chemical structure, specifically the benzothiophene moiety.[5][10]
The Benzothiophene Ring: A Key Structural Innovation
The chemical structure of this compound incorporates a benzothiophene ring, a sulfur analog of the indole ring found in the amino acid tryptophan.[10] This structural feature is not present in other imidazole antifungals and is central to this compound's enhanced and broader mechanism of action.
Tryptophan Mimicry and Pore Formation
The benzothiophene ring in this compound is hypothesized to mimic the amino acid tryptophan, which is a natural component of fungal cell membranes.[10] This "tryptophan mimicry" allows this compound to integrate into the fungal cell membrane, leading to the formation of pores or channels.[10] This direct physical disruption of the membrane's integrity results in a rapid loss of essential intracellular components, including ATP, leading to a cascade of events culminating in fungal cell death.[7][9][10] This direct membrane-damaging effect is a hallmark of this compound's fungicidal activity and is a direct consequence of the benzothiophene ring.
Enhanced Lipophilicity and Cutaneous Retention
The lipophilic nature of the benzothiophene ring contributes to this compound's enhanced retention in the stratum corneum.[5][11] This property is advantageous for a topical antifungal agent, as it ensures a sustained local concentration at the site of infection, potentially leading to improved clinical outcomes and reduced application frequency.[11]
Quantitative Assessment of Antifungal Activity
The superior antifungal activity of this compound, conferred by its benzothiophene ring, is evident in its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a broad spectrum of fungal pathogens.
Table 1: Comparative In Vitro Activity of this compound and Other Antifungal Agents against Dermatophytes
| Antifungal Agent | Organism | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Geometric Mean MFC (µg/mL) |
| This compound | Trichophyton rubrum | 0.19 | 0.01-2 | 2.26 (overall for dermatophytes) |
| Trichophyton mentagrophytes | 0.73 | 0.01-2 | 2.26 (overall for dermatophytes) | |
| Epidermophyton floccosum | 0.12 | 0.01-2 | 2.26 (overall for dermatophytes) | |
| Terbinafine | Dermatophytes | 0.05 | 0.002-1 | - |
| Bifonazole | Dermatophytes | 1.04 | - | - |
| Clotrimazole | Dermatophytes | - | 0.016-4 | - |
| Fluconazole | Dermatophytes (reduced susceptibility) | ≥16 | - | - |
Data compiled from multiple sources.[2][3][12]
Table 2: Comparative In Vitro Activity of this compound and Fluconazole against Candida Species
| Antifungal Agent | Organism | MIC90 (µg/mL) | MFC Range (µg/mL) |
| This compound | Candida spp. | ≤0.1-4 | 0.5-64 |
| Fluconazole | Candida spp. | 0.1 to >100 | - |
MIC90: Minimum inhibitory concentration for 90% of isolates. Data from Croxtall & Plosker, 2009.[12]
Key Experimental Protocols
The dual mechanism of action of this compound can be elucidated through specific in vitro assays. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is based on the broth microdilution method adapted for dermatophytes.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of conidia and hyphal fragments is prepared in sterile saline with Tween 20. The suspension is adjusted spectrophotometrically to a final concentration of 1-3 x 10³ CFU/mL.
-
Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 3-5 days. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes at least 80% inhibition of visible growth compared to the control.[5]
-
MFC Determination: Aliquots from wells showing no visible growth are subcultured onto drug-free agar plates. The plates are incubated at 28°C for 5 days. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[3]
Ergosterol Synthesis Inhibition Assay
This assay quantifies the inhibition of ergosterol biosynthesis in fungal cells.
Methodology:
-
Fungal Culture: Candida albicans is grown aerobically at 37°C in a suitable broth medium.
-
Treatment: The fungal culture is exposed to various concentrations of this compound.
-
Saponification: The fungal cells are harvested, and the cell pellets are treated with alcoholic potassium hydroxide to saponify the cellular lipids.
-
Ergosterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using n-heptane.
-
Spectrophotometric Analysis: The absorbance of the heptane layer is scanned from 230 to 300 nm. The characteristic four-peaked spectrum of ergosterol allows for its quantification. The amount of ergosterol is calculated based on the absorbance values at specific wavelengths. The IC50 value, the concentration of this compound that inhibits ergosterol synthesis by 50%, can then be determined.[13][14]
ATP Leakage Assay
This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular ATP.
Methodology:
-
Fungal Suspension: A suspension of Candida albicans is prepared in a suitable buffer.
-
Treatment: The fungal suspension is incubated with varying concentrations of this compound for a short period (e.g., 10 minutes).
-
Sample Collection: The suspension is centrifuged to separate the fungal cells from the supernatant.
-
ATP Measurement: The concentration of ATP in the supernatant (extracellular ATP) and within the cells (intracellular ATP) is measured using a luciferin-luciferase-based bioluminescence assay.
-
Data Analysis: An increase in extracellular ATP and a corresponding decrease in intracellular ATP indicate membrane damage and leakage.[7][9][15]
Signaling Pathways and Additional Mechanisms
Beyond its direct antifungal effects, the benzothiophene ring and the overall structure of this compound contribute to other clinically relevant activities.
Anti-inflammatory and Antipruritic Effects: The p38/COX-2/PGE2 Pathway
This compound has demonstrated anti-inflammatory and anti-itch properties, which are beneficial in the treatment of fungal infections that are often accompanied by inflammation and pruritus.[10] This effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn induces cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[1][4][10] PGE2 has anti-inflammatory properties, while PGD2 is known to have antipruritic activity by suppressing histamine release.[1][4]
Inhibition of Dimorphic Transformation
This compound has been shown to inhibit the dimorphic transformation of Candida albicans from its yeast form to the more pathogenic hyphal form.[4][10] This is a crucial step in the establishment of candidal infections, and its inhibition represents another facet of this compound's antifungal activity.
Visualizing the Mechanisms and Workflows
References
- 1. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of antifungal activity of this compound, terbinafine, and bifonazole against clinical isolates of Candida spp., Cryptococcus neoformans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of prostaglandin D2 through the p38 MAPK pathway is responsible for the antipruritic activity of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Inhibition of ergosterol synthesis by this compound in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ergosterol synthesis by this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ATP bioluminescence assay applicable to rapid fluconazole susceptibility testing of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertaconazole's Efficacy Against Drug-Resistant Fungal Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, presents a significant challenge to global public health. This technical guide provides an in-depth analysis of the in vitro activity of sertaconazole, an imidazole antifungal agent, against a range of fungal strains, with a focus on those exhibiting resistance to conventional therapies. While specific data on this compound's efficacy against the priority pathogens C. auris and azole-resistant A. fumigatus remains limited in publicly available literature, this document consolidates existing data on its activity against other resistant Candida species and dermatophytes. Furthermore, it details the established mechanisms of action of this compound, provides comprehensive experimental protocols for antifungal susceptibility testing, and visualizes key pathways and workflows to support further research and development in this critical area.
Introduction
This compound is an imidazole antifungal agent characterized by a benzothiophene ring, which contributes to its unique therapeutic properties.[1] It is primarily used for the topical treatment of superficial mycoses.[2][3] The rise of multidrug-resistant fungal species necessitates the re-evaluation of existing antifungals for potential expanded applications. This guide explores the current state of knowledge regarding this compound's activity against such challenging fungal strains.
Mechanism of Action
This compound exhibits a dual mechanism of action, distinguishing it from other azole antifungals.[1][3][4]
-
Inhibition of Ergosterol Biosynthesis: Like other imidazoles, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the membrane's integrity and fluidity, leading to the inhibition of fungal growth (fungistatic activity).[4]
-
Direct Fungicidal Activity: At higher concentrations, this compound directly interacts with the fungal cell membrane, independent of ergosterol synthesis inhibition.[2][3] The benzothiophene moiety of the molecule is believed to facilitate its insertion into the lipid bilayer, leading to the formation of pores and increased membrane permeability.[1] This disruption causes the leakage of essential intracellular components, such as ATP, resulting in cell death (fungicidal activity).[1]
This dual mechanism may contribute to a lower potential for the development of resistance.[2]
Signaling Pathway: Ergosterol Biosynthesis and this compound's Targets
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
An In-Depth Technical Guide to the Antibacterial and Antiprotozoal Effects of Sertaconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertaconazole, a topical azole antifungal agent, has demonstrated a broad spectrum of antimicrobial activity. While its efficacy against fungal pathogens is well-established, emerging evidence highlights its potential as an antibacterial and antiprotozoal agent. This technical guide provides a comprehensive overview of the known antibacterial and antiprotozoal effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.
Introduction
This compound is a benzothiophene-containing imidazole antifungal agent.[1] Its primary mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[3] Beyond its antifungal properties, this compound has shown promising activity against various Gram-positive bacteria and the protozoan parasite Trichomonas vaginalis.[4][5] This guide delves into the specifics of these lesser-known, yet significant, antimicrobial activities.
Antibacterial Effects of this compound
This compound exhibits notable activity against a range of Gram-positive bacteria, particularly Staphylococcus aureus.[6] Its antibacterial action is primarily bacteriostatic, inhibiting bacterial growth rather than causing direct cell death.[7]
Quantitative Antibacterial Data
The in vitro antibacterial efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 (drug-susceptible) | 4 | [7] |
| Staphylococcus aureus | Mu50 (multidrug-resistant) | 4 | [7] |
| Gram-positive bacteria (21 isolates) | - | Geometric Mean MIC: 0.88 | [6] |
Mechanism of Antibacterial Action
The antibacterial mechanism of this compound against S. aureus is multifaceted and does not appear to involve the disruption of bacterial membrane integrity.[8][9] Instead, it targets the bacterial cell's energy metabolism and defense mechanisms.
Key aspects of its antibacterial action include:
-
Disruption of the Proton Motive Force (PMF): this compound alters the proton motive force across the bacterial cell membrane.[8][9] This involves diminishing the membrane potential (ΔΨ) and increasing the electrochemical gradient (ΔpH).[8][9]
-
Inhibition of ATP Production: By disrupting the PMF, this compound consequently inhibits ATP synthesis, depriving the bacterial cell of essential energy.[8][9]
-
Inhibition of Efflux Pumps: The disruption of PMF and ATP synthesis leads to the inhibition of both Major Facilitator Superfamily (MFS) and ATP-binding cassette (ABC) type efflux pumps.[10] These pumps are crucial for extruding antibiotics and other toxic compounds from the bacterial cell, and their inhibition can restore susceptibility to other antibiotics.[8][9]
Diagram: Proposed Mechanism of Antibacterial Action of this compound
Caption: this compound disrupts the proton motive force, leading to inhibition of ATP synthesis and efflux pumps.
Experimental Protocols for Antibacterial Assessment
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., S. aureus ATCC 25923) standardized to 0.5 McFarland
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well containing the this compound dilutions. Include a positive control well (bacteria without drug) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, read the optical density (OD) at 600 nm.
This assay assesses the effect of this compound on the bacterial cell membrane potential.
Materials:
-
Bacterial culture in early-log phase
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive fluorescent dye (e.g., DiOC2(3))
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat the bacterial culture with this compound at the desired concentration for a specified time (e.g., 1 hour). Include an untreated control and a positive control with a known depolarizing agent (e.g., CCCP).
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS and stain with the fluorescent dye according to the manufacturer's instructions.
-
Analyze the fluorescence of the cell population using a flow cytometer or visualize under a fluorescence microscope. A shift in the fluorescence ratio (e.g., red to green) indicates membrane depolarization.[11]
This assay measures the intracellular ATP levels to determine the effect of this compound on bacterial energy metabolism.
Materials:
-
Bacterial culture in early-log phase
-
ATP measurement kit (e.g., BacTiter-Glo™)
-
Luminometer
Protocol:
-
Treat the bacterial culture with this compound for a specified duration.
-
Lyse the bacterial cells to release intracellular ATP, following the kit manufacturer's protocol.
-
Add the ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to untreated controls indicates inhibition of ATP production.
Antiprotozoal Effects of this compound
This compound has demonstrated activity against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.[4][5]
Quantitative Antiprotozoal Data
The in vitro antiprotozoal activity of this compound is assessed by determining the Minimum Inhibitory Concentration (MIC) or the Minimum Lethal Concentration (MLC).
| Microorganism | Parameter | Concentration (µg/mL) | Reference(s) |
| Trichomonas vaginalis | Trichomonacidal activity | 50 - 100 | [12] |
Note: Further quantitative data, such as IC50 values against various protozoa, are not extensively available in the current literature.
Mechanism of Antiprotozoal Action
The precise molecular mechanism of this compound's action against T. vaginalis has not been fully elucidated. However, it is hypothesized to involve disruption of the parasite's cell membrane, similar to its antifungal mechanism, given that protozoan membranes also contain sterols.
Experimental Protocols for Antiprotozoal Assessment
This method determines the concentration of a drug required to inhibit or kill the protozoan parasites.
Materials:
-
This compound stock solution
-
Diamond's medium (or other suitable culture medium for T. vaginalis)
-
T. vaginalis culture
-
96-well microtiter plates
-
Inverted microscope
Protocol:
-
Prepare serial dilutions of this compound in the culture medium within a 96-well plate.
-
Inoculate each well with a standardized number of T. vaginalis trophozoites.
-
Include a drug-free growth control and a medium-only control.
-
Incubate the plates at 37°C for 48 hours.
-
Determine the MIC or MLC by observing the wells under an inverted microscope. The MIC is the lowest concentration with no motile parasites, while the MLC is the lowest concentration that results in the death of all parasites, confirmed by subculturing.
Diagram: Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the MIC/MLC of this compound against T. vaginalis.
Signaling Pathways
Inhibition of Ergosterol Biosynthesis (Antifungal Mechanism)
The primary and most well-understood mechanism of action of this compound is the inhibition of the ergosterol biosynthesis pathway in fungi. This pathway is crucial for the synthesis of ergosterol, the main sterol component of the fungal cell membrane. This compound specifically targets the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.
Diagram: Inhibition of Ergosterol Biosynthesis by this compound
Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.
Conclusion
This compound demonstrates promising antibacterial and antiprotozoal activities in addition to its well-established antifungal effects. Its unique mechanism of action against bacteria, involving the disruption of the proton motive force and inhibition of efflux pumps, suggests its potential for use in combination therapies to combat antibiotic resistance. While its antiprotozoal activity against Trichomonas vaginalis is evident, further research is required to fully elucidate its mechanism of action and to explore its efficacy against other protozoan pathogens such as Giardia lamblia. The data and protocols presented in this guide provide a solid foundation for future investigations into the broader antimicrobial applications of this compound.
References
- 1. scispace.com [scispace.com]
- 2. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. A live-cell ergosterol reporter for visualization of the effects of fluconazole on the human fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and this compound restores antibiotic susceptibility in multidrug-resistant S. aureus | Semantic Scholar [semanticscholar.org]
- 12. A fluorescence-based assay for Trichomonas vaginalis drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method development for Sertaconazole quantification
An Application Note for the Development and Validation of an HPLC-UV Method for Sertaconazole Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound nitrate. This compound is an azole antifungal agent used in topical formulations.[1] The method utilizes a C18 column with UV detection, demonstrating its suitability for routine quality control and analysis of this compound in bulk drug and pharmaceutical dosage forms. The protocols for solution preparation, instrumental analysis, and method validation are detailed herein.
Physicochemical Properties of this compound
This compound nitrate is a white or almost white powder.[2] It is soluble in organic solvents like methanol and ethanol and practically insoluble in water.[3] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Nitrate
| Property | Value |
| Chemical Name | (RS)-1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4- dichlorophenyl)ethyl]-1H-imidazole nitrate[2] |
| Molecular Formula | C₂₀H₁₆Cl₃N₃O₄S[2] |
| Molecular Weight | 500.8 g/mol [4] |
| Solubility | Soluble in methanol; sparingly soluble in ethanol.[2][3] |
| UV Absorption Maxima (λmax) | 260 nm, 293 nm, 302 nm in methanol. The 260 nm peak is most commonly used for quantification.[1][2] |
Recommended Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower).
-
-
Chemicals and Reagents:
-
This compound Nitrate Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Monobasic Sodium Phosphate or Potassium Dihydrogen Phosphate (Analytical Grade).
-
Formic Acid or Phosphoric Acid (for pH adjustment).
-
Water (HPLC Grade or Milli-Q).
-
-
Labware:
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Sonicator bath.
-
Centrifuge.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of this compound.[1][4][5] The conditions outlined in Table 2 are recommended as a starting point for method development, based on their frequent use and proven robustness.
Table 2: Recommended HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition | Alternative Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4][6] | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.01 M Sodium Phosphate Buffer (pH 4.5) (72:28 v/v)[6][7] | Acetonitrile : Water (65:35 v/v)[8]; Methanol : 0.2% Formic Acid (75:25 v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] | 1.2 mL/min[4] |
| Detection Wavelength | 260 nm[1][4][5] | 222 nm[9] |
| Injection Volume | 20 µL | 10 µL[9] |
| Column Temperature | Ambient or 35 °C[4] | 40 °C[9] |
| Run Time | Approx. 10-15 minutes | Varies with conditions |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound Nitrate Reference Standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 10-15 minutes to dissolve.[10]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
-
Working Standard Solutions for Calibration:
-
Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
A typical linearity range is 10-100 µg/mL.[1] For example, to prepare a 100 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Protocol 2: Preparation of Sample Solution (from a Topical Cream)
-
Accurately weigh a portion of the cream formulation equivalent to about 10 mg of this compound nitrate into a 50 mL beaker or flask.[1]
-
Add approximately 30 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and methanol).[1]
-
Disperse the cream uniformly and sonicate the mixture for 30 minutes to ensure complete extraction of the drug.[1][11]
-
Quantitatively transfer the dispersion to a 50 mL volumetric flask and dilute to volume with the extraction solvent.
-
Transfer an aliquot of the solution to a centrifuge tube and centrifuge at 5000 rpm for 30 minutes to separate insoluble excipients.[1]
-
Carefully withdraw the supernatant and dilute it with the mobile phase to a final concentration that falls within the established calibration range (e.g., 50 µg/mL).
-
Prior to injection, filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.[4]
Method Validation Summary
The developed analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters and typical acceptance criteria are summarized in Table 3.
Table 3: Summary of Method Validation Parameters and Typical Results
| Parameter | Procedure | Typical Acceptance Criteria / Result |
| Linearity | Analyze 5-6 calibration standards across the desired range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy | Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three levels (e.g., 80%, 100%, 120%).[4] | Mean recovery between 98.0% and 102.0%.[4][9] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | % Relative Standard Deviation (%RSD) ≤ 2.0%.[4] |
| Specificity | Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of this compound. | No significant interference at the analyte's retention time. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Example: 0.08 µg/mL to 0.59 µg/mL.[1][9] |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Example: 0.24 µg/mL to 1.79 µg/mL.[1][9] |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±10%) and assess the impact on the results. | System suitability parameters remain within limits; %RSD ≤ 2.0%.[4] |
Experimental Workflow Visualization
References
- 1. jocpr.com [jocpr.com]
- 2. uspbpep.com [uspbpep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Purity assessment and determination of this compound in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Sertaconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Sertaconazole. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Overview and Mechanism of Action
This compound is an imidazole antifungal agent with a broad spectrum of activity against yeasts and dermatophytes.[1] It exhibits both fungistatic and fungicidal properties depending on the concentration.[1] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane, by blocking the 14α-demethylase enzyme.[2][3][4] This leads to the accumulation of toxic sterol precursors, impairing cell growth.[4][5] Uniquely, this compound's benzothiophene ring can mimic tryptophan, enabling it to create pores in the fungal cell membrane, leading to ATP loss and cell death.[2] Additionally, this compound has demonstrated anti-inflammatory properties by activating the p38/COX2/PGE2 pathway.[2][6]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species, providing a comparative overview of its in vitro efficacy.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. albicans | 215 | 0.1 - 16 | - | - | [7] |
| C. albicans (various) | - | - | - | ≤0.1 - 4 | [1] |
| Other Candida spp. | 99 | - | - | - | [8] |
| Azole-resistant C. albicans | - | 0.09 | - | - | [8] |
Table 2: In Vitro Activity of this compound against Dermatophytes
| Dermatophyte Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Various Dermatophytes | 456 | 0.06 - 1 | - | - | - | [1] |
| Fluconazole-reduced susceptibility | 114 | 0.01 - 2 | 0.5 | 1 | 0.41 | [9][10] |
| T. rubrum, T. mentagrophytes, E. floccosum | 150 | - | - | - | 0.26 | [11] |
| Various Dermatophytes | 75 | 0.125 - 16 | 4 | 8 | 3.39 | [12] |
| Various Dermatophytes | 124 | - | 0.015 | 1 | - | [13] |
Experimental Protocols
This section outlines the detailed methodology for performing antifungal susceptibility testing of this compound against filamentous fungi (dermatophytes) and yeasts, based on CLSI M38-A2 and M27-A3 principles.[9][10][14][15]
Materials
-
This compound nitrate powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer
-
Vortex mixer
-
Incubator (28-35°C)
-
Fungal isolates for testing
-
Quality control strains (e.g., Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019)
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound nitrate in 100% DMSO at a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.
Inoculum Preparation
For Dermatophytes:
-
Grow the fungal isolates on SDA plates at 28-30°C until sporulation is observed.
-
Harvest conidia by gently scraping the surface of the agar with a sterile, wetted swab.
-
Transfer the conidia to a sterile tube containing saline with Tween 80.
-
Vortex the suspension for 15-20 seconds to break up clumps.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:50 dilution of the adjusted inoculum in RPMI-1640 to obtain the final test inoculum.[10]
For Yeasts (Candida spp.):
-
Subculture the yeast isolates on SDA and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform serial twofold dilutions across the plate, resulting in final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 28-35°C. Incubation times vary depending on the organism: 24-48 hours for yeasts, and 4-10 days for dermatophytes.[9][14]
Reading and Interpreting Results
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.[12]
-
The reading can be done visually or with a spectrophotometer.
Determination of Minimum Fungicidal Concentration (MFC) (Optional)
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.[11]
-
Incubate the plates at the appropriate temperature until growth is seen in the control subcultures.
-
The MFC is the lowest drug concentration that results in no fungal growth on the subculture, indicating a 99.9% killing of the original inoculum.
Visualizations
This compound's Dual Mechanism of Action
Caption: Dual antifungal mechanism of this compound.
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for determining this compound MIC/MFC.
References
- 1. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. In vitro activity of this compound against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. scilit.com [scilit.com]
- 15. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sertaconazole in Fungal Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sertaconazole, a broad-spectrum imidazole antifungal agent, in the study of fungal biofilm formation. The provided protocols and data will aid researchers in evaluating the efficacy of this compound against fungal biofilms, a critical aspect of drug development and infectious disease research.
Introduction to this compound and Fungal Biofilms
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection against antifungal agents and host immune responses, making biofilm-associated infections notoriously difficult to treat. This compound exhibits a dual mechanism of action, making it a compound of interest for biofilm studies. It not only inhibits ergosterol synthesis, a critical component of the fungal cell membrane, but at higher concentrations, it can directly damage the cell membrane, leading to cell death.[1][2] This dual action suggests potential efficacy against the resilient nature of fungal biofilms.
This compound has demonstrated broad-spectrum activity against various fungal pathogens known to form biofilms, including Candida species and dermatophytes like Trichophyton rubrum.[3][4][5]
Data Presentation
This compound Activity Against Planktonic Fungi
| Fungal Species | This compound MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.02 - 16 | 0.19 | [3] |
| Trichophyton mentagrophytes | Not Specified | 0.73 | [3] |
| Epidermophyton floccosum | Not Specified | 0.12 | [3] |
| Candida spp. | 0.1 - 16 | Not Reported | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
This compound Activity Against Fungal Biofilms
| Fungal Species | This compound SMIC50 Range (µg/mL) | Reference(s) |
| Candida albicans | 31.25 - >4000 |
SMIC50 (Sessile Minimum Inhibitory Concentration 50%) is the concentration of an antimicrobial agent that inhibits the metabolic activity of a mature biofilm by 50%.
Note: The wide range of the SMIC50 for Candida albicans suggests that the efficacy of this compound against biofilms can be highly strain-dependent and influenced by the experimental conditions. Researchers are encouraged to use the following protocols to determine the precise efficacy of this compound against their fungal strains of interest and populate a more detailed dose-response table.
Template for Dose-Response Data
Researchers can use the following table structure to record their experimental findings on the concentration-dependent effects of this compound on fungal biofilms.
| This compound Concentration (µg/mL) | % Inhibition of Biofilm Formation (Biomass) | % Reduction in Mature Biofilm (Biomass) | % Inhibition of Biofilm Formation (Metabolic Activity) | % Reduction in Mature Biofilm (Metabolic Activity) |
| 0 (Control) | 0% | 0% | 0% | 0% |
| X | ||||
| Y | ||||
| Z |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound against fungal biofilm formation and established mature biofilms.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the formation of a fungal biofilm.
Materials:
-
This compound nitrate salt
-
Fungal strain of interest (e.g., Candida albicans, Trichophyton rubrum)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, Sabouraud Dextrose Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in the appropriate liquid medium at 30-37°C. Adjust the fungal suspension to a concentration of 1 x 10⁶ cells/mL in fresh growth medium.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the growth medium to achieve a range of desired concentrations.
-
Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the corresponding wells. Include wells with fungal inoculum and drug-free medium as a positive control, and wells with sterile medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the medium from each well and wash twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Crystal Violet Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the plate thoroughly with sterile distilled water.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of this compound required to eradicate a pre-formed, mature fungal biofilm.
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
Procedure:
-
Biofilm Formation: Add 200 µL of the prepared fungal inoculum (1 x 10⁶ cells/mL) to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
This compound Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification of Biofilm Viability (XTT Assay): a. After treatment, wash the biofilms twice with PBS. b. Prepare the XTT/menadione solution immediately before use according to the manufacturer's instructions. c. Add 100 µL of the XTT/menadione solution to each well and incubate in the dark for 2-5 hours at 37°C. d. Measure the absorbance of the supernatant at 490 nm using a microplate reader.
-
Calculation: The percentage of metabolic activity reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100
Visualizations
Experimental Workflows
Caption: Workflow for determining the Minimum Biofilm Inhibitory and Eradication Concentrations.
This compound's Mechanism of Action: Ergosterol Biosynthesis Inhibition
Caption: this compound inhibits the ergosterol biosynthesis pathway at the lanosterol 14α-demethylase step.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an antifungal agent for the topical treatment of superficial candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound nitrate shows fungicidal and fungistatic activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, causative agents of tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertaconazole as a Research Tool for Studying Cytochrome P450 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertaconazole, an imidazole antifungal agent, is primarily known for its therapeutic action against pathogenic fungi. This action is rooted in its ability to inhibit the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Beyond its antifungal properties, the chemical structure of this compound suggests a potential for interaction with human cytochrome P450 enzymes. Azole-containing compounds are a well-established class of CYP inhibitors, with agents like ketoconazole and itraconazole being extensively used as research tools to study CYP-mediated drug metabolism and drug-drug interactions (DDIs).[1][2][3][4]
These application notes provide a comprehensive guide for researchers to utilize this compound as a potential research tool for investigating human cytochrome P450 inhibition. The protocols outlined below are designed to enable the determination of this compound's inhibitory profile against various CYP isoforms, a critical step in preclinical drug development and for understanding its potential for DDIs. While extensive quantitative data for this compound's inhibition of human CYPs is not widely available in published literature, the methodologies provided herein offer a robust framework for its systematic evaluation.
Mechanism of Action in the Context of CYP Inhibition
This compound's primary mechanism of antifungal activity involves the inhibition of a fungal-specific cytochrome P450 enzyme.[5] Like other imidazole-based antifungals, this compound is anticipated to interact with the heme iron of human CYP enzymes, potentially leading to reversible inhibition of their metabolic activity.[6] The nature of this inhibition (e.g., competitive, non-competitive, or mixed) can be elucidated through kinetic studies. Understanding the mechanism of inhibition is fundamental to predicting the clinical significance of any observed interactions.
Data Presentation: A Framework for Characterizing this compound's CYP Inhibition Profile
To systematically evaluate this compound as a CYP inhibitor, it is essential to determine its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of clinically relevant CYP isoforms. The following tables provide a template for summarizing such experimentally determined data.
Note: The values presented in these tables are for illustrative purposes and are based on typical data for other azole antifungals. Actual values for this compound must be determined experimentally.
Table 1: IC50 Values of this compound against Major Human CYP Isoforms
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data to be determined | α-Naphthoflavone | Literature Value |
| CYP2B6 | Bupropion | Data to be determined | Ticlopidine | Literature Value |
| CYP2C8 | Amodiaquine | Data to be determined | Montelukast | Literature Value |
| CYP2C9 | Diclofenac | Data to be determined | Sulfaphenazole | Literature Value |
| CYP2C19 | S-Mephenytoin | Data to be determined | Ticlopidine | Literature Value |
| CYP2D6 | Dextromethorphan | Data to be determined | Quinidine | Literature Value |
| CYP3A4 | Midazolam | Data to be determined | Ketoconazole | Literature Value |
| CYP3A4 | Testosterone | Data to be determined | Ketoconazole | Literature Value |
Table 2: Inhibition Constants (Ki) and Mechanism of Inhibition of this compound
| CYP Isoform | Probe Substrate | Inhibition Type | This compound Ki (µM) |
| CYP1A2 | Phenacetin | To be determined | Data to be determined |
| CYP2C9 | Diclofenac | To be determined | Data to be determined |
| CYP2D6 | Dextromethorphan | To be determined | Data to be determined |
| CYP3A4 | Midazolam | To be determined | Data to be determined |
Experimental Protocols
The following protocols describe the methodologies for determining the IC50 and Ki values for this compound against various CYP isoforms using human liver microsomes.
Protocol 1: Determination of IC50 for Direct CYP Inhibition
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major CYP isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (see Table 1)
-
Positive control inhibitors (see Table 1)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable organic solvent (e.g., DMSO). Prepare a series of dilutions to achieve the desired final concentrations in the incubation mixture. The final concentration of the organic solvent in the incubation should typically be less than 1% to avoid solvent effects on enzyme activity.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixtures containing phosphate buffer, human liver microsomes, and the CYP probe substrate at a concentration close to its Km value.
-
Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor to the appropriate wells. Include a vehicle control (solvent only) for each probe substrate.
-
Pre-incubation: Pre-incubate the plates at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plates at 37°C with shaking for a predetermined time that ensures linear metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: Determination of Ki and Mechanism of Inhibition
Objective: To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or mixed) of this compound for specific CYP isoforms.
Procedure: This protocol follows the same general steps as the IC50 determination, with the key difference being the use of multiple substrate concentrations.
-
Follow steps 1-3 of the IC50 protocol.
-
For each concentration of this compound (including a zero-inhibitor control), perform incubations with a range of probe substrate concentrations (typically spanning from 0.1x to 10x the Km value).
-
Follow steps 4-9 of the IC50 protocol.
-
Data Analysis:
-
Determine the reaction velocity (rate of metabolite formation) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the mechanism of inhibition.
-
Perform non-linear regression analysis of the velocity data against the substrate and inhibitor concentrations using appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-model) to calculate the Ki value.
-
Visualizations
Signaling Pathway: Generalized Cytochrome P450-mediated Drug Metabolism
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes in drug metabolism. Inhibition by a compound like this compound would interfere with this cycle, reducing the rate of metabolite formation.
Caption: Generalized catalytic cycle of cytochrome P450 and the point of inhibition.
Experimental Workflow: In Vitro CYP Inhibition Assay
The following diagram outlines the key steps in performing an in vitro cytochrome P450 inhibition assay to determine the IC50 of a test compound like this compound.
Caption: Workflow for determining the IC50 of this compound for CYP inhibition.
Conclusion
This compound, as an imidazole-containing antifungal, holds potential as a research tool for studying cytochrome P450 inhibition. The lack of extensive public data on its specific interactions with human CYP isoforms necessitates experimental investigation. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to characterize the inhibitory profile of this compound. Such studies are crucial for understanding its potential for drug-drug interactions and for its broader application in drug metabolism research. The systematic evaluation of this compound's effects on CYP enzymes will contribute valuable knowledge to the fields of pharmacology and toxicology.
References
- 1. awarticles.s3-eu-west-1.amazonaws.com [awarticles.s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: updated review of a topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Topical Delivery Systems for Sertaconazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development and characterization of novel topical delivery systems for Sertaconazole. The aim is to address the challenges associated with its poor aqueous solubility and enhance its therapeutic efficacy for treating superficial fungal infections.[1][2]
Introduction to this compound and Novel Delivery Systems
This compound is a broad-spectrum imidazole antifungal agent effective against dermatophytes, yeasts, and opportunistic fungi.[3][4] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[5][6] Additionally, its unique benzothiophene ring allows it to form pores in the fungal membrane, leading to cell death.[5][7] However, its poor water solubility presents a significant challenge in developing effective topical formulations.[1][2]
Novel drug delivery systems are being explored to overcome this limitation. These systems aim to improve this compound's solubility, enhance its penetration into the skin layers, provide controlled release, and increase its retention at the site of action, thereby improving therapeutic outcomes and potentially reducing side effects.[8][9] This document details various nanoformulations such as liposomes, microemulsions, solid lipid nanoparticles (SLNs), and polymeric microsponges.
Novel Formulation Strategies and Characterization Data
Several advanced formulations have been developed to improve the topical delivery of this compound. These include lipid-based vesicles, emulsions, and polymeric systems.
Lipid-Based Vesicles: Liposomes, Ethosomes, and Bilosomes
Lipid-based vesicles are attractive carriers for topical drug delivery due to their biocompatibility and ability to encapsulate both lipophilic and hydrophilic drugs.[10] Systems like liposomes, ethosomes, and bilosomes have been investigated for this compound delivery.
-
Mucoadhesive Liposomes: These are liposomes coated with a mucoadhesive polymer, such as pectin, to prolong residence time on mucosal surfaces.[10] Coating with pectin increases entrapment efficiency and particle size while providing sustained drug release.[10]
-
Ethosomes: These are soft, malleable vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, allowing the vesicles to penetrate deeper into the skin layers.[11][12][13]
-
Bilosomes: These are vesicles containing bile salts, which act as edge activators, making the vesicles more deformable and enhancing skin permeation.[14]
Table 1: Characterization of this compound-Loaded Lipid Vesicles
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | In Vitro Release / Permeation | Reference |
|---|---|---|---|---|---|---|
| Uncoated Liposomes (F1) | Soy Phosphatidylcholine, Cholesterol, DDAB | - | - | - | ~89% release after 8h | [10] |
| 0.1% Pectin-Coated Liposomes (F3) | Soy Phosphatidylcholine, Cholesterol, DDAB, Pectin | Increased vs. F1 | Increased vs. F1 | Reduced vs. F1 | ~68% release after 8h | [10] |
| Optimized Ethosomes (F5) | Soy Phosphatidylcholine (3%), Ethanol (40%) | 155.3 ± 1.2 | 90 | -42 ± 0.3 | 67% skin permeability within 80 min | [11][12] |
| Optimized Bilosomes (SB 5) | Span 60, Cholesterol, Bile Salt | - | - | - | 1.6-fold higher skin permeability vs. commercial cream | [14] |
| Transfersomes | Soyphospholipid (3%), Sodium Deoxycholate (0.15%) | - | - | - | Flux: 645 µg/cm²/h |[15] |
Emulsion-Based Systems: Microemulsions and Nanoemulsions
Microemulsions (MEs) and nanoemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant and co-surfactant.[3] They are known to act as excellent drug reservoirs and skin permeation enhancers.[3][16]
-
Microemulsion-Based Hydrogels (HSM): Incorporating a this compound-loaded microemulsion into a hydrogel base (e.g., Carbopol 940) can improve skin retention and enhance antifungal activity compared to conventional creams.[8][16]
Table 2: Characterization of this compound Microemulsion-Based Hydrogel
| Formulation Code | Composition | Droplet Size (nm) | Permeation Rate | Skin Retention | Antifungal Activity (Zone of Inhibition) | Reference |
|---|
| HSM-4 (Optimized) | Oleic Acid (8.75%), Tween 80 (33.35%), Propylene Glycol (33.35%), Water (24.55%), Carbopol 940 (0.75%) | 42.3 - 91.7 | Higher than commercial cream | 3 times higher than commercial cream | 23.54 ± 0.72 mm (vs. 16.53 ± 0.63 mm for commercial cream) |[8][16][17] |
Polymeric Particulate Systems: Microsponges and Nanosponges
Microsponges and nanosponges are porous polymeric spheres capable of entrapping a wide range of active ingredients and providing their controlled release.[9][18]
-
Microsponges: These particles, typically 5-300 µm in size, can reduce side effects and alter the release pattern of the entrapped drug.[9] Eudragit RS 100 and Ethyl Cellulose are commonly used polymers.[19][20]
-
Nanosponges: With sizes in the nanometer range, these offer similar benefits with potentially enhanced skin interaction.[18]
Table 3: Characterization of this compound-Loaded Polymeric Particles
| Formulation Type | Polymer Used | Particle Size | Entrapment Efficiency (%) | In Vitro Release | Release Kinetics | Reference |
|---|---|---|---|---|---|---|
| Microsponges (F IV) | Eudragit RS 100 | - | - | 69.38% in 8h | Higuchi Model | [9] |
| Microsponges (F6) | Ethyl Cellulose | - | - | 70% in 9h | Higuchi Model |
| Nanosponges (F2) | Ethyl Cellulose / PMMA | - | - | - | Zero Order / Higuchi |[18] |
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are colloidal carriers made from solid lipids (for SLNs) or a blend of solid and liquid lipids (for NLCs).[21][22] They combine the advantages of polymeric nanoparticles and liposomes, offering high stability and controlled release.
Table 4: Characterization of this compound Lipid Nanoparticles
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | In Vitro Release | Reference |
|---|---|---|---|---|---|---|
| Optimized SLN-Gel | Solid Lipid, Surfactant | < 200 | 71.48 | +12 to -20 | Good | [21][23][24] |
| Optimized NLC-Gel | Glyceryl Tristearate (Solid Lipid), Oleic Acid (Liquid Lipid), Tween 80 | 366.3 | 50.66 - 87.36 | -7.43 | 25.04% from gel in 24h (vs. 72.97% from cream) |[22][25] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and development of these advanced formulations.
Protocol 1: Preparation of Mucoadhesive Liposomes by Thin-Film Hydration[10][27]
-
Lipid Film Formation: a. Dissolve Soy Phosphatidylcholine, Cholesterol, and a cationic surfactant (e.g., DDAB) in a molar ratio of 8:2:1 in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. b. Add the calculated amount of this compound nitrate to this organic phase. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at 40°C. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: a. Hydrate the dry lipid film with 10 mL of Phosphate Buffer Saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This results in the formation of a multilamellar vesicle (MLV) suspension.
-
Vesicle Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to high-pressure homogenization.
-
Pectin Coating for Mucoadhesion: a. Prepare pectin solutions of varying concentrations (e.g., 0.05%, 0.1%, 0.2% w/v) in an appropriate buffer. b. Add the cationic liposome suspension dropwise to the pectin solution under constant stirring to allow for electrostatic coating of the vesicles.
Protocol 2: Preparation of Microemulsion-Based Hydrogel (HSM)[8][28]
-
Microemulsion (ME) Formulation: a. Construct pseudo-ternary phase diagrams to identify the microemulsion region. This involves titrating a mixture of oil (e.g., Oleic Acid) and a surfactant/co-surfactant (Smix) mixture (e.g., Tween 80/Propylene Glycol) with an aqueous phase. b. Based on the phase diagram, select the composition for the ME. For example: Oleic Acid (8.75% w/w), Tween 80 (33.35% w/w), Propylene Glycol (33.35% w/w), and water (24.55% w/w). c. Dissolve this compound nitrate in the ME formulation (e.g., to a final concentration of 2.5% w/w).
-
Hydrogel Preparation: a. Disperse a gelling agent, such as Carbopol 940 (e.g., 0.75% w/w), in a small amount of purified water and allow it to swell for 24 hours to form a viscous solution. b. Slowly add the this compound-loaded ME to the swollen Carbopol 940 solution under continuous magnetic stirring. c. Add a neutralizing agent, such as triethylamine, dropwise until a clear, semisolid gel of the desired consistency and pH (typically 6-8) is formed.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization[22][24]
-
Lipid Phase Preparation: a. Melt the solid lipid (e.g., Glyceryl Tristearate) by heating it to 5-10°C above its melting point. b. Dissolve the this compound nitrate in the molten lipid.
-
Aqueous Phase Preparation: a. Heat the aqueous surfactant solution (e.g., Tween 80 in water) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: a. Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization (HPH): a. Immediately pass the hot pre-emulsion through a high-pressure homogenizer. b. Perform several homogenization cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). c. The resulting hot nanoemulsion is then cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell[10]
-
Apparatus Setup: a. Use a Franz diffusion cell with a receptor compartment of a known volume (e.g., 12 mL) and an effective diffusion area (e.g., 3.14 cm²). b. Maintain the temperature of the receptor medium at 37 ± 1°C using a circulating water bath.
-
Membrane Mounting: a. Mount a synthetic membrane (e.g., cellulose acetate) or excised animal skin between the donor and receptor compartments.
-
Procedure: a. Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4, or PBS with 25% methanol to ensure sink conditions). Stir the medium with a magnetic bead. b. Accurately place a known quantity of the formulation (e.g., 0.5 g of gel) in the donor compartment. c. At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: a. Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. b. Calculate the cumulative amount of drug released per unit area over time.
Protocol 5: Ex Vivo Skin Permeation and Retention Study[10][27]
-
Skin Preparation: a. Obtain full-thickness abdominal skin from a suitable animal model (e.g., rat, pig). b. Carefully remove the subcutaneous fat and connective tissues. c. Store the prepared skin at -20°C until use.
-
Permeation Study: a. Follow the same procedure as the In Vitro Drug Release Study (Protocol 4), but use the prepared animal skin as the diffusion membrane. b. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Skin Retention Study: a. At the end of the permeation experiment, carefully dismount the skin from the diffusion cell. b. Clean the skin surface with a cotton swab dipped in ethanol or water to remove any excess formulation. c. Mince the skin into small pieces and extract the drug by soaking it in a suitable solvent (e.g., methanol) with sonication. d. Centrifuge the resulting mixture and analyze the supernatant for drug content using a validated analytical method.
Visualized Workflows and Signaling Pathways
Understanding the development process and the drug's mechanism of action is critical for rational formulation design.
Caption: Workflow for developing novel this compound topical formulations.
Caption: this compound's dual mechanism of antifungal action.[5][6][7]
Caption: Anti-inflammatory signaling pathway of this compound.[7][26]
References
- 1. This compound-Loaded Cyclodextrin–Polysaccharide Hydrogels as Antifungal Devices [benthamopenarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. EP3861983A1 - Novel this compound compositions - Google Patents [patents.google.com]
- 5. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Effect of microemulsion in topical this compound hydrogel: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication and Characterization of this compound Nitrate Microsponge as a Topical Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and Characterization of this compound Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. ijsdr.org [ijsdr.org]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound nitrate loaded nanovesicular systems for targeting skin fungal infection: In-vitro, ex-vivo and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microemulsion based topical hydrogel of this compound: formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Formulation and evaluation of topical microsponges of this compound [wisdomlib.org]
- 21. Formulation of Lipid Nanoparticles based Nanogel of this compound Nitrate and its Evaluation - Pawar - Current Nanomedicine [manmiljournal.ru]
- 22. Development of this compound Nitrate Loaded Nanostructured Lipid ...: Ingenta Connect [ingentaconnect.com]
- 23. researchgate.net [researchgate.net]
- 24. Formulation of Lipid Nanoparticles based Nanogel of this compound Nitrate and its Evaluation | Bentham Science [benthamscience.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sertaconazole's Efficacy in Animal Models of Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of sertaconazole, a topical antifungal agent, in established animal models of superficial fungal infections. The included methodologies for murine vaginal candidiasis and guinea pig dermatophytosis are designed to yield reproducible and quantifiable results for preclinical drug development and research.
Key Efficacy Data of this compound in Animal Models
The following tables summarize the quantitative efficacy of this compound in preclinical animal models of candidiasis and dermatophytosis.
Table 1: Efficacy of this compound in a Murine Vaginal Candidiasis Model
| Treatment Group | Dosage Regimen | Fungal Burden Reduction (%) | Comparator | Reference |
| 2% this compound Cream | Single dose, 1 hour post-infection | 97.9% | 2% Miconazole Cream | [1] |
| 2% this compound Cream | Three doses, days 3, 4, 5 post-infection | 93.6% | 2% Miconazole Cream | [1] |
| 2% Miconazole Cream | Single dose, 1 hour post-infection | 77.5% | - | [1] |
| 2% Miconazole Cream | Three doses, days 3, 4, 5 post-infection | 76.9% | - | [1] |
Table 2: Efficacy of this compound in a Guinea Pig Dermatophytosis Model
| Treatment Group | Duration of Treatment | Clinical Improvement | Mycological Cure | Comparator | Reference |
| 2% this compound Cream | 12 days | Excellent | Achieved | 2% Miconazole Cream | [2] |
| 2% this compound Cream | 3 days | Greater than comparator | Greater than comparator | 2% Miconazole Cream | [2] |
| 2% Miconazole Cream | 12 days | Excellent | Achieved | - | [2] |
Experimental Protocols
Murine Model of Vaginal Candidiasis
This protocol describes the induction and treatment of vaginal candidiasis in mice to assess the efficacy of topical this compound.[1][3]
Materials:
-
Female mice (e.g., Swiss albino), 6-8 weeks old
-
Estradiol valerate
-
Sesame oil
-
Candida albicans strain (e.g., ATCC 10231)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound formulation (e.g., 2% cream)
-
Vehicle control
-
Positive control (e.g., 2% miconazole cream)
-
Micropipettes and sterile tips
-
Vaginal swabs
Procedure:
-
Animal Preparation (Pseudoestrus Induction):
-
Administer estradiol valerate (0.1-0.5 mg in sesame oil) subcutaneously to each mouse 3-6 days prior to inoculation to induce a pseudoestrus state.[1] This hormonal synchronization is crucial for establishing a persistent vaginal infection.
-
-
Inoculum Preparation:
-
Culture C. albicans on SDA plates for 24-48 hours at 37°C.
-
Inoculate a single colony into SDB and incubate for 18-24 hours at 37°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10^9 CFU/mL.
-
-
Vaginal Inoculation:
-
Under appropriate anesthesia, gently instill 20 µL of the C. albicans suspension (containing approximately 2 x 10^7 CFU) into the vaginal vault of each mouse using a micropipette.
-
-
Treatment Protocol:
-
Divide the infected mice into treatment groups (e.g., vehicle, this compound, positive control).
-
At a predetermined time post-infection (e.g., 24 hours), apply a defined volume (e.g., 20-30 µL) of the assigned topical formulation into the vagina.
-
The treatment can be a single application or repeated daily for a specified duration.
-
-
Efficacy Evaluation (Fungal Burden):
-
At selected time points post-treatment, collect vaginal samples by swabbing.
-
Serially dilute the swabs in sterile PBS and plate onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden (log10 CFU/vagina) and determine the percentage reduction compared to the vehicle control group.
-
Guinea Pig Model of Dermatophytosis (Tinea corporis)
This protocol details the establishment of a dermatophyte infection on the skin of guinea pigs to evaluate the therapeutic efficacy of topical this compound.[2]
Materials:
-
Hartley guinea pigs (male or female), 300-400 g
-
Trichophyton mentagrophytes strain
-
Potato Dextrose Agar (PDA)
-
Sterile saline
-
Electric clippers
-
Sandpaper or sterile abrasive tool
-
This compound formulation (e.g., 2% cream)
-
Vehicle control
-
Positive control (e.g., 2% miconazole cream)
-
Sterile swabs or biopsy punch
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Shave an area of approximately 2x2 cm on the dorsal side of the animal.
-
Gently abrade the shaved skin with fine-grit sandpaper or another sterile abrasive tool to disrupt the stratum corneum, facilitating fungal invasion.
-
-
Inoculum Preparation:
-
Grow T. mentagrophytes on PDA plates for 7-10 days at 25-28°C.
-
Harvest the fungal conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the suspension to remove mycelial fragments and adjust the conidial concentration to approximately 1 x 10^7 conidia/mL.
-
-
Infection:
-
Apply a defined volume (e.g., 50-100 µL) of the conidial suspension onto the abraded skin area.
-
-
Treatment Protocol:
-
Allow the infection to establish for a few days until clear signs of dermatophytosis (e.g., erythema, scaling) are visible.
-
Randomly assign the animals to treatment groups.
-
Apply the specified formulation (e.g., 2% this compound cream) to the infected area once or twice daily for the designated treatment period (e.g., 3 to 12 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: At regular intervals, visually assess and score the clinical signs of infection (e.g., erythema, scaling, crusting, alopecia) on a predefined scale (e.g., 0 = no signs, 4 = severe signs).
-
Mycological Assessment: At the end of the treatment period, collect skin scrapings or a small biopsy from the infected area.
-
Direct Microscopy: Mount the sample in potassium hydroxide (KOH) solution and examine under a microscope for the presence of fungal elements.
-
Fungal Culture: Inoculate the sample onto PDA plates containing antibiotics to inhibit bacterial growth. Incubate at 25-28°C for up to 2 weeks and observe for fungal growth. A mycological cure is defined by the absence of fungal growth.
-
-
Signaling Pathways and Mechanisms of Action
This compound's Dual Antifungal Mechanism
This compound exhibits a unique dual mechanism of action against fungal pathogens. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Additionally, its benzothiophene ring allows for direct interaction with the fungal cell membrane, leading to increased permeability and cell death.[4][6]
This compound's Anti-inflammatory Signaling Pathway
Beyond its antifungal properties, this compound also possesses anti-inflammatory effects, which can be beneficial in alleviating the symptoms of fungal infections. This is mediated through the activation of the p38 MAPK pathway, leading to the production of prostaglandin E2 (PGE2).[7]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in animal models of fungal infection.
References
- 1. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. Protocols for vaginal inoculation and sample collection in the experimental mouse model of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ergosterol synthesis by this compound in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of ergosterol synthesis by this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sertaconazole in the Study of Fungal Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sertaconazole as a tool to investigate the mechanisms of fungal resistance. The protocols outlined below, coupled with data interpretation guidelines and pathway visualizations, will enable researchers to effectively study the multifaceted interactions between this potent antifungal agent and various fungal pathogens.
Introduction to this compound's Dual Mechanism of Action
This compound is an imidazole antifungal agent with a unique dual mechanism of action, making it a valuable instrument for studying fungal biology and resistance.[1] Like other azoles, its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic methylated sterols, increased membrane permeability, and ultimately, the inhibition of fungal growth (fungistatic activity).[4]
Uniquely, this compound also possesses a benzothiophene ring in its structure.[1] This moiety is believed to mimic tryptophan, allowing the molecule to insert itself into the fungal cell membrane and form pores. This direct membrane damage leads to the leakage of intracellular components, such as ATP, resulting in rapid fungal cell death (fungicidal activity).[1][5] This dual mechanism allows this compound to be effective against a broad spectrum of fungi, including dermatophytes, yeasts, and opportunistic filamentous fungi.[6]
Quantitative Data on this compound Activity
This compound has demonstrated potent activity against a wide range of fungal isolates, including those that have developed resistance to other azole antifungals like fluconazole. The following tables summarize the in vitro susceptibility of various fungal species to this compound.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against various fungal pathogens.
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Candida albicans | 0.1 - 16 | - | - |
| Candida spp. | 0.1 - 16 | - | - |
| Dermatophytes (various species) | 0.01 - 2 | 0.5 | 1 |
| Fluconazole-resistant Dermatophytes | 0.01 - 2 | 0.5 | 1 |
Data compiled from multiple sources.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound on fungal growth, biofilm formation, gene expression, and membrane integrity.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.[7][8][9]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate to be tested
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile water or saline
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a high concentration (e.g., 1600 µg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile water or saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Serial Dilution of this compound:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well from 1 to 11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by reading the optical density at 490 nm using a microplate reader.[7]
Fungal Biofilm Susceptibility Assay
This protocol can be used to assess the efficacy of this compound against fungal biofilms, which are often associated with increased drug resistance.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Appropriate growth medium (e.g., RPMI-1640, YPD)
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a fungal inoculum as described in the MIC protocol.
-
Add 200 µL of the inoculum to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with PBS to remove non-adherent cells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate growth medium.
-
Add 200 µL of each dilution to the biofilm-containing wells. Include a drug-free control.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay): [10][11]
-
Wash the wells with PBS.
-
Add 100 µL of XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2 hours.
-
Measure the colorimetric change at 490 nm using a plate reader. A decrease in color intensity indicates reduced metabolic activity and therefore biofilm inhibition.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay): [12][13]
-
Wash the wells with PBS.
-
Add 100 µL of methanol to each well for 15 minutes to fix the biofilm.
-
Remove the methanol and allow the plate to air dry.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes.
-
Wash the wells with water and allow to dry.
-
Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in biofilm biomass.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the investigation of how this compound affects the expression of genes involved in resistance, such as those in the ergosterol biosynthesis pathway or efflux pump genes.[4][14][15][16]
Materials:
-
Fungal cells treated with and without this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1, 18S rRNA)
-
qRT-PCR instrument
Procedure:
-
Fungal Culture and Treatment:
-
Grow fungal cultures to mid-log phase.
-
Expose one set of cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 4-24 hours). Maintain an untreated control culture.
-
-
RNA Extraction: Extract total RNA from both treated and untreated fungal cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the cDNA, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.
-
Run the reaction in a qRT-PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both treated and untreated samples.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[4]
-
Assessment of Fungal Membrane Damage
This protocol measures the leakage of intracellular ATP as an indicator of direct membrane damage caused by this compound.[5]
Materials:
-
Fungal cell suspension
-
This compound
-
ATP assay kit
-
Luminometer
Procedure:
-
Cell Preparation: Prepare a dense suspension of fungal cells in a suitable buffer.
-
This compound Treatment: Add this compound at various concentrations to the cell suspension. Include an untreated control.
-
Incubation: Incubate the suspensions for a short period (e.g., 10-60 minutes).
-
Measurement of Extracellular ATP:
-
Centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatant.
-
Measure the ATP concentration in the supernatant using an ATP assay kit and a luminometer.
-
-
Measurement of Intracellular ATP:
-
Lyse the cell pellets from the previous step to release intracellular ATP.
-
Measure the ATP concentration in the lysate.
-
-
Data Analysis: An increase in extracellular ATP and a corresponding decrease in intracellular ATP in this compound-treated samples compared to the control indicates membrane damage.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the study of this compound and fungal resistance.
References
- 1. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ergosterol synthesis by this compound in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of ergosterol synthesis by this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Direct membrane-damaging effect of this compound on Candida albicans as a mechanism of its fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a new real-time TaqMan PCR assay for quantitative analyses of Candida albicans resistance genes expression [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. redalyc.org [redalyc.org]
Application Notes and Protocols for the Spectrophotometric Estimation of Sertaconazole Nitrate
Introduction
Sertaconazole nitrate is an imidazole antifungal agent used in the treatment of superficial fungal infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. Spectrophotometry, being a simple, cost-effective, and rapid technique, is widely employed for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the estimation of this compound nitrate, intended for researchers, scientists, and drug development professionals.
UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry is a common technique for the quantitative analysis of this compound nitrate. The methods are based on the measurement of the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorbance (λmax).
Data Presentation
A summary of quantitative data from various UV-Visible spectrophotometric methods is presented in Table 1 for easy comparison.
Table 1: Summary of Quantitative Data for UV-Visible Spectrophotometric Methods for this compound Nitrate Estimation
| Method | Wavelength (λmax) / Range | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Method 1 | 260 nm | 2 - 150 | Y = 0.013x + 0.0019 | 0.99 | 101.40% | 0.659 | 1.998 | [1] |
| UV Method 2 | 260 nm | 5 - 25 | Not Specified | 0.9993 | 99.25% | 0.08 | 0.24 | [2] |
| UV Method 3 | 235 nm | 4 - 14 | Not Specified | 0.999 | 98.5% - 101.43% | 0.255 | 1.138 | [3] |
| UV Method 4 | 260 nm, 293 nm, 302 nm | 10 - 60 | Not Specified | >0.99 | Within acceptance limits | Not Specified | Not Specified | [4] |
| Area Under Curve (AUC) | 252.0 – 268.0 nm | 10 - 50 | Not Specified | Not Specified | Validated Statistically | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Simple UV-Visible Spectrophotometric Method
This protocol is based on the direct measurement of absorbance of this compound nitrate in methanol.
Materials and Reagents:
-
This compound nitrate reference standard
-
Methanol (Analytical Grade)
-
UV-Visible Spectrophotometer (e.g., Shimadzu 1600)[1]
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound nitrate and transfer it to a 100 mL volumetric flask.[1] Dissolve in about 50 mL of methanol and sonicate for 15 minutes.[3] Make up the volume to 100 mL with methanol.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-150 µg/mL) using methanol as the diluent.[1]
-
Wavelength Scanning and Determination of λmax: Scan one of the working standard solutions (e.g., 10 µg/mL) in the UV range of 200-400 nm against a methanol blank.[3] Determine the wavelength of maximum absorbance (λmax), which is typically observed around 260 nm.[1][2] Other reported peaks are at 225, 292, and 303 nm.[1]
-
Calibration Curve: Measure the absorbance of all the prepared working standard solutions at the determined λmax (260 nm). Plot a graph of absorbance versus concentration.
-
Analysis of Pharmaceutical Formulations (Cream/Lotion):
-
Accurately weigh a quantity of the formulation equivalent to 100 mg of this compound nitrate.
-
Dissolve it in 10 mL of ethanol and then dilute further with the same solvent to a suitable concentration within the calibration range.[1]
-
Measure the absorbance of the sample solution at 260 nm.
-
Calculate the concentration of this compound nitrate in the sample from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for UV-Visible Spectrophotometric Estimation of this compound Nitrate.
Derivative Spectrophotometric Methods
Derivative spectrophotometry helps to resolve overlapping spectra and eliminate background interference, thus enhancing the sensitivity and selectivity of the analysis.
Data Presentation
Table 2: Summary of Quantitative Data for Derivative Spectrophotometric Methods
| Method | Wavelength (nm) | Linearity Range (µg/mL) | Mean % Recovery | Reference |
| First Order Derivative | 221 | 10 - 50 | Validated Statistically | [5] |
| Zero-Crossing First Derivative | 290 | 4 - 64 | 99.77 ± 0.781 | [6][7] |
| First Derivative of Ratio Spectra | 300 (max), 304 (trough) | Not Specified | 99.98 ± 0.720, 100.46 ± 0.640 | [6][7] |
Experimental Protocol
Protocol 2: First Order Derivative Spectrophotometry
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Preparation of Solutions: Prepare standard stock and working standard solutions of this compound nitrate in methanol as described in Protocol 1.
-
Recording of Spectra: Record the absorption spectra of the standard solutions in the UV range (200-400 nm).
-
Generation of Derivative Spectra: Convert the normal absorption spectra (zero-order) to first-order derivative spectra using the spectrophotometer's software.
-
Wavelength Selection: Identify the wavelength for quantification. For the first-order derivative, a wavelength of 221 nm has been reported.[5] For the zero-crossing first derivative method, 290 nm is used.[6][7]
-
Calibration Curve: Measure the derivative absorbance at the selected wavelength for all standard solutions and plot a calibration curve of derivative absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution as described in Protocol 1, record its first-order derivative spectrum, and measure the absorbance at the selected wavelength. Calculate the concentration from the calibration curve.
Experimental Workflow Diagram
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Purity assessment and determination of this compound in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 7. scispace.com [scispace.com]
Techniques for preparing Sertaconazole-loaded microsponges for controlled release
Topic: Techniques for Preparing Sertaconazole-Loaded Microsponges for Controlled Release
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound nitrate is a broad-spectrum imidazole antifungal agent used in topical formulations to treat skin infections such as athlete's foot.[1] Conventional topical preparations can sometimes lead to side effects like skin irritation and sensitization, potentially due to an initial burst release of the drug.[1] To overcome these limitations, advanced drug delivery systems are being explored. The microsponge delivery system is an innovative technology consisting of porous, polymeric microspheres that can entrap active ingredients and release them in a controlled manner over time.[1][2]
These application notes provide a detailed overview and protocols for the preparation and evaluation of this compound-loaded microsponges using the quasi-emulsion solvent diffusion method. This technique is effective for developing formulations that offer controlled drug release, potentially reducing side effects and improving therapeutic efficacy.[1][3][4]
Core Preparation Technique: Quasi-Emulsion Solvent Diffusion Method
The quasi-emulsion solvent diffusion method is a reproducible and straightforward technique for preparing microsponges.[1] The process involves two main phases: an inner organic phase and an outer aqueous phase. The drug and a polymer are dissolved in a water-immiscible organic solvent (inner phase). This solution is then introduced into an aqueous solution containing a surfactant (outer phase) with continuous stirring. The organic solvent gradually diffuses out of the emulsion droplets into the aqueous phase, causing the polymer to precipitate and form solid, porous microsponges.[1][5]
Caption: Workflow of the Quasi-Emulsion Solvent Diffusion Method.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Microsponges
This protocol details the quasi-emulsion solvent diffusion method for preparing this compound-loaded microsponges using either Ethyl Cellulose or Eudragit RS 100 as the polymer.
Materials:
-
This compound Nitrate
-
Plasticizer (optional): Triethyl Citrate[1]
-
Distilled Water
Procedure:
-
Prepare the Inner (Organic) Phase:
-
Prepare the Outer (Aqueous) Phase:
-
Prepare a solution of Polyvinyl Alcohol (PVA) in distilled water (e.g., 1% w/v).
-
-
Form the Microsponges:
-
Pour the inner organic phase into the outer aqueous phase while stirring continuously at a controlled speed (e.g., 750 rpm) with a mechanical stirrer.
-
Continue stirring for several hours (e.g., 2-8 hours) to allow the dichloromethane to evaporate completely.[1]
-
-
Collect and Dry:
Protocol 2: Characterization of Microsponges
This protocol outlines the key analytical tests to characterize the prepared microsponges.
Caption: Experimental workflow for microsponge characterization.
Methodologies:
-
1. Particle Size Analysis:
-
Determine the average particle size by using an optical microscope fitted with a calibrated eyepiece micrometer.[7]
-
Disperse a small quantity of microsponges on a clean glass slide and measure the diameter of a representative sample of particles (e.g., 100 particles).
-
-
2. Production Yield:
-
Calculate the production yield as the percentage of the final weight of the prepared microsponges relative to the total initial weight of the drug and polymer.
-
Formula: Production Yield (%) = (Practical Mass of Microsponges / Theoretical Mass (Polymer + Drug)) x 100
-
-
3. Drug Content and Entrapment Efficiency:
-
Accurately weigh a sample of microsponges (e.g., 20 mg) and dissolve it in a suitable solvent like methanol to extract the drug.[1]
-
Analyze the drug concentration using a UV-Vis spectrophotometer at the appropriate wavelength for this compound.
-
Formula for Actual Drug Content: ADC (%) = (Mass of Drug in Microsponges / Mass of Microsponges) x 100
-
Formula for Entrapment Efficiency: EE (%) = (Actual Drug Content / Theoretical Drug Content) x 100[1]
-
-
4. Surface Morphology:
-
Examine the shape and surface texture of the microsponges using a Scanning Electron Microscope (SEM).
-
Samples are typically mounted on a metal stub and sputter-coated with gold before imaging. This analysis should reveal the spherical shape and porous nature of the microsponges.[4]
-
Protocol 3: In Vitro Drug Release Study
This protocol is for assessing the controlled release profile of this compound from the microsponges.
Apparatus: USP Type I (Basket) or Type II (Paddle) dissolution apparatus.
Procedure:
-
Place a quantity of microsponges equivalent to a known amount of this compound into the dissolution vessel.
-
Use a suitable dissolution medium, such as phosphate buffer (pH 7.4), to simulate skin physiological conditions.[2]
-
Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.[2] Set the rotation speed to a suitable rate (e.g., 150 rpm).[2]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace the volume with fresh medium.
-
Filter the samples and analyze the concentration of this compound using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time. Studies often show a controlled release over 8-12 hours, following a Higuchi model, which indicates a diffusion-controlled release mechanism.[3][4]
Data Presentation: Formulation Parameters
The ratio of drug to polymer is a critical parameter that significantly influences the physical characteristics and release profile of the microsponges.
Table 1: Effect of Drug:Polymer (Ethyl Cellulose) Ratio on Microsponge Properties
| Formulation Code | Drug:Polymer Ratio | Entrapment Efficiency (%) | Particle Size (µm) | Cumulative Release after 12h (%) |
| F1 | 1:7 | ~65% | ~55 | ~75% |
| F2 | 1:8 | ~70% | ~50 | ~72% |
| F3 | 1:9 | ~78% (Optimal) | ~48 | ~70% |
| F4 | 1:10 | ~75% | ~52 | ~68% |
| F5 | 1:11 | ~72% | ~58 | ~65% |
| Note: Data is compiled and representative of findings reported in literature.[3] An optimal ratio of 1:9 often results in favorable entrapment efficiency and particle size distribution.[3] |
Table 2: Effect of Drug:Polymer (Eudragit RS 100) Ratio on Microsponge Properties
| Formulation Code | Drug:Polymer Ratio | Production Yield (%) | Entrapment Efficiency (%) | Particle Size (µm) |
| F I | 1:1 | 71.34 | 60.12 | 68.34 |
| F II | 1:2 | 74.56 | 65.43 | 64.12 |
| F III | 1:3 | 79.12 | 68.91 | 59.56 |
| F IV | 1:4 | 85.45 | 74.23 | 51.78 |
| F V | 1:5 | 82.12 | 71.56 | 55.43 |
| Note: Data adapted from Pande V.V. et al., Indian J Pharm Sci, 2015.[1][4] Increasing the polymer ratio generally increases yield and entrapment efficiency up to a certain point, after which particle size may increase due to viscosity changes.[1] |
Table 3: Summary of In Vitro Drug Release Kinetics
| Formulation | Polymer | Release Duration (h) | Cumulative Release (%) | Release Kinetic Model | Mechanism |
| Optimized Batch | Ethyl Cellulose | 12 | ~70% | Higuchi | Diffusion-controlled |
| Batch F IV | Eudragit RS 100 | 8 | ~69.38% | Higuchi | Diffusion-controlled |
| Note: Data compiled from multiple sources.[3][4] The Higuchi model is frequently observed, confirming that the porous microsponge matrix controls drug release via diffusion. |
Conclusion
The quasi-emulsion solvent diffusion method is a highly effective and reproducible technique for fabricating this compound-loaded microsponges.[3] By carefully selecting the polymer type and optimizing the drug-to-polymer ratio, it is possible to produce spherical, porous microsponges with high entrapment efficiency and controlled drug release profiles.[1] These advanced formulations hold significant promise for topical drug delivery, offering the potential to enhance therapeutic efficacy while minimizing local side effects associated with conventional this compound preparations.[3][4]
References
- 1. Fabrication and Characterization of this compound Nitrate Microsponge as a Topical Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijresm.com [ijresm.com]
- 3. Formulation and evaluation of topical microsponges of this compound [wisdomlib.org]
- 4. Fabrication and Characterization of this compound Nitrate Microsponge as a Topical Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
Investigating Ergosterol Biosynthesis Pathways Using Sertaconazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sertaconazole as a tool to investigate the ergosterol biosynthesis pathway in fungi. The protocols outlined below are designed to be adaptable for various fungal species and research questions, from determining antifungal susceptibility to quantifying specific molecular and cellular effects.
Introduction
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process and a primary target for many antifungal drugs. This compound, an imidazole antifungal agent, effectively inhibits this pathway, making it a valuable instrument for studying fungal physiology and identifying new antifungal targets.
This compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[1][2] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[1][3] At higher concentrations, this compound can also directly damage the fungal cell membrane, leading to a fungicidal effect.[4][5]
This document provides detailed protocols for key experiments to investigate the effects of this compound on fungi, along with structured data for reference.
Quantitative Data Summary
This compound Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of pathogenic fungi. These values can serve as a baseline for designing experiments and understanding the potency of this compound.
| Fungal Species | Type | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Yeast | - | - | 0.21[6] | ≤0.1–4[7] |
| Candida spp. | Yeast | - | - | - | ≤0.1–4[7] |
| Trichophyton rubrum | Dermatophyte | 100 | 0.02–16[5] | 0.19[3][5] | 1[5] |
| Trichophyton mentagrophytes | Dermatophyte | 25 | - | 0.73[3] | - |
| Epidermophyton floccosum | Dermatophyte | 25 | - | 0.12[3] | - |
| Various Dermatophytes | Dermatophyte | 456 | 0.06–1[7] | - | - |
| Various Dermatophytes | Dermatophyte | 75 | 0.125–16 | 3.39 | 8[8] |
Inhibition of Ergosterol Biosynthesis
This compound's direct impact on ergosterol production has been quantified in Candida albicans.
| Fungal Species | Parameter | Value |
| Candida albicans | IC50 for Ergosterol Synthesis Inhibition | 115 nmol/L[9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against a fungal isolate, following established guidelines.
Materials:
-
This compound nitrate
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile, 96-well round-bottom microdilution plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound nitrate in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution Series: a. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.016 to 16 µg/mL). b. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal cells or conidia in sterile saline. c. Adjust the inoculum concentration to 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microdilution plate, except for the negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours. For dermatophytes, incubation may need to be extended.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction compared to the positive control).[8][10] b. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Quantification of Ergosterol Content
This protocol describes a spectrophotometric method to quantify the total ergosterol content in fungal cells treated with this compound.
Materials:
-
Fungal culture
-
This compound
-
25% Alcoholic potassium hydroxide (KOH) solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol)
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: a. Grow the fungal isolate in a suitable broth medium to the mid-logarithmic phase. b. Treat the culture with various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC levels) for a defined period (e.g., 16 hours). Include an untreated control.
-
Cell Harvesting and Lysis: a. Harvest the fungal cells by centrifugation. b. Wash the cell pellet with sterile distilled water. c. Add 3 mL of 25% alcoholic KOH solution to the cell pellet and vortex for 1 minute. d. Incubate the suspension in an 85°C water bath for 1 hour to saponify the cells.
-
Sterol Extraction: a. After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. b. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer. c. Allow the layers to separate.
-
Spectrophotometric Analysis: a. Transfer the n-heptane layer to a quartz cuvette. b. Scan the absorbance from 240 nm to 300 nm. c. The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).[1][11]
-
Calculation: The percentage of ergosterol can be calculated as a percentage of the wet weight of the cell pellet and compared between treated and untreated samples.
Gene Expression Analysis of Ergosterol Biosynthesis Genes by RT-qPCR
This protocol outlines the steps to analyze the expression of key genes in the ergosterol biosynthesis pathway (e.g., ERG11, ERG3, ERG6) in response to this compound treatment.
Materials:
-
Fungal culture treated with this compound (as in the ergosterol quantification protocol)
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for target genes (ERG11, ERG3, ERG6) and a reference gene (e.g., ACT1)
Procedure:
-
RNA Extraction: a. Harvest fungal cells from treated and untreated cultures. b. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Real-Time Quantitative PCR (qPCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[2][12] c. Compare the fold change in gene expression in this compound-treated samples relative to the untreated control.
Visualizations
Caption: this compound inhibits the ergosterol biosynthesis pathway.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Dual mechanism of action of this compound.
References
- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct membrane-damaging effect of this compound on Candida albicans as a mechanism of its fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antifungal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ergosterol synthesis by this compound in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sertaconazole Concentration for In Vitro Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sertaconazole in in vitro antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in in vitro antifungal assays?
A1: The optimal concentration of this compound is dependent on the fungal species being tested. However, a general starting point for determining the Minimum Inhibitory Concentration (MIC) is to perform serial dilutions to cover a range of approximately 0.01 µg/mL to 16 µg/mL.[1][2][3] For many common yeasts and dermatophytes, MIC values are often found within the lower end of this range.[3][4]
Q2: What solvent should be used to prepare this compound stock solutions?
A2: this compound nitrate is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For in vitro assays, it is recommended to first dissolve this compound nitrate in DMSO to create a stock solution and then dilute it with the desired aqueous buffer or culture medium.[5] It is advisable not to store the aqueous solution for more than one day.[5]
Q3: Does this compound exhibit cross-resistance with other azole antifungals like fluconazole?
A3: Studies have shown that this compound can be effective against clinical isolates of dermatophytes that have reduced susceptibility to fluconazole.[4] This suggests that there may not be significant cross-resistance between this compound and fluconazole. One study found that ten strains susceptible to this compound were resistant to fluconazole.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound has a dual mechanism of action. Like other imidazole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by blocking the 14α-demethylase enzyme.[4] At higher concentrations, its unique benzothiophene ring can directly interact with non-sterol lipids in the fungal cell membrane, increasing its permeability and leading to cell lysis.[4]
Q5: Beyond its antifungal properties, does this compound have other biological activities?
A5: Yes, this compound also exhibits anti-inflammatory properties.[7] It has been shown to activate the p38/COX2/PGE2 pathway, which can contribute to its therapeutic effects.[7]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility of MIC results.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the fungal inoculum is a critical factor in susceptibility testing.
-
Solution: Ensure that the inoculum is prepared according to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to a specific cell density.[8]
-
-
Possible Cause 2: Improper drug dilution and handling. this compound's limited aqueous solubility can lead to precipitation if not handled correctly.
-
Solution: Always prepare a high-concentration stock solution in a suitable organic solvent like DMSO before making serial dilutions in the testing medium.[5] Visually inspect for any signs of precipitation.
-
-
Possible Cause 3: Variation in incubation time and temperature. These parameters can significantly influence fungal growth and, consequently, MIC readings.
Issue 2: No inhibition of fungal growth observed, even at high this compound concentrations.
-
Possible Cause 1: Intrinsic resistance of the fungal strain. Some fungal species or specific isolates may be inherently resistant to this compound.
-
Solution: Verify the identity of your fungal isolate. Include a known susceptible quality control strain in your assay to ensure the drug and testing procedure are performing as expected.
-
-
Possible Cause 2: Inactivation of the drug. Improper storage of stock solutions can lead to degradation of the active compound.
-
Solution: Store this compound stock solutions at the recommended temperature (e.g., -20°C for long-term storage) and avoid repeated freeze-thaw cycles.[5]
-
Issue 3: "Trailing" or paradoxical growth at higher concentrations.
-
Possible Cause: Trailing effect. This phenomenon, where reduced but persistent growth occurs over a range of drug concentrations, can make MIC determination difficult.
Data Presentation: this compound In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature.
Table 1: In Vitro Antifungal Activity of this compound against Yeasts
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 10 | 4.64 | - | - | [2] |
| Candida albicans | 138 | 0.03 - 5 | - | - | [2] |
| Candida albicans | - | - | - | 0.06 | [6] |
| Candida glabrata | - | - | - | 0.25 | [6] |
| Candida parapsilosis | - | - | - | 0.25 | [6] |
| Candida krusei | - | - | - | 1 | [6] |
| Candida tropicalis | - | - | - | 2 | [6] |
| Various Candida spp. | - | 0.35 - 5.04 | - | - | [5] |
Table 2: In Vitro Antifungal Activity of this compound against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Various Dermatophytes | 75 | 0.125 - 16 | 4 | 8 | 3.39 | [1] |
| Various Dermatophytes | 114 | 0.01 - 2 | 0.5 | 1 | 0.41 | [4] |
| Trichophyton rubrum | - | - | - | - | 0.19 | [3] |
| Trichophyton mentagrophytes | - | - | - | - | 0.73 | [3] |
| Epidermophyton floccosum | - | - | - | - | 0.12 | [3] |
| Various Dermatophytes | - | 0.24 - 2 | - | - | - | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (based on CLSI M27-A)
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and the fungal species being tested.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound nitrate powder in 100% DMSO to a final concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) into wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution directly in the plate to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.
-
-
Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or using a spectrophotometer.
-
Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Dermatophytes) (based on CLSI M38-A2)
This protocol is a generalized procedure and may require optimization for specific dermatophyte species.
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as for yeasts.
-
-
Preparation of Microdilution Plates:
-
Follow the same procedure as for yeasts.
-
-
Inoculum Preparation:
-
Grow the dermatophyte on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL.
-
-
Incubation:
-
Inoculate the microtiter plates with the conidial suspension.
-
Incubate at 28-35°C for 4-10 days, depending on the growth rate of the species.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that shows at least 80% inhibition of growth compared to the control.[1]
-
Visualizations
Caption: Dual antifungal mechanism of action of this compound.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General workflow for in vitro antifungal susceptibility testing.
References
- 1. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound: in-vitro antifungal activity against vaginal and other superficial yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Development of Stable Sertaconazole Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Sertaconazole formulations. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing stable formulations of this compound?
A1: The main challenges stem from this compound's physicochemical properties. It is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] Key challenges include:
-
Poor Aqueous Solubility: this compound nitrate is practically insoluble in water, which can limit its dissolution rate and bioavailability in aqueous-based topical and mucosal formulations.[1][3]
-
Chemical Instability: this compound is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[4][5] This degradation can lead to a loss of potency and the formation of potentially harmful impurities.
-
Polymorphism: The existence of different crystalline forms can affect its solubility, stability, and bioavailability.
-
Drug Crystallization: In some formulations, particularly semi-solids, there is a risk of drug crystallization over time, which can impact product performance and aesthetics.[6]
-
Excipient Compatibility: Interactions with certain excipients can lead to the degradation of the active pharmaceutical ingredient (API).
Q2: How can the aqueous solubility of this compound be improved?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs like this compound within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[7][8] Studies have shown that gamma-cyclodextrin (γ-CD) and its derivatives, such as hydroxypropyl-γ-cyclodextrin (HP-γ-CD), are particularly effective.[7]
-
Nanoparticulate Systems: Reducing the particle size to the nanometer range increases the surface area, leading to improved solubility and dissolution velocity. Techniques include the formulation of nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and nanosponges.[1][3][4]
-
Use of Co-solvents: Incorporating co-solvents like propylene glycol, ethanol, and polyethylene glycols (PEGs) in the formulation can significantly improve the solubility of this compound.[6]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, enhancing the solubility and absorption of the drug.
Q3: What types of advanced drug delivery systems are suitable for stable this compound formulations?
A3: Advanced drug delivery systems can improve the stability, solubility, and therapeutic efficacy of this compound. Suitable systems include:
-
Microsponges: These are porous, polymeric microspheres that can entrap this compound and provide a controlled release, which can also reduce skin irritation.[2][9]
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles composed of a blend of solid and liquid lipids, offering high drug loading and improved stability.[3][4]
-
Proniosomal Gels: These are dry, free-flowing granular products that, upon hydration, form niosomes. They offer good stability and can enhance drug penetration.[1]
-
Mucoadhesive Formulations: For vaginal or oral candidiasis, mucoadhesive liposomes or tablets can prolong the contact time at the site of action, improving efficacy.[10]
-
Anhydrous Gels: Formulating this compound in an anhydrous vehicle can prevent hydrolysis and improve stability, while also enhancing skin penetration.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation or crystallization of this compound in a cream or gel formulation over time. | - Supersaturation of the drug in the vehicle. - Incompatible excipients. - pH shift during storage. - Temperature fluctuations. | - Incorporate a solubilizing agent like cyclodextrin or a co-solvent. - Evaluate excipient compatibility using techniques like DSC or FTIR. - Optimize and buffer the pH of the formulation. - Store the formulation at a controlled temperature. |
| Discoloration or change in odor of the formulation. | - Oxidative degradation of this compound or excipients. - Interaction with packaging components. | - Add an antioxidant (e.g., butylated hydroxytoluene) to the formulation. - Use light-resistant and inert packaging materials. - Conduct photostability studies. |
| Decrease in drug content or potency upon stability testing. | - Chemical degradation of this compound due to hydrolysis, oxidation, or photolysis. | - Identify the degradation pathway through forced degradation studies. - Adjust the formulation pH to a range where this compound is more stable. - Protect the formulation from light and oxygen. - Consider an advanced formulation like microsponges or NLCs to protect the API.[4][9] |
| Poor in vitro drug release from the formulation. | - High affinity of the drug for the vehicle. - High viscosity of the formulation. - Inadequate drug solubilization. | - Modify the vehicle composition to reduce drug-vehicle interactions. - Adjust the concentration of the gelling agent. - Enhance drug solubility within the formulation using the methods described in the FAQs. |
| Phase separation in an emulsion-based formulation. | - Inappropriate surfactant or emulsifier concentration. - Incompatibility between the oil and aqueous phases. - Ostwald ripening. | - Optimize the type and concentration of the emulsifying agent. - Evaluate different oil phases for better compatibility. - Consider a microemulsion or nanoemulsion system for improved stability. |
Data Presentation
Table 1: Forced Degradation Studies of this compound Nitrate
| Stress Condition | Time | % Degradation | Reference |
| Acidic (0.1 N HCl) | 90 min | 21.64% | [11] |
| Alkaline (0.1 N NaOH) | 120 min | 14.89% | [11] |
| Oxidative (30% H₂O₂) | 15 min | 30.34% | [11] |
| Dry Heat (55°C) | 120 min | 6.98% | [11] |
| Photolytic (UV light) | 60 min | 7.63% | [11] |
Table 2: Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (CD) | Fold Increase in Solubility | Stability Constant (Ks) (M-1) | Reference |
| α-Cyclodextrin | ~2 | Not Reported | [7] |
| β-Cyclodextrin | ~5 | Not Reported | [7] |
| γ-Cyclodextrin | ~15 | Not Reported | [7] |
| Hydroxypropyl-β-CD | ~8 | Not Reported | [12] |
| Hydroxypropyl-γ-CD | ~12 | Not Reported | [7] |
Note: The fold increase is an approximation based on the graphical data and descriptions in the cited literature.
Table 3: Characteristics of this compound-Loaded Advanced Formulations
| Formulation Type | Key Parameters | Results | Reference |
| Microsponges | Entrapment Efficiency | Optimized formulation showed high entrapment. | [9] |
| In Vitro Drug Release | ~70% release over 12 hours (controlled release). | [9] | |
| Nanostructured Lipid Carriers (NLCs) | Particle Size | Average size of 366.3 nm. | [4] |
| Entrapment Efficiency | 50.66% to 87.36%. | [4] | |
| Cumulative Drug Release | Up to 92.90%. | [4] |
Experimental Protocols
1. Protocol for Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the simultaneous estimation of this compound nitrate and Terbinafine hydrochloride.[5]
-
Chromatographic Conditions:
-
Column: Thermo BDS C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH 6) in a 70:30 v/v ratio.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound nitrate in methanol to obtain a stock solution of a known concentration (e.g., 400 µg/mL).
-
Dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 40 µg/mL).
-
-
Forced Degradation Study:
-
Acid Degradation: Treat the drug solution with 1.0 N HCl for a specified period, then neutralize with 1.0 N NaOH.
-
Base Degradation: Treat the drug solution with 1.0 N NaOH for a specified period, then neutralize with 1.0 N HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or drug solution to a specific temperature (e.g., 80°C) for a defined duration.
-
Photolytic Degradation: Expose the drug solution to UV light for a defined duration.
-
After exposure, dilute the samples with the mobile phase to the working concentration and analyze by HPLC.
-
2. Protocol for Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the high-speed homogenization followed by ultrasonication method.[4]
-
Materials:
-
This compound nitrate (drug).
-
Glyceryl tristearate (solid lipid).
-
Oleic acid (liquid lipid).
-
Tween 80 (surfactant).
-
Purified water.
-
-
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (glyceryl tristearate) at a temperature above its melting point. Add the liquid lipid (oleic acid) and this compound nitrate to the melted solid lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant (Tween 80) in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer for a specified time to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size and form the NLC dispersion.
-
Cooling: Cool the nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form the NLCs.
-
Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for this compound formulation.
References
- 1. An update on the application of nano-scaled carriers against fluconazole-resistant Candida species: nanostructured lipid carriers or solid lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication and Characterization of this compound Nitrate Microsponge as a Topical Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of Lipid Nanoparticles based Nanogel of this compound Nitrate and its Evaluation - Pawar - Current Nanomedicine [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. scispace.com [scispace.com]
- 7. Effect of cyclodextrins on the solubility and antimycotic activity of this compound: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of topical microsponges of this compound [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Sertaconazole Resistance in Candida
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanisms of acquired resistance to Sertaconazole in Candida species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound resistance.
Antifungal Susceptibility Testing
Question 1: My Minimum Inhibitory Concentration (MIC) results for this compound against the same Candida isolate are inconsistent between experiments. What are the possible reasons and solutions?
Answer: Inconsistent MIC results are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. Here’s a troubleshooting guide:
-
Inoculum Preparation:
-
Issue: Variation in the initial cell density of the inoculum can significantly impact MIC values.
-
Solution: Ensure a standardized inoculum is prepared for each experiment. Spectrophotometric methods should be calibrated to a 0.5 McFarland standard, corresponding to a cell density of approximately 1-5 x 10^6 CFU/mL. Further dilution in RPMI 1640 medium is required to achieve the final recommended concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate. Always verify the inoculum concentration by plating serial dilutions on agar plates.
-
-
Incubation Conditions:
-
Issue: Fluctuations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings.
-
Solution: Strictly adhere to the standardized incubation conditions recommended by the Clinical and Laboratory Standards Institute (CLSI). For Candida species, this is typically 35°C for 24-48 hours. Consistency in the reading time is critical.
-
-
Endpoint Reading:
-
Issue: Subjectivity in visually determining the endpoint, especially with the "trailing" phenomenon (see FAQ 2), can lead to discrepancies.
-
Solution: The MIC should be read as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control. Using a spectrophotometer to read the optical density can provide a more objective measure.
-
-
Culture Purity and Stability:
-
Issue: Contamination with other microorganisms or the emergence of resistant subpopulations within your isolate can alter MIC results.
-
Solution: Always start experiments from a fresh, pure culture grown from a frozen stock. Streak the isolate on an agar plate to confirm purity before each experiment. Avoid repeated subculturing, as this can select for resistant mutants.
-
Question 2: I am observing "trailing growth" in my broth microdilution assay. How should I interpret these results?
Answer: Trailing growth, characterized by reduced but persistent fungal growth at drug concentrations above the MIC, is a known phenomenon with azole antifungals.[1] Here’s how to approach it:
-
pH of the Medium: The pH of the testing medium can influence trailing. Some studies have shown that lowering the pH of the medium can reduce or eliminate trailing growth.[4][5]
-
Clinical Relevance: It is important to note that in many cases, isolates exhibiting trailing in vitro are still susceptible to treatment in vivo.[1] Therefore, a trailing phenotype does not automatically equate to clinical resistance.
Gene Expression Analysis
Question 3: My RT-qPCR results for ERG11, CDR1, and CDR2 expression show high variability between biological replicates. How can I improve the reproducibility?
Answer: High variability in RT-qPCR is often due to variations in RNA quality, reverse transcription efficiency, or PCR inhibition.
-
RNA Quality:
-
Issue: Degraded or impure RNA can lead to inconsistent results.
-
Solution: Assess RNA integrity using gel electrophoresis (look for sharp ribosomal RNA bands) and purity using a spectrophotometer (A260/A280 ratio should be ~2.0 and A260/A230 ratio should be between 2.0-2.2). Use a reliable RNA extraction kit specifically designed for yeast.
-
-
Reverse Transcription (RT):
-
Issue: The efficiency of cDNA synthesis can vary.
-
Solution: Use a high-quality reverse transcriptase and ensure consistent amounts of RNA are used for each reaction. Including a "no-RT" control will help detect any contaminating genomic DNA.
-
-
PCR Inhibition:
-
Issue: Contaminants from the RNA extraction process (e.g., polysaccharides, phenols) can inhibit the PCR reaction.
-
Solution: Dilute the cDNA template to reduce the concentration of inhibitors. If inhibition is suspected, perform a dilution series of the template to see if the Cq values decrease proportionally.
-
-
Primer/Probe Design:
-
Issue: Poorly designed primers can lead to non-specific amplification or primer-dimer formation.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.
-
Question 4: How can I confirm that the observed upregulation of efflux pump genes (CDR1, CDR2, MDR1) is responsible for this compound resistance?
Answer: Demonstrating a direct link between efflux pump overexpression and resistance requires functional validation.
-
Efflux Pump Activity Assay:
-
Method: Use fluorescent substrates of the efflux pumps, such as rhodamine 6G (for Cdr1p and Cdr2p) or Nile Red (for Cdr1p, Cdr2p, and Mdr1p), to measure efflux activity.[6] A higher rate of dye extrusion in the resistant isolate compared to the susceptible parent strain, which is reversible by an efflux pump inhibitor, indicates increased pump activity.
-
-
Gene Deletion/Overexpression Studies:
-
Method: Create knockout mutants of the efflux pump genes in a susceptible strain and test for increased susceptibility to this compound. Conversely, overexpress these genes in a susceptible strain and check for decreased susceptibility.
-
-
Drug Accumulation Assay:
-
Method: Use radiolabeled this compound (if available) or a fluorescent analog to measure intracellular drug accumulation. Resistant strains with overactive efflux pumps will show lower intracellular drug levels compared to susceptible strains.
-
Lipidomics Analysis
Question 5: I am performing lipidomics to compare susceptible and this compound-resistant Candida isolates, but the data is complex and difficult to interpret. What are some common pitfalls?
Answer: Lipidomics data can be challenging due to the vast number of lipid species and potential for technical variability.
-
Lipid Extraction:
-
Issue: Inefficient or biased lipid extraction can lead to an inaccurate representation of the lipidome.
-
Solution: Use a standardized and validated lipid extraction method, such as the Folch or Bligh-Dyer method, and ensure consistency across all samples.[7]
-
-
Data Normalization:
-
Issue: Variations in the amount of starting material can affect the final lipid quantification.
-
Solution: Normalize the lipid data to a constant factor, such as the total lipid mass, total protein content, or cell number.
-
-
Lipid Identification:
-
Issue: Incorrect identification of lipid species is a common problem.
-
Solution: Use high-resolution mass spectrometry and tandem MS (MS/MS) for accurate lipid identification. Compare fragmentation patterns to lipid databases and authentic standards whenever possible. Be aware of isomeric and isobaric lipid species that can be misidentified.
-
-
Statistical Analysis:
-
Issue: The high dimensionality of lipidomics data requires appropriate statistical methods.
-
Solution: Use multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify lipids that differ significantly between susceptible and resistant groups.
-
Data Presentation
The following tables summarize typical quantitative data observed in studies of azole resistance in Candida albicans. While specific data for this compound is limited, these values for fluconazole are representative of the changes expected with azole resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) for Susceptible and Resistant Candida albicans Isolates
| Isolate Type | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Susceptible | ≤ 1 | ≤ 8 |
| Susceptible-Dose Dependent | 2 - 4 | 16 - 32 |
| Resistant | ≥ 8 | ≥ 64 |
| Note: Interpretive breakpoints for this compound are not as firmly established as for fluconazole and may vary. The values presented are illustrative. |
Table 2: Relative Expression of Resistance-Associated Genes in Azole-Resistant Candida albicans
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Putative Role in Resistance |
| ERG11 | 2 to 10-fold increase | Encodes the drug target, lanosterol 14-α-demethylase. Overexpression leads to increased target abundance. |
| CDR1 | 2 to >100-fold increase | Encodes an ABC transporter that effluxes azoles. |
| CDR2 | 2 to 20-fold increase | Encodes an ABC transporter that effluxes azoles. |
| MDR1 | 2 to 50-fold increase | Encodes an MFS transporter that effluxes azoles. |
| Data is compiled from multiple studies on fluconazole resistance and represents a general range of observed changes.[6][8] |
Table 3: Alterations in Major Lipid Classes in Azole-Resistant Candida albicans
| Lipid Class | Change in Resistant Isolate | Potential Implication |
| Ergosterol | Decreased | Altered membrane fluidity and function. |
| Phosphatidylcholine (PC) | Increased | Compensatory mechanism to maintain membrane integrity. |
| Phosphatidylethanolamine (PE) | Increased | Changes in membrane curvature and protein function. |
| Sphingolipids | Decreased | Disruption of lipid raft formation and signaling. |
| Lipidome changes can be complex and vary between isolates.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the CLSI M27-A3 guidelines.[9]
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a 2x concentration range (e.g., 0.25 to 256 µg/mL). Add 100 µL of each concentration to the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Culture Candida on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microdilution plate. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Grow Candida isolates to mid-log phase in YPD broth. If investigating drug-induced expression, expose the cells to a sub-inhibitory concentration of this compound for a defined period. Harvest the cells and extract total RNA using a yeast-specific RNA purification kit that includes a DNase treatment step.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix. A typical reaction includes: 10 µL of 2x master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min. Include a melt curve analysis for SYBR Green assays to confirm product specificity.
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of the target genes (ERG11, CDR1, etc.) to a validated housekeeping gene (e.g., ACT1).[10][11][12]
Protocol 3: Lipid Extraction and Analysis
This protocol provides a general workflow for lipidomics analysis.
-
Cell Culture and Harvesting: Grow Candida isolates to the desired growth phase. Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS). Quench metabolism by flash-freezing the cell pellet in liquid nitrogen.
-
Lipid Extraction: Resuspend the cell pellet in a chloroform:methanol (2:1, v/v) solution. Disrupt the cells using glass beads and vigorous vortexing. Centrifuge to pellet the cell debris.
-
Phase Separation: Add water or a salt solution to the supernatant to induce phase separation. The lower organic phase contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the lipid-containing phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) or shotgun lipidomics. Use appropriate internal standards for quantification.
-
Data Analysis: Use specialized software for lipid identification and quantification. Perform statistical analysis to identify significant differences between susceptible and resistant isolates.[7][13]
Visualizations
The following diagrams illustrate key pathways and workflows involved in this compound resistance in Candida.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Transcriptional regulation of key resistance genes in Candida albicans.
Caption: A general experimental workflow for investigating this compound resistance.
References
- 1. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2019 AST Tips Part 1 | News | CLSI [clsi.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 13. Lipidomics of Candida albicans biofilms reveals phase-dependent production of phospholipid molecular classes and role for lipid rafts in biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transdermal Delivery and Efficacy of Sertaconazole Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the transdermal delivery and efficacy of Sertaconazole formulations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound transdermal delivery systems.
Formulation Challenges
| Question | Answer |
| Q1: Why is the particle size of my this compound nanoemulsion too large and the polydispersity index (PDI) high? | Large particle size and a high PDI in nanoemulsions can arise from several factors. Insufficient energy input during homogenization is a primary cause. Ensure your high-pressure homogenizer is operating at the optimal pressure and number of cycles. Additionally, the ratio of oil to surfactant is critical; an inadequate amount of surfactant can lead to droplet coalescence. The viscosity of the dispersed and continuous phases can also play a role; adjusting the viscosity may improve the emulsification process. Finally, ensure the order of component addition is consistent with established protocols, as this can affect the final globule size. |
| Q2: What are the likely causes of low entrapment efficiency in my this compound liposomal formulation? | Low entrapment efficiency of the lipophilic drug this compound in liposomes can be due to several factors. The lipid composition of the vesicles is crucial; ensure the chosen phospholipids and cholesterol ratio are optimal for encapsulating a lipophilic drug. The drug-to-lipid ratio is also a key parameter; overloading the formulation with the drug can lead to its precipitation and exclusion from the liposomes. The hydration medium's pH can influence the charge of both the drug and the lipids, affecting encapsulation. Lastly, the method of preparation , such as the thin-film hydration technique, needs to be performed meticulously, ensuring complete hydration of the lipid film. |
| Q3: My this compound-loaded solid lipid nanoparticles (SLNs) are showing instability and aggregation over time. What can I do? | Aggregation of SLNs during storage is a common stability issue. This can be attributed to a low zeta potential , which indicates insufficient electrostatic repulsion between particles. A zeta potential of at least ±30 mV is generally desired for good stability. You can try to increase the zeta potential by adjusting the pH of the dispersion or by incorporating a charged surfactant. Another reason could be particle growth due to Ostwald ripening, where larger particles grow at the expense of smaller ones. Using a mixture of lipids to create a less ordered crystalline structure in the SLN core can help mitigate this. Finally, ensure that the storage temperature is appropriate and avoids freeze-thaw cycles that can disrupt the nanoparticle structure. |
| Q4: The drug release from my this compound transdermal patch is too slow or incomplete. How can I improve it? | Slow or incomplete drug release from a transdermal patch can be due to the physicochemical properties of the polymer matrix . The type and concentration of the polymer used can significantly impact the diffusion of the drug. Consider using a different polymer or adjusting the polymer concentration. The inclusion of a penetration enhancer in the formulation can also significantly improve drug release and subsequent skin permeation.[1] The thickness of the patch also plays a role; a thinner patch will generally have a faster release rate. Finally, ensure there are no compatibility issues between the drug and the excipients , as this can affect the drug's partitioning out of the matrix.[1] |
| Q5: I am observing phase separation in my this compound nanoemulsion. What is causing this and how can it be prevented? | Phase separation, or creaming/cracking, in a nanoemulsion is a sign of instability. This is often due to an improper oil/surfactant/co-surfactant ratio . Constructing a pseudo-ternary phase diagram can help identify the optimal concentrations for a stable nanoemulsion. Inadequate homogenization can also lead to larger droplets that are more prone to coalescence and phase separation. Ensure sufficient energy is applied during preparation.[2][3][4] Changes in temperature during storage can also affect the stability of the nanoemulsion. |
Experimental & Analytical Issues
| Question | Answer |
| Q6: I am getting inconsistent results in my in vitro skin permeation studies using Franz diffusion cells. What are the potential sources of variability? | Variability in Franz diffusion cell experiments is a common challenge. Key factors include: membrane variability (if using biological skin, there can be significant inter-subject differences), improper membrane mounting (ensure the skin is taut and without wrinkles), air bubbles in the receptor chamber (these can act as a barrier to diffusion), inconsistent dosing of the formulation on the membrane, and fluctuations in temperature . Maintaining a consistent temperature, typically 32°C for skin studies, is crucial.[5][6] |
| Q7: My HPLC analysis of this compound is showing peak tailing and poor resolution. How can I troubleshoot this? | Peak tailing and poor resolution in HPLC can be caused by several factors. Check the pH of your mobile phase ; this compound is a basic compound, and an appropriate pH is necessary for good peak shape. The column condition is another factor; the column may be degraded or contaminated. Try washing the column or replacing it. Inappropriate mobile phase composition can also lead to poor separation; you may need to optimize the ratio of your organic solvent and aqueous buffer. Finally, ensure your sample is fully dissolved in the mobile phase before injection to prevent issues with peak shape.[7][8][9][10] |
| Q8: What are common reasons for failing a stability study with a this compound topical formulation? | Stability failures can manifest as changes in physical appearance (e.g., color, phase separation), chemical degradation of this compound, or changes in performance (e.g., drug release profile). Common causes include incompatibility of excipients with the drug, exposure to light or high temperatures , and microbial contamination . It is crucial to perform thorough pre-formulation studies to ensure excipient compatibility and to store the formulation in appropriate containers at controlled temperature and humidity.[11] |
Data Presentation
The following tables summarize quantitative data from various studies on this compound formulations to provide a comparative overview of their characteristics.
Table 1: Characteristics of this compound Nanoformulations
| Formulation Type | Oil Phase | Surfactant/Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Nanoemulsion | Oleic Acid | Tween 80 / PEG 400 | 78.79 | 0.315 | - | -9.46 | [12] |
| Nanoemulsion | Peceol® | Tween® 80 / Transcutol® P | 75.21 | - | - | +34.65 | |
| Liposomes | - | Soy Phosphatidylcholine / Cholesterol | 215.4 ± 11.2 | - | 75.3 ± 2.8 | +49.7 ± 0.58 | [13][14] |
| Mucoadhesive Liposomes | - | Soy Phosphatidylcholine / Cholesterol / Pectin | 350.6 ± 15.4 | - | 85.1 ± 1.9 | +19.7 ± 0.19 | [13][14] |
| Solid Lipid Nanoparticles | Glyceryl Tristearate / Oleic Acid | Tween 80 | 366.3 | - | 50.66 - 87.36 | +7.43 | [15][16][17] |
| Leciplex | Soy Phosphatidylcholine | Cationic Surfactant | 39.70 ± 1.35 | 0.242 ± 0.006 | 84.87 ± 1.71 | +54.60 ± 0.24 | [18] |
| Ultraflexible Liposomes | - | Phospholipid / Sodium Cholate | 104.40 - 151.90 | 0.15 - 0.28 | 77.60 - 86.04 | -21.50 to -51.20 | [19] |
| Bilosomes | - | Span 60 / Cholesterol / Bile Salt | 158 ± 6.4 | 0.16 ± 0.01 | 96 ± 3.4 | -55 ± 1.7 | [20] |
Table 2: In Vitro Drug Release and Permeation of this compound Formulations
| Formulation Type | Cumulative Drug Release (%) | Time (h) | Skin Permeation Flux (µg/cm²/h) | Reference |
| This compound Cream (Marketed) | ~30 | 8 | - | |
| Nanoemulgel | 77.00 ± 4.28 | 8 | - | |
| Microsponges in Gel | 69.38 | 8 | - | [21] |
| Mucoadhesive Liposomal Gel | Sustained Release | - | Lower than conventional gel | [13][14] |
| Solid Lipid Nanoparticle Gel | 25.04 | 24 | - | [15][16] |
| Transdermal Patch (HPMC:PVP 1:5) | ~70 | 12 | - | [1] |
| Transferosomal System | - | - | 645 | [22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
-
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
-
Materials: this compound nitrate, oil phase (e.g., Oleic Acid), surfactant (e.g., Tween 80), co-surfactant (e.g., PEG 400), purified water.
-
Procedure:
-
Dissolve a pre-weighed amount of this compound nitrate in the selected oil phase with gentle heating and stirring until fully dissolved.
-
In a separate vessel, prepare the aqueous phase by dissolving the surfactant and co-surfactant in purified water.
-
Slowly add the oil phase to the aqueous phase under continuous high-speed stirring using a mechanical stirrer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization (e.g., at 15,000 psi for 5-10 cycles). The optimal pressure and number of cycles should be determined for the specific formulation.[2][4][23]
-
Cool the resulting nanoemulsion to room temperature.
-
Characterize the nanoemulsion for particle size, PDI, zeta potential, and entrapment efficiency.
-
2. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a topical formulation through a skin membrane.
-
Materials: Franz diffusion cells, excised human or animal skin (e.g., rat, pig), receptor medium (e.g., phosphate buffer pH 7.4, often with a solubilizer like methanol to maintain sink conditions), the this compound formulation to be tested, analytical equipment (e.g., HPLC).
-
Procedure:
-
Prepare the excised skin by carefully removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[5][6]
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[5]
-
Equilibrate the system for 30 minutes.
-
Apply a known quantity of the this compound formulation uniformly on the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.[5][24]
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux.
-
3. HPLC Analysis of this compound in Skin Permeation Samples
-
Objective: To quantify the concentration of this compound in samples obtained from in vitro skin permeation studies.
-
Materials: HPLC system with a UV detector, C18 column, mobile phase (e.g., a mixture of acetonitrile and phosphate buffer), this compound standard solution, collected samples from the Franz diffusion cell study.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Filter the samples collected from the receptor compartment of the Franz diffusion cells through a 0.45 µm syringe filter.
-
Inject the filtered samples into the HPLC system under the same chromatographic conditions as the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[8][9][10]
-
Visualizations
Ergosterol Biosynthesis Pathway and the Action of this compound
This compound, like other azole antifungals, inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately leading to fungal cell death.[25][26][27][28][29]
Caption: this compound inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Experimental Workflow: Formulation and Evaluation of a this compound Nanoemulsion
This diagram outlines the typical workflow for developing and characterizing a this compound-loaded nanoemulsion for topical delivery.
Caption: Workflow for this compound nanoemulsion formulation and evaluation.
Logical Relationship: Troubleshooting Low Entrapment Efficiency
This diagram illustrates the logical steps to troubleshoot low entrapment efficiency in lipid-based this compound formulations.
Caption: Troubleshooting workflow for low entrapment efficiency of this compound.
References
- 1. iajps.com [iajps.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alterlab.co.id [alterlab.co.id]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound nitrate, a new imidazole antifungal, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. sciresjournals.com [sciresjournals.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Formulation and Characterization of this compound Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of this compound Nitrate Loaded Nanostructured Lipid ...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Phospholipid-Based Ultraflexible Nanovesicular Gel of this compound Nitrate for the Treatment of Skin Fungal Infections: Statistical Optimization, In Vitro and Preclinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpsonline.com [ijpsonline.com]
- 22. This compound nitrate loaded nanovesicular systems for targeting skin fungal infection: In-vitro, ex-vivo and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting Sertaconazole instability in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with sertaconazole during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: this compound nitrate is susceptible to degradation under several conditions. The primary factors that can compromise its stability during long-term storage include exposure to acidic and alkaline environments, oxidizing agents, light (photolytic degradation), and elevated temperatures (thermal degradation).[1][2][3][4] While some studies indicate high stability in solid form when protected from light and moisture, degradation can be significant when the drug is subjected to stress conditions.[5]
Q2: Is this compound sensitive to light?
A2: Yes, this compound can undergo photolytic degradation upon exposure to ultraviolet light.[1] Therefore, it is crucial to store both the active pharmaceutical ingredient (API) and its formulations in light-resistant containers. One study showed degradation after just one hour of exposure in a photostability chamber.[1]
Q3: How does pH affect the stability of this compound in solution or suspension?
A3: this compound is prone to degradation in both acidic and basic conditions.[1][4][6] Forced degradation studies have demonstrated that hydrolysis occurs in the presence of acids and bases, leading to the formation of degradation products.[4][7] The rate of acid hydrolysis has been observed to be faster than alkaline hydrolysis.[4]
Q4: What are the common degradation products of this compound?
A4: Under acidic conditions, a major degradation product has been identified as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[4] Degradation in alkaline and oxidative conditions also leads to the formation of distinct byproducts, though their structures are not as commonly detailed in the literature.[6] It is essential to use stability-indicating analytical methods to separate and quantify these degradation products from the intact drug.[6][7][8]
Q5: Are there any known incompatibilities with common excipients?
A5: While detailed studies on a wide range of excipient incompatibilities are not extensively published in the provided results, the stability of the final formulation is highly dependent on its composition. Studies have shown that this compound can be stably formulated in various topical preparations, including creams and anhydrous gels.[9][10] However, interactions with certain excipients that may alter the micro-environmental pH or contain reactive impurities could potentially lead to degradation. Compatibility studies using techniques like FT-IR and DSC have been employed to ensure no significant interactions between the drug and formulation components.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis of a stored sample. | Degradation due to environmental factors. | 1. Verify storage conditions: Ensure the sample is stored at the recommended temperature and humidity, protected from light.[5][12] 2. Conduct forced degradation studies to identify potential degradation pathways under acidic, basic, oxidative, photolytic, and thermal stress.[1][2][3] 3. Utilize a validated stability-indicating HPLC method capable of separating the active ingredient from all potential degradation products.[4][8] |
| Discoloration or change in the physical appearance of the this compound formulation. | Photodegradation or chemical interaction with formulation components. | 1. Review the packaging to ensure it provides adequate protection from light. Amber-colored containers are recommended.[5] 2. Investigate potential incompatibilities between this compound and the excipients used in the formulation.[11][13] |
| Crystallization of the drug in a liquid or semi-solid formulation. | Supersaturation or change in solvent system during storage. | 1. Evaluate the solubility of this compound in the formulation's vehicle.[9] 2. Assess the impact of temperature fluctuations on solubility. 3. Consider the use of co-solvents or other formulation strategies to maintain the drug in a dissolved state.[9] |
| Inconsistent analytical results for stability samples. | Non-validated analytical method or improper sample handling. | 1. Validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[2][6] 2. Develop a standardized protocol for sample preparation and handling to minimize variability. |
Summary of Forced Degradation Studies
The following table summarizes the conditions and extent of degradation observed in forced degradation studies of this compound nitrate.
| Stress Condition | Reagents and Duration | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl, reflux for 2 hours | Complete degradation confirmed by HPLC. | [7] |
| 1 N HCl, heated at 50°C for 120 min | Significant degradation, follows pseudo-first-order kinetics. | [4] | |
| 1.0 N HCl, for 6 hours | Extensive degradation. | [3] | |
| Alkaline Hydrolysis | 1 N NaOH, heated at 50°C for 120 min | Degradation observed, follows pseudo-first-order kinetics. | [4] |
| 1.0 N NaOH, for 12 hours | Extensive degradation. | [3] | |
| Oxidative Degradation | 3% v/v H₂O₂, under dark at room temperature for 24 h | Degradation observed. | [4] |
| Not specified | Degradation observed. | [1] | |
| Photolytic Degradation | Exposure to UV light for 1 hour | Degradation observed. | [1] |
| Not specified | Stable. | [4] | |
| Thermal Degradation (Dry Heat) | 55°C for 2 hours | Degradation observed. | [1] |
| Not specified | Stable. | [4] | |
| Thermal Degradation (Wet Heat) | Not specified | Degradation observed. | [4] |
Key Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 30 mM potassium phosphate buffer (pH 3.0) in a ratio of 60:20:20 (v/v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: UV detection at 260 nm.[4]
-
Injection Volume: 10 µL.[2]
-
Procedure:
-
Prepare standard solutions of this compound nitrate and any available degradation product standards in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in a suitable solvent (e.g., methanol) and diluting with the mobile phase to the desired concentration (e.g., 50 µg/mL).[4]
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak and any degradation product peaks based on their retention times and peak areas relative to the standards.
-
Forced Degradation Study Protocol (Acid Hydrolysis)
-
Objective: To induce and identify degradation products of this compound under acidic conditions.
-
Procedure:
-
Accurately weigh a known amount of this compound nitrate (e.g., 50 mg) and transfer it to a round-bottom flask.[7]
-
Add a defined volume of 1 N hydrochloric acid (e.g., 20 mL).[7]
-
Reflux the mixture for a specified period (e.g., 2 hours).[7]
-
At various time points, withdraw aliquots of the solution.
-
Neutralize the samples with an equivalent amount of 1 N sodium hydroxide.[7]
-
Dilute the neutralized samples with a suitable solvent (e.g., methanol) to an appropriate concentration for analysis.[7]
-
Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.[7]
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical properties, analytical determinations and stability of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Purity assessment and determination of this compound in bulk and pharmaceutical formulations based on spectrophotometric and chromatographic approaches | European Journal of Chemistry [eurjchem.com]
- 9. Investigation of the Dermal Absorption and Irritation Potential of this compound Nitrate Anhydrous Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009010986A1 - Topical cream compositions of this compound nitrate - Google Patents [patents.google.com]
- 11. Fabrication and Characterization of this compound Nitrate Microsponge as a Topical Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sertaconazole Antifungal Potency with Carrier Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the development and evaluation of Sertaconazole-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why encapsulate this compound in carrier nanoparticles?
A1: this compound nitrate is a potent antifungal agent, but its therapeutic efficacy can be limited by poor aqueous solubility and inadequate skin penetration from conventional formulations.[1] Encapsulating this compound in nanoparticles aims to overcome these limitations by:
-
Enhancing Solubility: Nanoparticles can improve the solubility of poorly soluble drugs like this compound.[2][3]
-
Improving Stability: The nanoparticle structure can protect the drug from degradation, enhancing its stability.[4][5]
-
Controlling Release: Nanocarriers can provide a sustained and controlled release of the drug over a prolonged period, which can reduce application frequency.[6][7]
-
Targeted Delivery: Nanoparticles can facilitate targeted drug delivery to deeper skin layers or specific sites of infection, maximizing therapeutic efficacy and minimizing potential side effects.[5][8][9]
-
Increasing Bioavailability: By improving stability and penetration, nanoparticles can increase the bioavailability of the drug at the target site.[4]
Q2: What types of nanoparticles are used for this compound delivery?
A2: Various types of nanoparticles have been investigated for this compound delivery, including:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are well-suited for topical delivery due to their biocompatibility and ability to enhance skin penetration.[7][8][9]
-
Liposomes and Vesicular Systems: These are phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.[6][10] Mucoadhesive liposomes have been developed for applications like treating vaginal candidiasis.[6]
-
Vaterite (Calcium Carbonate) Nanoparticles: These inorganic nanoparticles are explored for their high surface area, porosity, and biocompatibility, which allow for efficient drug loading and controlled release.[5][11]
-
Silver Nanoparticles: These have been used to improve the solubility and antifungal activity of this compound, particularly in formulations for vaginal candidiasis.[2]
-
Proniosomes: These are dry, free-flowing granular products that, upon hydration, form niosomal dispersions. They offer good stability and can be incorporated into gels for topical application.[12]
Q3: What are the critical characterization parameters for this compound nanoparticles?
A3: The key parameters to evaluate are:
-
Particle Size and Polydispersity Index (PDI): Determines the uniformity and suitability of the nanoparticles for the intended delivery route. Measured using Dynamic Light Scattering (DLS).[4][7]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their colloidal stability. A high positive or negative value suggests good stability due to repulsive forces that prevent aggregation.[4][5]
-
Entrapment Efficiency (%EE): Quantifies the percentage of the drug successfully encapsulated within the nanoparticles.[7][8]
-
Morphology: Visualizes the shape and surface characteristics of the nanoparticles, typically using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[4][5]
-
Drug-Excipient Compatibility: Assessed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to ensure no adverse interactions between the drug and the carrier materials.[5][8]
Troubleshooting Guides
Nanoparticle Formulation & Characterization
Q: My entrapment efficiency is consistently low. What could be the cause and how can I improve it?
A: Low entrapment efficiency can be caused by several factors.
-
Cause: Drug leakage into the external phase during formulation, poor affinity of the drug for the nanoparticle matrix, or suboptimal process parameters.
-
Troubleshooting Steps:
-
Optimize Drug-Lipid/Polymer Ratio: In lipid-based nanoparticles, increasing the lipid concentration can sometimes improve encapsulation.[7] However, an excessive amount might not always lead to better results. A systematic optimization using a design of experiments (DoE) approach can be beneficial.[7]
-
Adjust Formulation Method: For lipid nanoparticles, methods like high-speed homogenization followed by ultrasonication or high-pressure homogenization are common.[7][9] Ensure parameters like homogenization speed, time, and sonication amplitude are optimized. For proniosomes, the coacervation phase separation method is used, and the ratio of surfactant, lipid, and cholesterol is critical.[12]
-
Select Appropriate Surfactants/Stabilizers: The type and concentration of surfactant are crucial for both encapsulation and stability.[13] For instance, Tween 80 is a commonly used emulsifier in NLC formulations.[7]
-
Check Drug Solubility: Ensure the drug is fully dissolved in the lipid melt or organic phase during the initial steps of nanoparticle preparation.
-
Q: I am observing significant aggregation and sedimentation of my nanoparticles after synthesis. How can I improve their stability?
A: Nanoparticle aggregation is a common issue related to colloidal instability.
-
Cause: Insufficient surface charge, leading to weak repulsive forces between particles. High surface energy of nanoparticles can also lead to aggregation.[13]
-
Troubleshooting Steps:
-
Measure Zeta Potential: A zeta potential value greater than |30| mV (either positive or negative) generally indicates good stability.[4] For example, this compound-loaded vaterite nanoparticles with a zeta potential of -39.4 mV showed good stability in suspension.[5][11]
-
Incorporate Stabilizers: Use appropriate stabilizers or coating agents. For liposomes, coating with polymers like pectin can improve stability.[6] For solid lipid nanoparticles, the choice of surfactant is critical.[13]
-
Optimize pH and Temperature: Store the nanoparticle suspension at an optimal pH and temperature. For lipid nanoparticles, refrigeration (2°C) has been shown to maintain stability better than freezing or room temperature storage.[14]
-
Consider Lyophilization (Freeze-Drying): For long-term storage, lyophilization with cryoprotectants like trehalose or sucrose can prevent aggregation upon reconstitution.[14]
-
Q: The particle size of my nanoparticles is too large or shows high polydispersity (PDI). What should I do?
A: Inconsistent or large particle size can affect drug release and biological performance.
-
Cause: Inefficient homogenization or sonication, inappropriate surfactant concentration, or aggregation.
-
Troubleshooting Steps:
-
Refine Synthesis Parameters: Increase the homogenization speed or time, or adjust the ultrasonication parameters (amplitude and duration).[7] For methods like microfluidization, adjusting flow rates can help achieve a more uniform size distribution.[15]
-
Optimize Surfactant Concentration: The concentration of the surfactant/emulsifier plays a key role in controlling particle size. Too little may lead to aggregation, while too much can also be problematic.
-
Monitor for Aggregation: Use DLS to monitor particle size immediately after synthesis and over time to distinguish between initial large size and subsequent aggregation.
-
In Vitro & Ex Vivo Experiments
Q: My this compound-loaded nanoparticles are not showing enhanced antifungal activity compared to the free drug in the well diffusion assay. Why might this be?
A: A lack of enhanced activity could stem from issues with drug release or the assay itself.
-
Cause: Poor drug release from the nanoparticles in the agar medium, or the nanoparticle size being too large to diffuse effectively through the agar.
-
Troubleshooting Steps:
-
Verify Drug Release: Conduct an in vitro drug release study (e.g., using a Franz diffusion cell) to confirm that the drug is being released from the nanoparticles over time.[7] If release is too slow, the formulation may need to be adjusted (e.g., by changing the lipid composition in SLNs).
-
Use an Alternative Assay: The well diffusion method relies on diffusion through agar, which can be a limitation for nanoparticles. Consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as this involves a liquid medium where nanoparticle dispersion is more uniform.[16]
-
Check Drug Loading: Re-verify the drug content and entrapment efficiency to ensure an adequate amount of this compound is present in the formulation.
-
Q: The results from my in vitro cytotoxicity assay show high toxicity even at low concentrations. What steps can I take?
A: High cytotoxicity can be due to the drug, the carrier materials, or residual solvents.
-
Cause: Intrinsic toxicity of the nanoparticle components (lipids, surfactants), presence of residual organic solvents from the synthesis process, or a high concentration of the active drug.
-
Troubleshooting Steps:
-
Test Blank Nanoparticles: Always include a control group with "empty" nanoparticles (without the drug) to assess the cytotoxicity of the carrier materials themselves.[17]
-
Ensure Purity: Verify that all organic solvents used during synthesis have been completely removed. Techniques like rotary evaporation or dialysis should be thoroughly performed.
-
Select Biocompatible Materials: Choose excipients that are known to be biocompatible and non-toxic. For example, vaterite is noted for its biocompatibility.[5][11]
-
Perform Dose-Response Analysis: Conduct the assay over a wide range of concentrations to determine the dose-dependent response and identify a safe therapeutic window.[5][18]
-
Data Presentation
Table 1: Physicochemical Properties of Various this compound Nanoformulations
| Nanoformulation Type | Carrier Materials | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SN-CaCO₃ NPs | Calcium Carbonate (Vaterite) | 222.7 | -39.4 | Not Reported | [4][5] |
| NLC Gel | Glyceryl tristearate, Oleic acid, Tween 80 | 366.3 | +7.43 | 50.66 - 87.36 | [7] |
| SLN Gel | Not specified | < 200 | +12 to -20 | 71.48 | [8][9] |
| Mucoadhesive Liposomes | Pectin-coated cationic liposomes | Dependent on pectin conc. | Dependent on pectin conc. | Dependent on pectin conc. | [6] |
| Silver Nanoparticles | Chitosan-stabilized AgNPs | 89.4 - 182.2 | +30.76 to +35.2 | 97.7 - 99.89 | [2] |
| Proniosomal Gel | Span 80, Phospholipon 80H, Cholesterol | Not Reported | Not Reported | 83.02 | [12] |
| Ultraflexible Liposomes | Not specified | 104.4 - 151.9 | -21.5 to -51.2 | 77.6 - 86.04 | [1] |
Table 2: Antifungal Activity of this compound Nanoformulations vs. Controls
| Formulation | Fungal Strain | Assay Method | Result | Comparison | Reference |
| SN-CaCO₃ NPs | C. albicans | Well Diffusion | 21.5 mm inhibition zone | Larger than free this compound (18.5 mm) and CaCO₃ carrier (11.5 mm) | [18] |
| NLC Gel | Not specified | Not specified | Activity not interfered by excipients | Prolonged drug release (24h) compared to marketed cream | [7] |
| Silver Nanoparticle Tablet | C. albicans | Not specified | Showed greater antifungal activity | Sustained drug release (12h) and improved activity | [2] |
| Ultraflexible Liposome Gel | C. albicans | Zone of Inhibition | 25 ± 1.50 mm | Larger than commercial formulation (20 ± 1.72 mm) | [1] |
Experimental Protocols
Synthesis of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Pressure Homogenization[9][19]
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., glyceryl tristearate) by heating it above its melting point. Dissolve this compound nitrate in the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles until a nanoemulsion is formed.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated inside.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential (DLS): [4][13]
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a Zetasizer instrument. Perform measurements in triplicate.
-
-
Entrapment Efficiency (%EE): [20]
-
Separate the unencapsulated ("free") drug from the nanoparticle suspension. This is typically done by ultracentrifugation, where the nanoparticles form a pellet.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
In Vitro Antifungal Susceptibility Testing
Method: Agar Well Diffusion[2][4]
-
Prepare Media: Culture the target fungal species (e.g., Candida albicans) on a suitable agar medium like Sabouraud Dextrose Agar (SDA).
-
Inoculate Plates: Prepare a standardized fungal suspension and evenly spread it onto the surface of sterile SDA plates.
-
Create Wells: Use a sterile cork borer to punch uniform wells into the agar.
-
Add Samples: Add a defined volume (e.g., 20 µL) of the test samples (this compound nanoparticles), a positive control (e.g., a standard antifungal like fluconazole), a negative control (blank nanoparticles), and the free drug solution into separate wells.[4]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 25°C for fungi) for 18-24 hours.[4]
-
Measure Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.
In Vitro Drug Release Study
Method: Franz Diffusion Cell[18][21]
-
Setup: Assemble the Franz diffusion cells. The receptor compartment is filled with a suitable buffer (e.g., PBS, pH 7.4, sometimes with Tween to ensure sink conditions) and maintained at a constant temperature (e.g., 32°C or 37°C) with constant stirring.
-
Membrane: Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.[18]
-
Sample Application: Apply a known quantity of the this compound nanoparticle formulation (e.g., hydrogel) to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., every 10 or 60 minutes), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh buffer to maintain a constant volume.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time to determine the release profile.
Visualizations
Experimental Workflow
Caption: Workflow for developing and evaluating this compound nanoparticles.
Proposed Mechanism of Enhanced Antifungal Action
Caption: Mechanism of enhanced antifungal action via nanoparticle delivery.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's p38-COX-2-PGE2 anti-inflammatory pathway.[22]
References
- 1. Phospholipid-Based Ultraflexible Nanovesicular Gel of this compound Nitrate for the Treatment of Skin Fungal Infections: Statistical Optimization, In Vitro and Preclinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Characterization of this compound Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of Lipid Nanoparticles based Nanogel of this compound Nitrate and its Evaluation - Pawar - Current Nanomedicine [journals.eco-vector.com]
- 10. This compound nitrate loaded nanovesicular systems for targeting skin fungal infection: In-vitro, ex-vivo and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Antifungal Potency of this compound Nitrate via Vaterite Carrier Nanoparticles: Formulation and Evaluation of Topical Hydrogel | Sciety [sciety.org]
- 12. sciresjournals.com [sciresjournals.com]
- 13. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. mdpi.com [mdpi.com]
- 17. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. Frontiers | In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection [frontiersin.org]
- 22. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Sertaconazole's off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize Sertaconazole's off-target effects in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary (on-target) mechanism of action of this compound?
This compound is an imidazole antifungal agent whose primary mechanism involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][2] It specifically targets and blocks lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51) necessary for converting lanosterol to ergosterol.[3][4][5] This disruption increases fungal cell membrane permeability, leading to the leakage of essential intracellular components like ATP, which ultimately results in fungistatic (growth inhibition) and fungicidal (cell death) effects.[1][4][6] Uniquely, this compound also contains a benzothiophene ring that is thought to mimic the amino acid tryptophan, allowing it to create pores in the fungal membrane, further contributing to its antifungal potency.[6][7]
Q2: What are the known off-target effects of this compound in mammalian cell-based assays?
While highly selective for its fungal target, this compound can exert several off-target effects in mammalian cells, particularly at higher concentrations.[3] These include:
-
Antiproliferative and Cytotoxic Effects: this compound has been shown to inhibit the proliferation of human cell lines such as HeLa and non-small cell lung cancer (NSCLC) cells.[8][9]
-
Microtubule Disruption: It can bind directly to mammalian tubulin (dissociation constant of 9 μM in one study) and inhibit its polymerization.[8] This disrupts microtubule assembly, leading to mitotic arrest in affected cells.[8][10]
-
Inhibition of STAT3 Signaling: In breast cancer cell models, this compound has been found to suppress cancer stem cell properties by inhibiting the STAT3 signaling pathway.[11][12]
-
Induction of Proapoptotic Autophagy: In NSCLC cells, this compound can stabilize the TRADD protein, leading to the induction of autophagy that promotes apoptosis.[9]
-
Anti-inflammatory Activity: this compound can suppress the release of pro-inflammatory cytokines by activating the p38-COX-2-PGE2 pathway in keratinocytes and immune cells.[7][13]
Q3: Why is it crucial to differentiate between on-target and off-target effects in my experiments?
Section 2: Troubleshooting Guides
Q4: My non-fungal mammalian cells are showing unexpected cytotoxicity or cell cycle arrest. How can I confirm if this is a this compound off-target effect?
If you observe unexpected effects like decreased cell viability or a halt in the cell cycle, it is prudent to investigate potential off-target mechanisms.
-
Suspect Mitotic Arrest: If you observe an accumulation of cells in the G2/M phase of the cell cycle, this could indicate mitotic arrest due to tubulin disruption.[8] You can validate this by performing an in vitro microtubule polymerization assay or by immunofluorescence staining of the microtubule network to look for abnormalities.
-
Suspect Apoptosis/Autophagy: If apoptosis is detected (e.g., via Annexin V staining), consider investigating pathways known to be affected by this compound.[9][12] You can perform a western blot to check for the stabilization of the TRADD protein or changes in the phosphorylation status of STAT3.[9][11]
-
Perform a Rescue Experiment: If possible, overexpressing the intended target or using a downstream activator of the target pathway could help determine if the observed effect is on-target. If the "rescue" fails to reverse the phenotype, an off-target mechanism is likely responsible.
Q5: How can I optimize my experimental design to minimize this compound's off-target effects?
A systematic approach to your experimental design can significantly reduce the risk of confounding off-target effects.
-
1. Determine the Minimal Effective Concentration: The most critical step is to use the lowest possible concentration of this compound that elicits the desired on-target effect. Conduct a thorough dose-response analysis (e.g., using an MTT or similar cell viability assay) to identify the IC50 or EC50 for your specific assay and cell line.[14] Operating well below the concentrations known to cause off-target effects is key (see Table 1).
-
2. Optimize Exposure Duration: Limit the incubation time to the minimum required to observe the on-target phenotype. Long exposure times increase the likelihood of off-target engagement.
-
3. Use Orthogonal Approaches: Confirm your findings using a different compound that targets the same pathway but has a distinct chemical structure and off-target profile. Alternatively, use a non-pharmacological method, such as siRNA or CRISPR, to validate the role of the target protein.
-
4. Select Appropriate Cell Lines: Be aware that off-target effects can be cell-line dependent. If you observe an unexpected effect, consider replicating the key experiment in a different cell line to see if the effect is consistent.
Q6: Are there specific control experiments I should always run to account for off-target effects?
Yes, incorporating a robust set of controls is essential for validating your results.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Positive Control for Off-Target Effects: If you suspect a specific off-target effect, include a positive control for that effect. For example, if you suspect tubulin disruption, use a known tubulin inhibitor like colchicine or vinblastine as a positive control to compare phenotypes.[8]
-
Inactive Analogue Control: If available, use a structurally similar but biologically inactive analogue of this compound. This helps confirm that the observed biological effect is due to the specific activity of the compound and not its general chemical properties.
-
Counter-Screening: Actively test for the most likely off-target effects. For instance, routinely perform a cell cycle analysis or a basic tubulin staining experiment alongside your primary assay to monitor for mitotic arrest.
Section 3: Data & Protocols
Data Presentation
Table 1: On-Target vs. Off-Target Potency of this compound
| Target/Effect | Organism/Cell Type | Assay | Potency (IC50, Kd, or Effective Conc.) | Reference |
| On-Target | ||||
| Ergosterol Synthesis | Candida spp. | Antifungal Activity | MIC range: 0.12 - >128 µg/mL | [15] |
| Off-Target | ||||
| Tubulin Binding | Goat Brain | Tubulin Polymerization | Kd: 9 µM | [8] |
| Cell Proliferation | HeLa Cells | Cytotoxicity (MTT) | IC50: 38 µM | [8] |
| STAT3 Signaling | Breast Cancer Cells | Mammosphere Formation | Effective Conc: ~10-30 µM | [11][12] |
| Apoptosis Induction | Breast Cancer Cells | Annexin V Staining | Effective Conc: 30 µM | [12] |
| Autophagy Induction | NSCLC Cells | LC3 Puncta Formation | Effective Conc: ~10-20 µM | [9] |
Note: MIC (Minimum Inhibitory Concentration) values for antifungal activity can vary significantly between fungal species and strains.
Experimental Protocols
Protocol 1: Titration Assay to Determine Optimal this compound Concentration (MTT Assay)
This protocol helps determine the cytotoxic concentration range of this compound in your specific mammalian cell line, allowing you to select a sub-toxic concentration for your experiments.
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. A typical starting range might be 200 µM down to ~0.1 µM. Also prepare a 2x vehicle control.
-
Cell Treatment: Remove the old media from the cells and add an equal volume of the 2x this compound dilutions and vehicle control to the appropriate wells. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression model to calculate the IC50 value.[16]
Protocol 2: Validating Off-Target Tubulin Inhibition using a Microtubule Polymerization Assay
This protocol provides a method to directly test if this compound inhibits microtubule formation in vitro.
-
Reagent Preparation: Use a commercially available fluorescence-based tubulin polymerization assay kit. Reconstitute the tubulin, GTP stock, and assay buffer according to the manufacturer's instructions.
-
Compound Preparation: Prepare various concentrations of this compound and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fluorescence reporter, and your test compounds (this compound, colchicine, vehicle).
-
Initiate Polymerization: Warm the plate to 37°C and then add the cold tubulin/GTP solution to each well to initiate polymerization.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.
Protocol 3: Assessing Off-Target Effects on the STAT3 Pathway via Western Blot
This protocol allows you to determine if this compound affects the activation of the STAT3 transcription factor in your cells.
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control and, if applicable, a positive control that activates STAT3 (e.g., a cytokine like IL-6).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image it.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-STAT3 to total STAT3 in this compound-treated cells compared to the control would indicate an off-target effect on this pathway.
Section 4: Visualizations
Caption: Diagram of this compound's distinct on-target and off-target mechanisms.
References
- 1. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 3. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound induced toxicity in HeLa cells through mitotic arrest and inhibition of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound provokes proapoptotic autophagy via stabilizing TRADD in nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an Imidazole Antifungal Agent, Suppresses the Stemness of Breast Cancer Cells by Inhibiting Stat3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an Imidazole Antifungal Agent, Suppresses the Stemness of Breast Cancer Cells by Inhibiting Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of antifungal agents against fungal spores: An in vitro study using microplate laser nephelometry and an artificially infected 3D skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Sertaconazole Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test the efficacy of Sertaconazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a promising candidate for topical antifungal therapy?
A1: this compound is a broad-spectrum imidazole antifungal agent with a unique dual mechanism of action. It not only inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, but its benzothiophene ring also directly causes membrane disruption, leading to fungicidal activity.[1][2] Beyond its antifungal properties, this compound exhibits significant anti-inflammatory and antipruritic effects, which can provide additional clinical benefits in treating inflamed fungal infections.[3]
Q2: Which are the most common animal models for testing this compound's efficacy against dermatophytosis?
A2: The guinea pig is the most established and widely used model for dermatophytosis due to its high susceptibility to infection with dermatophytes like Trichophyton mentagrophytes and the clinical resemblance of the resulting lesions to human infections.[4][5][6] Mice, particularly BALB/c strains, are also used and offer the advantage of readily available immunological reagents and genetically modified strains to study the host-pathogen interaction.[6][7]
Q3: What is the standard animal model for vulvovaginal candidiasis (VVC) when testing this compound?
A3: The murine model of VVC is the standard. To establish a persistent infection, mice are brought into a state of pseudoestrus through the administration of estradiol valerate.[5] This hormonal manipulation is crucial for sustained Candida albicans colonization and the subsequent evaluation of antifungal efficacy.
Q4: How can I assess the efficacy of this compound in my animal model?
A4: Efficacy is typically assessed through a combination of clinical and microbiological endpoints. Clinical evaluation involves scoring visible signs of infection such as erythema (redness), scaling, and lesion severity over time.[8][9] Microbiological assessment involves quantifying the fungal burden, usually by collecting skin or vaginal samples, homogenizing the tissue, and performing colony-forming unit (CFU) counts on appropriate culture media.[4][10] Histopathological analysis of tissue biopsies can also provide valuable information on fungal invasion and the inflammatory response.[6]
Q5: Are there non-invasive methods to monitor the progression of infection?
A5: Yes, in vivo bioluminescence imaging (BLI) is a powerful, non-invasive technique that allows for the longitudinal monitoring of fungal burden in the same animal over time.[11][12][13] This method requires the use of a fungal strain that has been genetically engineered to express a luciferase enzyme. BLI can reduce the number of animals required for a study and provide more dynamic data on treatment efficacy.[11][14]
Troubleshooting Guides
Issue 1: Inconsistent or Low Infection Rates in Dermatophytosis Models
Problem: Difficulty in establishing a reproducible dermatophyte infection in guinea pigs or mice.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Skin Preparation | The stratum corneum acts as a barrier. Ensure proper skin abrasion to allow fungal penetration. Methods include light scarification with a sterile needle, gentle abrasion with fine-grade sandpaper, or tape stripping. Avoid causing deep ulcers which can be confounded with fungal lesions.[6][8] |
| Improper Inoculum Preparation | Inoculum viability and composition are critical. Use fresh, 7-day-old cultures on a medium that promotes conidial growth, like oatmeal cereal agar.[15] Standardize the inoculum by counting microconidia with a hemocytometer. Filtering the suspension can provide a more uniform inoculum of microconidia.[16][17] |
| Inappropriate Fungal Strain | Zoophilic strains of dermatophytes (e.g., T. mentagrophytes) are generally more pathogenic in laboratory animals than anthropophilic strains (e.g., T. rubrum).[6][7] Ensure you are using a well-characterized, virulent strain. |
| Low Inoculum Size | An insufficient number of fungal cells may not establish an infection. For abraded skin without occlusion, an inoculum of 10^7 fungal cells is often optimal.[6] |
| Animal Strain Variability | Different inbred mouse strains exhibit varying susceptibility to dermatophyte infections. BALB/c mice have been reported to be more susceptible than other strains like C57BL/6.[6] |
| Spontaneous Healing | Immunocompetent animals can mount an effective immune response, leading to spontaneous resolution of the infection, which may overestimate the drug's efficacy. Consider using immunocompromised animals (e.g., athymic nude rats) for a more chronic infection model.[6][18] |
Issue 2: High Variability in Treatment Efficacy Results
Problem: Significant variation in treatment outcomes between animals within the same group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Application | For topical treatments, ensure a consistent amount of cream or vehicle is applied to the entire lesion and a small margin of surrounding healthy skin.[2] Clipping the fur around the lesion can help with uniform application. |
| Poor Vehicle Formulation | The vehicle plays a crucial role in the penetration of the active drug into the skin.[19] An inappropriate vehicle can lead to poor drug delivery and efficacy. Consider the lipophilicity of this compound and select a vehicle that enhances its solubility and skin retention. |
| Vehicle-Induced Irritation | The vehicle itself can cause skin irritation, which might be confused with the inflammatory signs of the infection.[19][20] Always include a vehicle-only control group to assess any local reactions caused by the formulation components. This compound formulations are generally considered non-irritating.[21] |
| Grooming Behavior | Animals may lick off the topical formulation, reducing its contact time and efficacy. While challenging to prevent completely, applying the treatment at specific times (e.g., before a dark cycle for nocturnal animals) might reduce immediate grooming. Elizabethan collars can be considered but may add stress. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound from various in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound Cream in a Guinea Pig Dermatophytosis Model
| Treatment Group (2% Cream) | Treatment Duration | Outcome | Reference |
| This compound | 12 days | Excellent therapeutic effect, similar to Miconazole | [4] |
| Miconazole | 12 days | Excellent therapeutic effect, similar to this compound | [4] |
| This compound | 3 days | Greater therapeutic effect than Miconazole | [4] |
| Miconazole | 3 days | Less effective than this compound in improving clinical symptoms and microbiological healing | [4] |
Table 2: In Vitro Antifungal Activity of this compound and Comparators (MIC in µg/mL)
| Antifungal Agent | Malassezia furfur (Geometric Mean MIC) | Dermatophytes (MIC) | Reference |
| This compound | 52 | 0.41 | |
| Ketoconazole | 0.51 | - | |
| Miconazole | 14 | - | |
| Clotrimazole | 15 | - | |
| Terbinafine | - | 0.05 | |
| Bifonazole | 8.1 | 1.04 |
Note: Lower MIC values indicate higher in vitro potency.
Experimental Protocols
Protocol 1: Guinea Pig Model of Dermatophytosis (Tinea Corporis)
This protocol describes the induction and evaluation of a Trichophyton mentagrophytes infection on the skin of guinea pigs.
1. Animal Selection:
-
Use young, healthy Dunkin-Hartley guinea pigs.
2. Inoculum Preparation:
-
Culture T. mentagrophytes on Sabouraud Dextrose Agar for 7-10 days at 28°C.
-
Harvest the fungal culture by gently scraping the surface with a sterile loop into sterile saline.
-
Adjust the suspension to a final concentration of approximately 1 x 10^7 cells/mL using a hemocytometer.
3. Infection Procedure:
-
Anesthetize the guinea pig.
-
Shave an area of approximately 2x2 cm on the dorsum of the animal.
-
Gently abrade the shaved area with fine-grade sterile sandpaper to disrupt the stratum corneum.
-
Apply a 100 µL aliquot of the fungal suspension evenly over the abraded skin.
4. Treatment Regimen:
-
Begin topical treatment 3-5 days post-infection, when lesions are visible.
-
Divide animals into groups: Vehicle control, this compound 2% cream, and a comparator antifungal cream.
-
Apply a thin layer of the assigned treatment to the entire lesion once or twice daily for the specified duration (e.g., 3 to 12 days).[4]
5. Efficacy Assessment:
-
Clinical Scoring: Daily, score the lesions based on erythema and scaling using a 0-4 scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).[8][9]
-
Microbiological Analysis: At the end of the treatment period, euthanize the animals. Excise the infected skin, homogenize it in sterile saline, and perform serial dilutions for CFU plating on Sabouraud Dextrose Agar.
-
Histopathology: Fix a portion of the excised skin in 10% buffered formalin for sectioning and staining (e.g., with Periodic acid-Schiff - PAS) to visualize fungal elements in the epidermis.
Protocol 2: Murine Model of Vulvovaginal Candidiasis (VVC)
This protocol outlines the procedure for establishing a Candida albicans vaginal infection in mice.
1. Animal Selection:
-
Use female BALB/c or ICR mice, 6-8 weeks old.
2. Pseudoestrus Induction:
-
To ensure susceptibility to vaginal infection, induce a pseudoestrus state.
-
Administer estradiol valerate (0.1-0.2 mg in sesame oil) subcutaneously 3 days prior to inoculation.[5]
3. Inoculum Preparation:
-
Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking.
-
Wash the yeast cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final concentration of 5 x 10^7 cells/mL.
4. Infection Procedure:
-
Anesthetize the mouse.
-
Gently instill 20 µL of the C. albicans suspension into the vaginal lumen using a micropipette with a sterile tip.
5. Treatment Regimen:
-
Begin treatment (intravaginal application of this compound formulation or vehicle) at a specified time point post-infection (e.g., 24 hours).
-
Administer treatment daily for the planned duration of the experiment.
6. Efficacy Assessment:
-
Fungal Burden (CFU): At desired time points, perform a vaginal lavage by instilling and aspirating 100 µL of sterile PBS into the vagina. Plate serial dilutions of the lavage fluid on Sabouraud Dextrose Agar with antibiotics to enumerate C. albicans colonies. Express results as CFU/mL of lavage fluid.[5]
-
Cytokine Analysis: The collected lavage fluid can be centrifuged, and the supernatant used to measure local cytokine levels (e.g., IL-1β, IL-17) via ELISA to assess the inflammatory response.
-
Histopathology: After euthanasia, excise the vaginal tissue, fix in formalin, and process for PAS staining to visualize Candida hyphae and inflammatory cell infiltration in the tissue.
Visualizations
Caption: Workflow for a Guinea Pig Dermatophytosis Model.
Caption: Logical Relationships in Dermatophytosis Model Selection.
Caption: Dual Mechanism of Action of this compound.
References
- 1. [PDF] Comparison of Safety, Efficacy, and Cost-Effectiveness of Miconazole 2% Versus this compound 2% in the Treatment of Tinea Corporis: A Randomized Control Trial | Semantic Scholar [semanticscholar.org]
- 2. 1mg.com [1mg.com]
- 3. In vivo activity of this compound in experimental dermatophytosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Proposal for a Severity Score (DeASI, Dermatophytosis Area and Severity Index) for the Evaluation of Dermatophyte Infections – A Delphi Consensus Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo bioluminescence imaging in Galleria mellonella to non-invasively quantify fungal infection over time | RE-Place [re-place.be]
- 12. researchgate.net [researchgate.net]
- 13. Fungal infections in focus: accelerating non-invasive imaging from preclinical insights to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a method of inoculum preparation for susceptibility testing of Trichophyton rubrum and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal therapy of dermatophytosis in guinea pigs and congenitally athymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the Dermal Absorption and Irritation Potential of this compound Nitrate Anhydrous Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 20. Investigation of the Dermal Absorption and Irritation Potential of this compound Nitrate Anhydrous Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The anti-Malassezia furfur activity in vitro and in experimental dermatitis of six imidazole antifungal agents: bifonazole, clotrimazole, flutrimazole, ketoconazole, miconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Sertaconazole degradation during experimental procedures
Welcome to the technical support center for Sertaconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in a laboratory setting.
Issue 1: Precipitation or Cloudiness in this compound Solutions
Possible Causes:
-
Low Aqueous Solubility: this compound nitrate is sparingly soluble in aqueous buffers. Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, a phenomenon known as "solvent shock."[1]
-
pH Effects: The solubility of this compound can be pH-dependent. Changes in the pH of the medium can lead to precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can reduce the stability of the solution and cause the compound to precipitate.[1]
-
Interaction with Media Components: Components in complex media, such as salts or proteins, may interact with this compound, leading to precipitation.[1]
Solutions:
| Solution | Description |
| Optimize Dilution | When diluting a DMSO stock solution, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[2] |
| Adjust pH | If the experimental conditions allow, adjusting the pH of the buffer may improve solubility. However, be aware that extreme pH can promote degradation. |
| Use Pre-warmed Media | Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes aid in solubility. |
| Incorporate Solubilizing Agents | For certain applications, the use of solubilizing agents like cyclodextrins may be considered to enhance aqueous solubility. |
| Prepare Fresh Solutions | Due to its limited stability in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and avoid storing them for more than a day.[3] |
Issue 2: Inconsistent or Lower-than-Expected Experimental Results
Possible Causes:
-
Degradation of this compound: The compound may have degraded in the stock solution or in the experimental setup, leading to a lower effective concentration.
-
Adsorption to Plasticware: As a lipophilic compound, this compound may adsorb to the surface of plastic labware, reducing its concentration in the solution.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of this compound.[4][5]
Solutions:
| Solution | Description |
| Proper Stock Solution Management | Prepare stock solutions in a suitable organic solvent like DMSO, aliquot into smaller volumes, and store at -20°C in tightly sealed, light-protecting vials.[2][3] Avoid repeated freeze-thaw cycles.[6] |
| Use Low-Adhesion Labware | When possible, use low-adhesion microplates and tubes to minimize the loss of the compound due to surface adsorption. |
| Protect from Light | During experiments, protect this compound-containing solutions from direct light by using amber-colored tubes or by covering the experimental setup with aluminum foil.[7] |
| Conduct Stability Checks | If inconsistent results persist, it is advisable to check the concentration and purity of the this compound solution using an appropriate analytical method, such as HPLC.[8] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound nitrate?
A1: this compound nitrate is soluble in organic solvents such as DMSO and DMF at approximately 25 mg/mL, and sparingly soluble in ethanol (approx. 0.1 mg/mL).[3] For a stock solution, dissolve the compound in 100% DMSO. For long-term storage, it is recommended to keep the stock solution at -20°C in tightly sealed, amber vials to protect from light and moisture.[3][5] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[6]
Q2: What are the visual indicators of this compound degradation or precipitation?
A2: The most common visual indicator is the appearance of a precipitate or cloudiness in a solution that was previously clear.[1] This can range from a fine, hazy suspension to visible crystalline particles. Discoloration of the solution may also indicate chemical degradation, although this is less commonly reported for this compound.
Q3: Under what conditions is this compound most likely to degrade?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[4][5] It is particularly unstable at very low pH values.[9]
Q4: Can I use a this compound solution that has been stored in an aqueous buffer for several days?
A4: It is not recommended. Aqueous solutions of this compound nitrate are not stable for long-term storage, and it is advised to use them within 24 hours of preparation.[3] For longer experiments, the stability of this compound in the specific cell culture medium should be determined.
Q5: How can I prevent photodegradation of this compound during a long-term cell culture experiment?
A5: To prevent photodegradation, all steps involving this compound solutions should be performed with minimal light exposure. Use amber-colored vials and plates, or wrap them in aluminum foil. The cell culture incubator should be kept in a dark room or the plates should be shielded from ambient light when the incubator door is opened.
Data on this compound Degradation
The following table summarizes the results from forced degradation studies, indicating the percentage of this compound degradation under different stress conditions.
| Stress Condition | Reagents and Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl for 1 hour | 70°C | 8.79% | [4] |
| Alkaline Hydrolysis | 1 N NaOH for 1 hour | 70°C | 13.35% | [4] |
| Oxidative Degradation | 3% H₂O₂ for 24 hours | Room Temperature | 89.91% | [4] |
| Wet Heat Degradation | Aqueous suspension under reflux for 8 hours | 70°C | 5.25% | [4] |
| Dry Heat Degradation | Solid form | 70°C for 8 hours | Stable | [4] |
| Photolytic Degradation | Exposure to direct sunlight for 1 month | Not specified | Stable | [4] |
| Photolytic Degradation | Exposure to UV light for 1 hour | Not specified | Degradation observed | [1] |
Note: The stability under photolytic conditions appears to be dependent on the light source and duration of exposure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound nitrate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound nitrate powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound against Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[10][11][12]
-
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient (e.g., from 16 µg/mL to 0.125 µg/mL).
-
Dispense 100 µL of each this compound dilution into the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined by visual inspection or by reading the optical density at 492 nm.
-
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action
This compound's primary antifungal activity stems from its inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[7][13][14]
Figure 1. this compound's inhibition of the ergosterol biosynthesis pathway.
Anti-inflammatory Signaling Pathway
In addition to its antifungal properties, this compound exhibits anti-inflammatory effects by activating the p38 MAPK pathway, leading to the production of prostaglandin E2 (PGE2).[15][16]
Figure 2. this compound's anti-inflammatory signaling cascade.
Experimental Workflow: Troubleshooting this compound Stability
The following workflow outlines a logical approach to troubleshooting issues related to this compound stability during an experiment.
Figure 3. A workflow for troubleshooting this compound stability issues.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound nitrate, a new imidazole antifungal, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ergosterol - Wikipedia [en.wikipedia.org]
- 15. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vitro Activity of Sertaconazole and Other Azole Antifungals: A Research Guide
This guide provides a comparative analysis of the in vitro activity of sertaconazole against other commonly used azole antifungals. It is intended for researchers, scientists, and drug development professionals, offering a summary of performance based on experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.
Introduction to this compound
This compound is an imidazole antifungal agent distinguished by the inclusion of a benzothiophene ring, which enhances its potency and lipophilicity.[1][2] Like other azole antifungals, its primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3][4] Inhibition of ergosterol synthesis disrupts the cell membrane's integrity, leading to fungistatic effects.[4][5]
Uniquely, this compound also exhibits a fungicidal mechanism. Its benzothiophene group is believed to mimic tryptophan, allowing it to integrate into the fungal membrane and form pores.[2] This leads to a loss of intracellular components, including ATP, resulting in rapid cell death.[1][2] This dual mechanism of action contributes to its broad spectrum of activity.[5]
Comparative In Vitro Susceptibility Data
The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other azoles against various clinically relevant fungal isolates.
Table 1: Comparative In Vitro Activity against Candida Species
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | This compound | - | 0.06 | [6] |
| Fluconazole | - | 0.1 to >100 | [5] | |
| Ketoconazole | - | - | ||
| Candida glabrata | This compound | - | 0.25 | [6] |
| Fluconazole | - | 0.1 to >100 | [5] | |
| Candida parapsilosis | This compound | - | 0.25 | [6] |
| Candida krusei | This compound | - | 1 | [6] |
| Candida tropicalis | This compound | - | 2 | [6] |
| Various Candida spp. | This compound | - | ≤ 0.1 - 4 | [5] |
| Fluconazole | - | 0.1 to >100 | [5] |
Note: MIC₅₀ and MIC₉₀ represent the MICs required to inhibit 50% and 90% of the isolates, respectively. Dashes indicate data not specified in the cited sources.
Table 2: Comparative In Vitro Activity against Dermatophytes
| Fungal Group | Antifungal Agent | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Dermatophytes (General) | This compound | 0.06 - 1 | 0.24 - 2 | - | - | [5][7] |
| Dermatophytes (Fluconazole-reduced susceptibility) | This compound | 0.41 | 0.01 - 2 | 0.5 | 1 | [8][9] |
| Fluconazole | - | - | ≥16 | ≥16 | [8][9] | |
| Dermatophytes (75 clinical isolates) | This compound | 3.39 | 0.125 - 16 | 4 | 8 | [10] |
| Itraconazole | 1.52 | 0.031 - 4 | 1 | 2 | [10] | |
| Clotrimazole | 1.93 | 0.016 - 4 | 0.5 | 2 | [10] | |
| Terbinafine | 1 | 0.002 - 1 | 0.125 | 1 | [10] |
Note: Studies show variable results depending on the specific isolates tested. One study indicated this compound had a higher MIC against a collection of 75 clinical isolates compared to other antifungals like terbinafine and clotrimazole.[10] However, other studies demonstrate high efficacy, particularly against isolates with reduced susceptibility to fluconazole.[8][9][11]
Experimental Protocols: Antifungal Susceptibility Testing
The data presented is typically generated using standardized antifungal susceptibility testing (AFST) methods, most commonly the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27 for yeasts.[8][12]
Broth Microdilution Method (Based on CLSI Standards):
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, matching a 0.5 McFarland standard. This suspension is then further diluted in a standardized test medium (e.g., RPMI 1640) to achieve a final inoculum concentration.
-
Antifungal Dilutions: The antifungal agents are prepared in a series of twofold dilutions in the test medium within the wells of a 96-well microtiter plate.
-
Inoculation: Each well containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included on each plate.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 28°C for dermatophytes, 35°C for yeasts) for a defined period (e.g., 24-72 hours), which can vary depending on the growth rate of the fungus.[8][13]
-
MIC Determination: The MIC is determined by visual or spectrophotometric reading. For azole antifungals, the endpoint is typically defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the drug-free growth control well.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Signaling Pathway: Azole Mechanism of Action
The diagram below outlines the primary signaling pathway targeted by azole antifungals, including this compound.
Caption: Mechanism of Action of Azole Antifungals on the Ergosterol Biosynthesis Pathway.
References
- 1. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 5. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound, fluconazole, ketoconazole, fenticonazole, clotrimazole and itraconazole against pathogenic vaginal yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antifungal activity of this compound compared with nine other drugs against 250 clinical isolates of dermatophytes and Scopulariopsis brevicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Target of Sertaconazole: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sertaconazole's antifungal target validation through genetic approaches, contextualized with other antifungal agents. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for researchers in mycology and drug development.
Introduction to this compound and its Antifungal Target
This compound is an imidazole antifungal agent renowned for its broad-spectrum activity against various pathogenic fungi, including dermatophytes and Candida species.[1] Like other azole antifungals, its primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[2][3] Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]
The specific molecular target of this compound and other azoles is lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately resulting in fungistatic or fungicidal effects.[2][3]
Uniquely, this compound possesses a benzothiophene ring in its structure, which confers a dual mechanism of action. At higher concentrations, it can directly interact with the fungal cell membrane, causing the formation of pores and leading to a rapid loss of intracellular ATP and cell death.[1] This guide, however, will focus on the genetic validation of its primary target, lanosterol 14α-demethylase.
Genetic Validation of Lanosterol 14α-Demethylase as the Antifungal Target
Genetic validation provides the most direct evidence for the mechanism of action of a drug. While direct genetic validation studies specifically for this compound are not extensively published, the validation for the azole class of antifungals, to which this compound belongs, is well-established through various genetic methodologies. These approaches collectively confirm that lanosterol 14α-demethylase is the primary target.
Gene Knockout/Deletion Studies
Gene knockout studies involve the deletion of the target gene to observe the resulting phenotype and its susceptibility to the drug. As ERG11 is an essential gene for the viability of most fungi, homozygous knockout mutants are often lethal. Therefore, heterozygous mutants or conditional knockout systems are typically employed.
Hypothesis: A heterozygous knockout of ERG11 (one of two copies deleted in a diploid organism like Candida albicans) would lead to reduced levels of the target enzyme, making the fungus hypersensitive to azole antifungals.
Supporting Experimental Data: While specific data for this compound is limited, studies on other azoles like fluconazole have demonstrated this principle. A heterozygous ERG11 knockout mutant of Candida albicans exhibits increased susceptibility to fluconazole compared to the wild-type strain.
Gene Overexpression Studies
Conversely, overexpressing the target gene should lead to increased resistance to the drug, as higher concentrations of the compound would be required to inhibit the increased number of enzyme molecules.
Hypothesis: Overexpression of the ERG11 gene will confer resistance to this compound and other azoles.
Supporting Experimental Data: Overexpression of ERG11 is a common mechanism of acquired azole resistance in clinical isolates of Candida albicans and other fungi.[6] Studies have shown a direct correlation between the level of ERG11 expression and the minimum inhibitory concentration (MIC) of azole drugs. For instance, strains with elevated ERG11 mRNA levels demonstrate significantly higher resistance to fluconazole.[6]
Site-Directed Mutagenesis
Introducing specific point mutations into the target gene can elucidate the drug-binding site and the mechanisms of resistance. Mutations in the ERG11 gene are frequently associated with clinical resistance to azole antifungals.
Hypothesis: Specific amino acid substitutions in the Erg11p enzyme will reduce the binding affinity of this compound, leading to increased resistance.
Supporting Experimental Data: Numerous studies have identified specific mutations in the ERG11 gene of azole-resistant Candida species. These mutations often cluster in specific "hotspot" regions of the protein. When these mutations are recreated in susceptible strains using site-directed mutagenesis and expressed, they confer resistance to azoles like fluconazole and voriconazole, confirming their role in reducing drug efficacy.[7][8]
Comparative Performance of this compound
The efficacy of this compound can be compared to other antifungal agents based on their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Target | Class | Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| This compound | Lanosterol 14α-demethylase (Erg11p) | Imidazole | Dermatophytes | 0.125 - 16 | 3.39 |
| Terbinafine | Squalene epoxidase | Allylamine | Dermatophytes | 0.002 - 1 | 1.00 |
| Griseofulvin | Microtubule assembly | Grisan | Dermatophytes | 0.5 - 4 | 1.44 |
| Itraconazole | Lanosterol 14α-demethylase (Erg11p) | Triazole | Dermatophytes | 0.031 - 4 | 1.52 |
| Clotrimazole | Lanosterol 14α-demethylase (Erg11p) | Imidazole | Dermatophytes | 0.016 - 4 | 1.93 |
| Fluconazole | Lanosterol 14α-demethylase (Erg11p) | Triazole | Candida spp. | 0.1 - >100 | - |
Table 1: Comparative in vitro activity of this compound and other antifungal agents against dermatophytes and Candida spp. Data is compiled from multiple sources and serves as a representative comparison.[1]
Experimental Protocols
The following are detailed, representative methodologies for the key genetic experiments used to validate an antifungal drug target like lanosterol 14α-demethylase.
Protocol 1: Construction of a Heterozygous ERG11 Knockout in Candida albicans
This protocol describes a common method for gene disruption using a selectable marker.
Materials:
-
Candida albicans wild-type strain (e.g., SC5314)
-
Gene disruption cassette containing a selectable marker (e.g., URA3) flanked by sequences homologous to the regions upstream and downstream of the ERG11 gene.
-
Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).
-
Selective growth media (e.g., synthetic dextrose medium lacking uracil).
-
PCR reagents for verification.
Procedure:
-
Construct the Disruption Cassette: Amplify the upstream and downstream flanking regions of the ERG11 gene from C. albicans genomic DNA. Clone these fragments on either side of a selectable marker gene (e.g., URA3) in a plasmid vector.
-
Amplify the Disruption Cassette: Use PCR to amplify the entire disruption cassette (upstream flank - marker - downstream flank) from the plasmid.
-
Yeast Transformation: Transform the wild-type C. albicans strain with the purified PCR product using the lithium acetate/PEG method.
-
Selection of Transformants: Plate the transformed cells on a selective medium (e.g., SD-Ura) to select for cells that have integrated the URA3 marker.
-
Verification of Integration:
-
Perform colony PCR on the transformants using primers that anneal outside the integrated cassette and within the marker gene to confirm correct integration at the ERG11 locus.
-
Use Southern blot analysis to confirm the single integration event.
-
-
Phenotypic Analysis: Compare the susceptibility of the confirmed heterozygous mutant and the wild-type strain to this compound using MIC determination assays.
Protocol 2: Overexpression of ERG11 in Saccharomyces cerevisiae
This protocol describes how to overexpress a gene of interest from a plasmid in a model yeast system.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast expression vector with a strong constitutive or inducible promoter (e.g., pYES2 with a GAL1 promoter).
-
Full-length ERG11 cDNA from the target fungal species.
-
Restriction enzymes and T4 DNA ligase.
-
Yeast transformation reagents.
-
Selective growth media (e.g., synthetic complete medium lacking uracil and containing galactose for induction).
Procedure:
-
Clone ERG11 into an Expression Vector: Amplify the full-length coding sequence of ERG11 and clone it into the yeast expression vector under the control of a strong promoter.
-
Transform Yeast: Transform the S. cerevisiae strain with the expression plasmid.
-
Select Transformants: Plate the cells on a selective medium to isolate transformants containing the plasmid.
-
Induce Gene Expression: If using an inducible promoter, grow the transformants in a medium containing the inducing agent (e.g., galactose for the GAL1 promoter).
-
Confirm Overexpression:
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure ERG11 transcript levels.
-
Extract total protein and perform a Western blot using an antibody against Erg11p (if available) or a tagged version of the protein.
-
-
Susceptibility Testing: Determine the MIC of this compound for the strain overexpressing ERG11 and compare it to a control strain transformed with an empty vector.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic discussed in this guide.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Logical workflow for the genetic validation of an antifungal target.
Caption: Downstream signaling consequences of Erg11p inhibition by this compound.
Conclusion
The validation of lanosterol 14α-demethylase as the primary antifungal target of this compound is strongly supported by a wealth of genetic evidence established for the azole class of antifungals. Genetic approaches, including gene knockout, overexpression, and site-directed mutagenesis, provide a robust framework for confirming drug targets and understanding resistance mechanisms. While direct genetic validation studies specifically for this compound would further solidify our understanding, the existing data for other azoles provide a compelling and scientifically sound basis for its mechanism of action. This guide offers researchers the foundational knowledge and experimental frameworks to further investigate this compound and develop novel antifungal strategies.
References
- 1. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Sertaconazole vs. Ketoconazole: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of Sertaconazole and Ketoconazole, two widely utilized imidazole antifungal agents. By examining their mechanisms of action, in vitro activity, and clinical effectiveness through supporting experimental data, this document aims to offer valuable insights for research and development in the field of mycology.
Mechanism of Action: A Tale of Two Imidazoles
Both this compound and Ketoconazole belong to the imidazole class of antifungal agents and share a primary mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3][4] They achieve this by targeting and inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2][4][5][6][7][8][9] Disruption of ergosterol synthesis alters the fluidity and integrity of the fungal cell membrane, leading to impaired growth and replication.[2][4]
However, this compound distinguishes itself through a dual mechanism of action. In addition to inhibiting ergosterol synthesis, its unique benzothiophene ring structure allows it to interact directly with the fungal cell membrane, leading to the formation of pores.[10] This direct membrane damage results in the leakage of essential intracellular components, such as ATP, contributing to a fungicidal effect at higher concentrations.[10] Furthermore, this compound has demonstrated anti-inflammatory and antibacterial properties.[10]
Ketoconazole, while effective in disrupting the fungal cell membrane, is primarily considered fungistatic.[3] At high concentrations, it can also inhibit some human cytochrome P450 enzymes, which is a consideration in its systemic use.[2][3][4]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and Ketoconazole has been evaluated against a broad range of fungal pathogens, including dermatophytes and Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Dermatophytes (MIC in µg/mL)
| Fungal Species | This compound MIC Range | Ketoconazole MIC Range | Reference |
| Trichophyton rubrum | 0.03 - 1 | 0.06 - 1 | [8] |
| Trichophyton mentagrophytes | 0.03 - 1 | 0.125 - 1 | [8] |
| Overall Dermatophytes (Geometric Mean) | 0.41 | Not Reported | [11][12] |
| Dermatophyte Isolates (MIC90) | 1 | Not Reported | [11][12] |
Table 2: In Vitro Activity against Candida Species (MIC90 in µg/mL)
| Fungal Species | This compound MIC90 | Ketoconazole MIC90 | Reference |
| Candida albicans | 0.06 | Not Reported | [13] |
| Candida glabrata | 0.25 | Not Reported | [13] |
| Candida parapsilosis | 0.25 | Not Reported | [13] |
| Candida krusei | 1 | 0.5 | [4] |
| Candida tropicalis | 2 | Not Reported | [13] |
Clinical Efficacy: Dermatophytosis Treatment
A comparative clinical study was conducted to evaluate the efficacy and safety of topical 2% this compound cream versus 2% Ketoconazole cream in patients with dermatophytosis.
Table 3: Clinical Efficacy in the Treatment of Dermatophytosis
| Parameter | This compound (2% Cream) | Ketoconazole (2% Cream) | Reference |
| Mycological Cure Rate (End of Treatment) | 100% | 100% | [2] |
| Resolution of Pruritus | 85% | 54.6% | [2] |
| Reduction in Total Composite Score | 96.7% | 92.6% | [2] |
| Successful Treatment Outcome (Physician Global Assessment) | 100% | 82% | [2] |
| Relapse at Follow-up | 0% | 0% | [2] |
These results suggest that while both treatments achieved a complete mycological cure, this compound demonstrated a superior reduction in the clinical signs and symptoms of the infection, particularly pruritus.[2]
Experimental Protocols
The following section outlines the methodologies typically employed in the in vitro and clinical evaluation of antifungal agents like this compound and Ketoconazole.
In Vitro Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to assess the in vitro potency of an antifungal agent.
A standardized protocol, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi, is followed.[8][14][15]
-
Fungal Isolates: Clinical isolates of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) and Candida species are used.
-
Culture Media: Fungi are cultured on appropriate media like Sabouraud's Dextrose Agar to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum suspension is prepared, and the concentration is adjusted spectrophotometrically to a specific cell density (e.g., 1-5 x 10³ CFU/mL).
-
Antifungal Agents: Stock solutions of this compound and Ketoconazole are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Broth Microdilution Assay: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates with RPMI 1640 medium. The standardized fungal inoculum is then added to each well.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 28-35°C) for a specific period (e.g., 4 to 7 days), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the control well (drug-free).
Clinical Trial for Dermatophytosis
Clinical trials are essential to evaluate the in vivo efficacy and safety of antifungal treatments.
-
Study Design: A randomized, open-label, parallel-group study is a common design.[2]
-
Patient Population: Patients with a clinical and mycological diagnosis of tinea corporis or tinea cruris are enrolled.
-
Treatment: Patients are randomly assigned to receive either 2% this compound cream or 2% Ketoconazole cream, applied topically to the affected areas for a specified duration (e.g., twice daily for four weeks).[2]
-
Efficacy Assessment:
-
Clinical Evaluation: Signs and symptoms such as pruritus, erythema, vesicles, and scaling are assessed at baseline and at follow-up visits using a scoring system.
-
Mycological Evaluation: A potassium hydroxide (KOH) mount and fungal culture of skin scrapings are performed at the beginning and end of the treatment to confirm the presence or absence of the fungal pathogen.
-
-
Safety Assessment: The incidence of any adverse events is monitored and recorded throughout the study.
-
Outcome Measures:
-
Mycological Cure: Negative KOH and culture results at the end of treatment.
-
Clinical Cure: Resolution of all signs and symptoms.
-
Effective Treatment: Mycological cure plus clinical cure.
-
Relapse Rate: Recurrence of infection during a follow-up period.
-
Conclusion
Both this compound and Ketoconazole are effective antifungal agents against a wide range of fungi. Their primary mechanism of inhibiting ergosterol synthesis is a well-established therapeutic target. This compound's dual mechanism of action, which includes direct membrane damage, may contribute to its observed potent fungicidal activity and superior clinical symptom relief in some instances.[2][10] In vitro studies demonstrate the potent activity of both drugs, with this compound showing particularly low MIC values against various dermatophytes and Candida species.[8][11][12][13] Clinical data from a comparative study on dermatophytosis indicates that while both agents achieve high mycological cure rates, this compound may offer faster and more comprehensive relief from clinical symptoms.[2] The choice between these two antifungals for drug development and clinical application will depend on the specific fungal pathogen, the site of infection, and the desired therapeutic outcome. Further head-to-head clinical trials across a broader range of fungal infections are warranted to fully elucidate their comparative efficacy.
References
- 1. [Antifungal susceptibility testing method for dermatophytes -determination of MIC and MFC values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. medicinearticle.com [medicinearticle.com]
- 4. Portico [access.portico.org]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activity of this compound against dermatophyte isolates with reduced fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. In vitro activity of this compound, fluconazole, ketoconazole, fenticonazole, clotrimazole and itraconazole against pathogenic vaginal yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low in vitro activity of this compound against clinical isolates of dermatophyte | Current Medical Mycology [publish.kne-publishing.com]
- 15. Low in vitro activity of this compound against clinical isolates of dermatophyte - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Sertaconazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of the antifungal agent sertaconazole when combined with other antifungal drugs. Due to a lack of extensive published data on the synergistic combinations of this compound, this document focuses on the established mechanisms of action, detailed experimental protocols for assessing synergy, and illustrative data to guide future research.
This compound, an imidazole antifungal agent, is recognized for its broad-spectrum activity against a variety of fungal pathogens, including dermatophytes and yeasts of the Candida and Cryptococcus genera.[1][2][3] Its established efficacy in treating superficial mycoses is well-documented.[4][5][6][7] Combination therapy, a staple in managing infectious diseases, presents a promising avenue to enhance antifungal efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide outlines the methodologies to explore the synergistic potential of this compound with other classes of antifungal agents.
Mechanism of Action: The Foundation for Synergy
This compound's primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[4][5][8] It specifically targets the enzyme 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic methylated sterols and a decrease in ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[8]
Furthermore, this compound exhibits a dual mechanism of action. At higher concentrations, its lipophilic nature allows it to integrate directly into the lipid bilayer of the fungal cell membrane, causing direct damage and leakage of cellular contents.[4][5] This multifaceted attack on the fungal cell provides a strong rationale for exploring its synergistic potential with other antifungal agents that may target different cellular pathways. For instance, combining this compound with agents that target cell wall synthesis (e.g., echinocandins) or form pores in the cell membrane (e.g., polyenes) could lead to enhanced antifungal activity.
Recent studies have also highlighted that this compound can act as an efflux pump inhibitor in bacteria, a mechanism known to reverse antibiotic resistance.[9][10][11] While this has not been extensively studied in fungi, it presents a plausible mechanism for synergy, where this compound could increase the intracellular concentration and efficacy of another co-administered antifungal drug.
Evaluating Synergistic Interactions: Experimental Protocols
To rigorously assess the synergistic effects of this compound with other antifungal agents, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Checkerboard Microdilution Assay
The checkerboard assay is the most common method for quantifying the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The outcome is typically expressed as the Fractional Inhibitory Concentration Index (FICI).
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a second antifungal agent, both alone and in combination, against a target fungal isolate.
Materials:
-
This compound and the second antifungal agent (e.g., fluconazole, amphotericin B, caspofungin)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial dilutions of both this compound and the second antifungal agent in RPMI-1640 medium in the 96-well plate. The concentrations should typically range from 1/64 to 4 times the MIC of each drug. Arrange the dilutions so that each well contains a unique combination of concentrations of the two drugs, creating a "checkerboard" pattern. Include wells with each drug alone and a drug-free growth control.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate of fungal killing and can confirm synergistic or fungicidal activity.
Objective: To assess the rate of fungal killing by this compound and a second antifungal agent, alone and in combination, over time.
Materials:
-
This compound and the second antifungal agent
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting the final concentration to approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Test Setup: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., MIC)
-
Second antifungal agent alone (at a clinically relevant concentration, e.g., MIC)
-
Combination of this compound and the second antifungal agent at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Biofilm Susceptibility Assay
Fungal biofilms exhibit increased resistance to antifungal agents. Evaluating the effect of drug combinations on biofilms is crucial.
Objective: To determine the efficacy of this compound in combination with another antifungal agent in eradicating pre-formed fungal biofilms.
Materials:
-
This compound and the second antifungal agent
-
Biofilm-forming fungal isolate (e.g., Candida albicans)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium
-
Crystal Violet (CV) stain or XTT reduction assay reagents
-
Microplate reader
Procedure:
-
Biofilm Formation: Add a standardized fungal inoculum (e.g., 1 x 10⁶ cells/mL in RPMI-1640) to the wells of a microtiter plate and incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Gently wash the biofilms with sterile PBS to remove non-adherent cells.
-
Drug Treatment: Add fresh RPMI-1640 medium containing serial dilutions of this compound, the second antifungal agent, and their combinations to the biofilm-containing wells. Include a drug-free control.
-
Incubation: Incubate the plates for a further 24 hours at 37°C.
-
Quantification of Biofilm:
-
Crystal Violet (CV) Staining (for biomass): Wash the wells, stain with 0.1% CV, wash again, and then solubilize the bound dye with ethanol or acetic acid. Measure the absorbance to quantify the remaining biofilm biomass.
-
XTT Assay (for metabolic activity): Wash the wells and add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. The reduction of XTT to a colored formazan product by metabolically active cells is measured by absorbance.
-
-
Data Analysis: The Sessile MIC (SMIC) or Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest drug concentration causing a significant reduction (e.g., ≥50% or ≥90%) in biofilm biomass or metabolic activity compared to the control. Synergy is determined by calculating the Fractional Biofilm Eradication Concentration Index (FBCI) in a manner analogous to the FICI.
Data Presentation: Comparative Tables
The following tables illustrate how quantitative data from these experiments should be structured for clear comparison. Note: The data presented here is hypothetical and for illustrative purposes only, as specific synergistic data for this compound combinations is not widely available in published literature.
Table 1: In Vitro Synergy of this compound with Other Antifungals against Candida albicans (ATCC 90028) determined by Checkerboard Assay
| Antifungal Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2 | 0.25 | 0.375 | Synergy |
| Fluconazole | 8 | 1 | ||
| This compound | 2 | 0.5 | 0.75 | Additive |
| Amphotericin B | 0.5 | 0.125 | ||
| This compound | 2 | 0.125 | 0.3125 | Synergy |
| Caspofungin | 0.25 | 0.0625 |
Table 2: Time-Kill Kinetics of this compound in Combination with Fluconazole against Candida albicans (ATCC 90028)
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL |
| Growth Control | 5.0 | 7.5 | +2.5 |
| This compound (2 µg/mL) | 5.0 | 4.2 | -0.8 |
| Fluconazole (8 µg/mL) | 5.0 | 4.8 | -0.2 |
| This compound + Fluconazole | 5.0 | 2.5 | -2.5 |
Table 3: Effect of this compound in Combination with Caspofungin on Candida albicans (ATCC 90028) Biofilms
| Treatment | Biofilm Metabolic Activity (% of Control) | Interpretation |
| This compound (4 µg/mL) | 75% | |
| Caspofungin (0.5 µg/mL) | 60% | |
| This compound + Caspofungin | 20% | Synergistic Eradication |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for the checkerboard microdilution assay.
Caption: Hypothetical synergistic interaction of this compound and an echinocandin.
Conclusion
While the existing literature provides a strong basis for the antifungal activity of this compound as a monotherapy, its potential in combination therapy remains a largely unexplored and promising area of research. The multifaceted mechanism of action of this compound suggests a high probability of synergistic interactions with other antifungal classes. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential synergies. The generation of quantitative data from such studies will be invaluable in identifying novel and more effective treatment strategies for challenging fungal infections, ultimately contributing to the advancement of antifungal drug development.
References
- 1. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. aijournals.com [aijournals.com]
- 4. This compound: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro antifungal activity of this compound, bifonazole, ketoconazole, and miconazole against yeasts of the Candida genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of this compound in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and this compound restores antibiotic susceptibility in multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and this compound restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertaconazole Demonstrates Superior Anti-Inflammatory Effects Compared to Other Topical Antifungals
New research and clinical data reveal that sertaconazole, an imidazole antifungal agent, possesses significant anti-inflammatory properties that distinguish it from other commonly used antifungals. These properties, mediated by a unique signaling pathway, contribute to a more rapid and comprehensive relief of the inflammatory symptoms associated with fungal infections.
For researchers, scientists, and drug development professionals, this comparative analysis provides a detailed overview of the experimental data supporting this compound's dual antifungal and anti-inflammatory action, offering a clear perspective on its therapeutic advantages.
In Vitro Comparative Analysis: Cytokine Inhibition
A key indicator of anti-inflammatory activity is the ability of a compound to suppress the release of pro-inflammatory cytokines. In a comparative study, this compound was evaluated against seven other topical antifungal agents for its ability to inhibit cytokine release from activated human peripheral blood mononuclear cells (PBMCs). The results demonstrated that this compound was unique in its capacity to significantly reduce the release of these inflammatory mediators.[1][2]
| Antifungal Agent | Inhibition of Cytokine Release from Activated Lymphocytes |
| This compound nitrate | Reduced |
| Butoconazole | No significant reduction |
| Ciclopirox olamine | No significant reduction |
| Fluconazole | No significant reduction |
| Ketoconazole | No significant reduction |
| Miconazole nitrate | No significant reduction |
| Terconazole | No significant reduction |
| Tioconazole | No significant reduction |
Clinical Comparative Analysis: Symptom Reduction
Clinical trials have consistently demonstrated the superior efficacy of this compound in alleviating the inflammatory symptoms of cutaneous mycoses, such as erythema (redness) and pruritus (itching), when compared to other antifungals like clotrimazole and miconazole.
This compound vs. Clotrimazole in Tinea Corporis
In a study comparing 2% this compound cream with 1% clotrimazole cream for the treatment of tinea corporis, the this compound group showed a statistically significant and more rapid reduction in inflammatory symptoms.[3][4][5][6]
| Clinical Parameter | This compound (2% Cream) | Clotrimazole (1% Cream) | p-value |
| Erythema Reduction | After treatment, 96.7% of patients had grade 0 (no) erythema.[3] | After treatment, 30% of patients had grade 0 erythema.[3] | <0.02[3] |
| Pruritus Reduction | Showed a highly significant reduction in itching.[3] | Showed a significant reduction in itching. | <0.001[3] |
| Overall Improvement | Mean total score difference of 8.80.[3] | Mean total score difference of 7.20.[3] | <0.001[3] |
This compound vs. Miconazole in Cutaneous Dermatophytosis
A double-blind clinical trial comparing 2% this compound cream with 2% miconazole cream in patients with cutaneous dermatophytosis found that this compound led to a significantly higher cure rate at an earlier time point.[7][8] Another study supported these findings, showing a statistically significant decrease in mean symptom scores in favor of this compound from the first week of treatment.[8]
| Clinical Outcome | This compound (2% Cream) | Miconazole (2% Cream) | p-value |
| Cure Rate at Day 15 | Higher cure rate observed.[7] | Lower cure rate observed.[7] | <0.01[7] |
| Mean Symptom Score Reduction | Significant decrease from the first week onwards.[8] | Significant decrease, but less pronounced than this compound.[8] | <0.05[8] |
| Complete Clinical Cure | 62.3% of patients.[8] | 44.6% of patients.[8] | <0.05[8] |
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are not a secondary consequence of its antifungal activity but are due to a distinct molecular mechanism. This compound activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2).[9] This increase in PGE2 plays a crucial role in suppressing the release of pro-inflammatory cytokines.[9]
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To compare the effects of various antifungal agents on the release of pro-inflammatory cytokines from activated human immune cells.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce cytokine production. Simultaneously, cells are treated with various concentrations of this compound or other antifungal agents (e.g., miconazole, clotrimazole, ketoconazole). A vehicle control is also included.
-
Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA).
In Vivo Model of Irritant Contact Dermatitis
Objective: To evaluate the in vivo anti-inflammatory effects of topically applied this compound in an animal model of skin inflammation.
Methodology:
-
Animal Model: The study utilizes BALB/c mice.
-
Induction of Inflammation: A topical irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ear of the mice to induce an inflammatory response, characterized by edema.[10][11]
-
Treatment: A solution of this compound or a vehicle control is topically applied to the inflamed ear.
-
Measurement of Edema: Ear thickness is measured at various time points after treatment using a digital caliper. The change in ear thickness is used as a measure of the inflammatory edema.
-
Histological Analysis: At the end of the experiment, the animals are euthanized, and the ear tissue is collected for histological analysis to assess the infiltration of inflammatory cells.
Conclusion
References
- 1. Anti-inflammatory and anti-itch activity of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Comparison of Topical Anti- Fungal Agents this compound and Clotrimazole in the Treatment of Tinea Corporis-An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of topical anti- fungal agents this compound and clotrimazole in the treatment of tinea corporis-an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijord.com [ijord.com]
- 6. ijhcr.com [ijhcr.com]
- 7. This compound 2% cream vs. miconazole 2% cream for cutaneous mycoses: a double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of this compound nitrate 2% cream vs. miconazole in patients with cutaneous dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of this compound nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of novel Sertaconazole delivery systems in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of novel drug delivery systems for Sertaconazole, a broad-spectrum antifungal agent. The data presented herein is collated from various preclinical studies, offering a comprehensive overview of the performance of these advanced formulations against conventional topical preparations. Detailed experimental protocols are provided to aid in the replication and further development of these systems.
Enhanced Efficacy Through Advanced Formulations
This compound's therapeutic potential is often limited by its poor aqueous solubility, which can restrict its penetration into deeper skin layers where fungal infections reside. To overcome this, researchers have explored various nanotechnology-based delivery systems. This guide focuses on the preclinical evidence for several of these promising alternatives, including liposomes, ultraflexible liposomes, transferosomes, microemulsions, and nanosponges. These novel formulations aim to improve drug solubility, skin permeation, and retention, ultimately leading to enhanced antifungal activity.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the key performance indicators of different novel this compound delivery systems as reported in preclinical studies. These tables provide a clear and concise comparison of their efficacy against conventional formulations.
Table 1: In Vitro Antifungal Activity
| Delivery System | Fungal Strain | Zone of Inhibition (mm) | Fold Increase vs. Conventional | Reference |
| Ultraflexible Liposomal Gel | Candida albicans | 25 ± 1.50 | 1.25 | [1] |
| Conventional Cream | Candida albicans | 20 ± 1.72 | - | [1] |
| Microemulsion-based Hydrogel | Candida albicans | 23.54 ± 0.72 | 1.42 | [2][3] |
| Commercial Cream | Candida albicans | 16.53 ± 0.63 | - | [2][3] |
| Flexisomes Hydrogel | Candida albicans | 30 | 1.36 | |
| Marketed Formulation | Candida albicans | 22 | - | |
| Plain this compound Hydrogel | Candida albicans | 14 | - | |
| Bilosomes Hydrogel (SBG 5) | Candida albicans | Not specified | 2-fold vs. Dermofix® cream |
Table 2: Ex Vivo Skin Permeation and Retention
| Delivery System | Animal Model | Drug Permeation (Flux, µg/cm²/h) | Skin Retention | Fold Increase in Retention vs. Conventional | Reference |
| Transferosomal Gel | Rat | 645 | Not specified | - | [4] |
| Microemulsion-based Hydrogel | Rabbit | Higher than commercial cream | 3 times higher than commercial cream | 3 | [2][3] |
| Nanosponges (F2 formulation) | Not specified | Not specified | 70.40% | Higher than marketed formulation | [5] |
| Bilosomes Hydrogel (SBG 5) | Not specified | 1.6-fold vs. Dermofix® cream | 3.86-fold vs. Dermofix® cream | 3.86 |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for their interpretation and potential replication.
In Vitro Antifungal Activity (Zone of Inhibition)
The antifungal efficacy of the novel formulations is commonly assessed using the agar well diffusion method.
-
Culture Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is uniformly spread on the surface of a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Formulation Application: A precise quantity of the test formulation (novel delivery system or conventional cream) is placed into each well.
-
Incubation: The plates are incubated under conditions optimal for fungal growth (e.g., 37°C for 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the area around the well where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.[1][3]
Ex Vivo Skin Permeation Studies
These studies are conducted to evaluate the ability of the formulation to deliver the drug through the skin.
-
Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., rats or rabbits). The subcutaneous fat and hair are carefully removed.[6]
-
Franz Diffusion Cell: The prepared skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor compartment, with the stratum corneum facing the donor compartment.[6]
-
Formulation Application: The test formulation is applied to the surface of the skin in the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintained at a constant temperature (e.g., 37°C) to simulate physiological conditions. The medium is continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for drug content using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated from the slope of the linear portion of the curve.
In Vivo Antifungal Efficacy Studies
Animal models of fungal infection are used to assess the therapeutic efficacy of the formulations in a living system.
-
Animal Model: Immunocompromised rats are often used to establish a skin fungal infection.[4]
-
Infection Induction: A specific area on the back of the animal is shaved, and a suspension of the fungal pathogen (e.g., Trichophyton mentagrophytes) is applied to induce infection.[1]
-
Treatment: After a defined period to allow for the establishment of infection, the animals are treated with the novel formulation or a conventional cream.
-
Evaluation: The efficacy of the treatment is evaluated by observing the clinical signs of infection (e.g., erythema, scaling) and by determining the fungal load in the infected skin tissue at the end of the treatment period. A significant reduction in fungal count compared to the control group indicates the effectiveness of the formulation.[1][4]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating novel delivery systems.
Caption: Mechanism of action of this compound leading to fungal cell death.
Caption: Experimental workflow for preclinical evaluation of novel drug delivery systems.
References
- 1. Phospholipid-Based Ultraflexible Nanovesicular Gel of this compound Nitrate for the Treatment of Skin Fungal Infections: Statistical Optimization, In Vitro and Preclinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of microemulsion in topical this compound hydrogel: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microemulsion based topical hydrogel of this compound: formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound nitrate loaded nanovesicular systems for targeting skin fungal infection: In-vitro, ex-vivo and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Design Expert Assisted Formulation of Topical Bioadhesive Gel of this compound Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sertaconazole, Clotrimazole, and Miconazole for the Treatment of Otomycosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agents sertaconazole, clotrimazole, and miconazole in the context of otomycosis treatment. The information presented is based on a meticulous review of clinical trial data and pharmacological studies to assist researchers and drug development professionals in their understanding of these common therapeutic options.
Executive Summary
Otomycosis, a fungal infection of the external auditory canal, is a prevalent condition requiring effective antifungal therapy. The azole antifungals, including this compound, clotrimazole, and miconazole, are mainstays of treatment. This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. A key clinical trial directly comparing the three agents revealed comparable efficacy, with this compound showing a slight advantage when considering both complete and partial responses. Miconazole, however, demonstrated a higher rate of complete response. All three drugs were well-tolerated with no significant adverse reactions reported.
Data Presentation: Efficacy in Otomycosis Treatment
A double-blinded, placebo-controlled clinical trial provides the most direct comparative data for the three agents. The results from this study are summarized below.
| Treatment Group (2% Cream) | Number of Patients (Ears) | Complete Response Rate (Week 4) | Partial Response Rate (Week 4) | Overall Response Rate (Complete + Partial) |
| This compound | 56 | 89.3% | 7.1% | 96.4% |
| Miconazole | 58 | 94.8% | 0.0% | 94.8% |
| Clotrimazole | 58 | 87.9% | 3.4% | 91.3% |
| Placebo | 58 | 17.2% | 62.1% | 79.3% |
Data extracted from a clinical trial involving 138 patients (230 ears) with otomycosis.[1][2]
Experimental Protocols
The following outlines the typical experimental design for a clinical trial evaluating antifungal treatments for otomycosis, based on the comparative study.
Study Design
A prospective, double-blind, randomized, placebo-controlled clinical trial is the gold standard for comparing the efficacy of different treatments.
Patient Selection Criteria
-
Inclusion Criteria:
-
Clinical diagnosis of otomycosis based on history (e.g., ear itching, otalgia, aural fullness) and otoscopic examination (e.g., visible fungal debris).[1]
-
Confirmation of fungal elements via mycological examination (direct microscopy and/or culture).
-
Informed consent from the patient.
-
-
Exclusion Criteria:
-
Known hypersensitivity to azole antifungals.
-
Concurrent use of other topical or systemic antifungal medications.
-
Presence of a perforated tympanic membrane.
-
Bacterial superinfection requiring antibiotic therapy.
-
Immunocompromised status.
-
Treatment Protocol
-
Initial Debridement: The external auditory canal is thoroughly cleaned to remove all visible fungal debris and cerumen. This is often achieved through gentle suctioning or irrigation with a mild cleansing solution (e.g., 2% acetic acid).[1][2]
-
Randomization: Patients are randomly assigned to one of the treatment groups (this compound 2% cream, Miconazole 2% cream, Clotrimazole 2% cream, or placebo).
-
Medication Administration: Patients are instructed to apply the assigned cream to the affected ear canal, typically twice daily, for a specified duration (e.g., four weeks).
-
Follow-up and Evaluation: Patients are evaluated at regular intervals (e.g., at the end of the first, second, and fourth weeks of treatment).[1][2]
Outcome Measures
-
Clinical Evaluation: A scoring system is used to assess the severity of signs and symptoms, including:
-
Mycological Examination:
-
Direct Microscopy: Samples of ear discharge are examined under a microscope using a potassium hydroxide (KOH) preparation to visualize fungal hyphae and spores.
-
Fungal Culture: Samples are inoculated onto a specialized fungal culture medium, such as Sabouraud's Dextrose Agar (SDA), and incubated at a suitable temperature (e.g., 25-30°C) for a period of one to three weeks to allow for fungal growth and identification.
-
Statistical Analysis
Statistical significance of the differences in treatment outcomes between the groups is determined using appropriate statistical tests, such as the chi-square test or Fisher's exact test. A p-value of less than 0.05 is typically considered statistically significant.[1][2]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for a comparative clinical trial of antifungal agents in otomycosis.
Signaling Pathways of Azole Antifungals
Caption: Simplified signaling pathways of this compound, clotrimazole, and miconazole in fungi.
Conclusion
This compound, clotrimazole, and miconazole are all effective topical treatments for otomycosis. The choice of agent may be guided by considerations of complete versus overall response rates, as well as local availability and cost. The dual mechanism of action of this compound, involving both inhibition of ergosterol synthesis and direct membrane damage, and that of miconazole, involving peroxidase inhibition, are notable pharmacological features. Further research, including head-to-head trials with larger patient populations and standardized outcome measures, will continue to refine our understanding of the optimal management of otomycosis.
References
- 1. This compound versus Clotrimazole and Miconazole Creams in the Treatment of Otomycosis: A Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus Clotrimazole and Miconazole Creams in the Treatment of Otomycosis: A Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Sertaconazole's Efficacy in the Treatment of Superficial Mycoses Compared to Other Topical Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Superficial fungal infections of the skin, hair, and nails affect a significant portion of the global population, driving the need for effective and well-tolerated topical therapeutic agents. Among the newer imidazole antifungals, sertaconazole has garnered attention for its broad-spectrum activity and unique mechanism of action. This guide provides a comprehensive meta-analysis of this compound's effectiveness in comparison to other topical therapies, supported by data from clinical trials and detailed experimental protocols.
Executive Summary
This compound has demonstrated comparable, and in some instances, superior efficacy to other topical antifungal agents in the treatment of various dermatophytoses, including tinea pedis, tinea corporis, and seborrheic dermatitis. A key differentiator for this compound is its dual mechanism of action, which includes both the inhibition of ergosterol synthesis and the disruption of the fungal cell membrane, contributing to its fungicidal and fungistatic properties. Furthermore, its anti-inflammatory and antipruritic effects offer additional clinical benefits in managing symptomatic infections.
This guide synthesizes quantitative data from multiple studies, presenting a clear comparison of mycological and clinical cure rates. Detailed experimental methodologies are provided to allow for critical appraisal of the cited evidence. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the pharmacological and clinical data.
Comparative Efficacy of this compound
A mixed-treatment comparison meta-analysis involving 14 topical antifungal treatments for dermatophytosis found no statistically significant differences among the antifungals, including this compound, in achieving mycological cure at the end of treatment. However, for sustained cure, butenafine and terbinafine were found to be more efficacious than this compound, clotrimazole, and oxiconazole.[1][2][3]
Individual clinical trials provide more direct comparisons for specific indications:
-
This compound vs. Miconazole: In a double-blind, multicenter trial with 631 patients suffering from superficial cutaneous mycoses, this compound 2% cream showed a statistically significant higher clinical cure rate (95.6%) compared to miconazole 2% cream (88.1%) at the end of the follow-up period. Patients treated with this compound were also cured earlier and in a higher proportion.[4][5] Another study in patients with cutaneous dermatophytosis found that 62.3% of patients in the this compound group achieved complete clinical cure compared to 44.6% in the miconazole group.[6]
-
This compound vs. Clotrimazole: A study on patients with tinea corporis/cruris found that while both treatments were effective, the this compound group showed a faster reduction in symptoms like pruritus and desquamation in the first week. Another observational study on tinea corporis concluded that topical this compound showed better improvement in clinical parameters than topical clotrimazole within three weeks.[7] However, a randomized controlled trial concluded that clotrimazole is as efficacious and safe as this compound in the treatment of tinea corporis/cruris, though this compound showed an earlier response.
-
This compound vs. Terbinafine: In a randomized, observer-blind study of patients with localized dermatophytosis (tinea corporis or tinea cruris), once-daily topical this compound was found to be as effective as terbinafine. The final cure rates at 4 weeks were comparable at 93.18% for this compound and 89.01% for terbinafine.[8][9][10] A comparative trial in patients with tinea cruris and/or tinea corporis also found that while higher cure rates were observed in the terbinafine group, the results were not statistically significant, concluding that this compound 2% cream is similar in efficacy to terbinafine 1% cream.
Data Summary
Table 1: Mycological Cure Rates in Comparative Clinical Trials
| Indication | This compound 2% | Comparator | Comparator Mycological Cure Rate | Study |
| Cutaneous Mycoses | 98.6% | Miconazole 2% | 91.7% | Alomar et al., 1992[4][5] |
| Tinea Corporis/Cruris | 100% (at 4 weeks) | Clotrimazole 1% | 100% (at 4 weeks) | Satish G R et al. |
| Localized Dermatophytosis | 93.18% (at 4 weeks) | Terbinafine 1% | 89.01% (at 4 weeks) | Chatterjee D et al., 2016[8][9][10] |
| Tinea Pedis | 66.2% (at 6 weeks) | Vehicle | Not Applicable | Savin R, Jorizzo J.[11] |
Table 2: Clinical Cure/Improvement Rates in Comparative Clinical Trials
| Indication | This compound 2% | Comparator | Comparator Clinical Cure/Improvement Rate | Study |
| Cutaneous Mycoses | 95.6% | Miconazole 2% | 88.1% | Alomar et al., 1992[4][5] |
| Cutaneous Dermatophytosis | 62.3% (Complete Cure) | Miconazole 2% | 44.6% (Complete Cure) | Sharma J et al.[6] |
| Tinea Corporis | Better improvement in clinical parameters | Clotrimazole 1% | Less improvement | Shivamurthy RP et al.[7] |
| Localized Dermatophytosis | 77.27% (at 2 weeks) | Terbinafine 1% | 73.63% (at 2 weeks) | Chatterjee D et al., 2016[8][9][10] |
| Tinea Corporis/Cruris | 80% (Complete Cure at 4 weeks) | Terbinafine 1% | 90.9% (Complete Cure at 4 weeks) | A comparative trial |
Table 3: Adverse Events Reported in Comparative Clinical Trials
| Study | This compound Group | Comparator Group |
| Sharma J et al. (vs. Miconazole) | 5 patients (mild to moderate adverse events) | 9 patients (mild to moderate adverse events) |
| Satish G R et al. (vs. Clotrimazole) | No serious adverse drug events | No serious adverse drug events |
| Chatterjee D et al. (vs. Terbinafine) | Well tolerated, no local or systemic adverse events | Well tolerated, no local or systemic adverse events |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for some of the key studies cited.
This compound vs. Miconazole for Cutaneous Mycoses (Alomar et al., 1992)
-
Study Design: A multi-center, double-blind, randomized, controlled trial with parallel groups.
-
Patient Population: 631 patients with a clinical and mycological diagnosis of superficial cutaneous mycosis.
-
Inclusion Criteria: Patients with a confirmed diagnosis of dermatophytosis.
-
Exclusion Criteria: Not specified in the abstract.
-
Intervention:
-
This compound 2% cream applied topically twice daily.
-
Miconazole 2% cream applied topically twice daily.
-
-
Duration of Treatment: Not specified in the abstract.
-
Primary Outcome Measures:
-
Clinical assessment of lesion and symptom improvement.
-
Microscopic examination for the presence of hyphae or mycelia.
-
Culture test for the presence of active infection.
-
-
Randomization and Blinding: The study was double-blind and randomized. The specific methods of randomization and blinding were not detailed in the abstract.
This compound vs. Clotrimazole for Tinea Corporis/Cruris (Satish G R et al.)
-
Study Design: A randomized clinical trial.
-
Patient Population: 60 patients with a diagnosis of tinea corporis/cruris.
-
Inclusion Criteria: Patients diagnosed with tinea corporis/cruris.
-
Exclusion Criteria: Not specified in the abstract.
-
Intervention:
-
Group A: Topical clotrimazole 1% cream applied twice daily for 4 weeks.
-
Group B: Topical this compound 2% cream applied twice daily for 4 weeks.
-
-
Primary Outcome Measures:
-
Weekly assessment of pruritus, erythema, vesicles, and desquamation.
-
Potassium hydroxide (KOH) mount.
-
-
Randomization and Blinding: The study was randomized. The method of randomization was not specified. The study was not blinded (open-label).
This compound vs. Terbinafine for Localized Dermatophytosis (Chatterjee D et al., 2016)
-
Study Design: A randomized, observer-blind, parallel-group study.
-
Patient Population: Adult patients of either sex with localized lesions of tinea corporis or tinea cruris.
-
Inclusion Criteria: Clinical diagnosis confirmed by potassium hydroxide smear microscopy of skin scrapings.
-
Exclusion Criteria: Not specified in the abstract.
-
Intervention:
-
This compound cream applied once daily for 2 weeks.
-
Terbinafine cream applied once daily for 2 weeks.
-
If clinical cure was not achieved at 2 weeks but improvement was noted, the application was continued for another 2 weeks.
-
-
Primary Outcome Measures:
-
Clinical cure rate at 2 and 4 weeks. Clinical cure was defined as the absence of erythema, scaling, and pruritus.
-
-
Randomization and Blinding: The study was randomized and observer-blind. The specific methods were not detailed in the abstract.
Mechanisms of Action and Signaling Pathways
The antifungal activity of these agents primarily targets the fungal cell membrane, but through different mechanisms.
This compound: A Dual-Action Antifungal
This compound, an imidazole derivative, exhibits a unique dual mechanism of action:
-
Inhibition of Ergosterol Synthesis: Like other azole antifungals, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and function.
-
Direct Membrane Damage: The benzothiophene ring in this compound's structure is believed to interact directly with the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components like ATP, resulting in fungal cell death.
Additionally, this compound possesses anti-inflammatory properties, which are mediated through the activation of the p38/COX-2/PGE2 pathway, leading to the suppression of pro-inflammatory cytokines.[1]
Caption: this compound's dual mechanism of action against fungal cells.
Comparator Antifungals: Mechanisms of Action
-
Azoles (Miconazole, Clotrimazole, Ketoconazole): These agents, like this compound, primarily act by inhibiting lanosterol 14α-demethylase, thereby disrupting ergosterol synthesis.
-
Allylamines (Terbinafine): Terbinafine inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than lanosterol 14α-demethylase. This leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.
-
Hydroxypyridones (Ciclopirox Olamine): The mechanism of ciclopirox is different from that of azoles and allylamines. It chelates polyvalent metal cations (like Fe3+), which are essential cofactors for many enzymes, thereby disrupting various cellular processes, including DNA repair, signal transduction, and metabolism.
References
- 1. Efficacy of topical antifungals in the treatment of dermatophytosis: a mixed-treatment comparison meta-analysis involving 14 treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenesis, Immunology and Management of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-centre double-blind trial on the efficacy and safety of this compound 2% cream in comparison with miconazole 2% cream on patients suffering from cutaneous mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Efficacy and tolerability of this compound nitrate 2% cream vs. miconazole in patients with cutaneous dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Topical Anti- Fungal Agents this compound and Clotrimazole in the Treatment of Tinea Corporis-An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of topical this compound versus topical terbinafine in localized dermatophytosis: A randomized, observer-blind, parallel group study | Semantic Scholar [semanticscholar.org]
- 9. Efficacy and tolerability of topical this compound versus topical terbinafine in localized dermatophytosis: A randomized, observer-blind, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of topical this compound versus topical terbinafine in localized dermatophytosis: A randomized, observer-blind, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sertaconazole
Essential guidelines for the safe and compliant disposal of sertaconazole are critical for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this imidazole-based antifungal agent must adhere to established protocols to mitigate risks of environmental contamination and ensure a safe laboratory environment. This document provides a comprehensive overview of the proper disposal procedures for this compound, addressing immediate safety concerns and logistical considerations.
Environmental and Safety Profile of this compound
The SDS for this compound nitrate indicates that the substance should not be allowed to enter drains or sewage systems.[1] Disposal should be conducted through a licensed chemical destruction plant or by controlled incineration.[1]
Acute Toxicity Data for this compound Nitrate:
| Route of Administration | Species | LD50 Value | Reference |
| Intraperitoneal | Mouse | > 8,000 mg/kg | [2] |
| Oral, Subcutaneous, Intraperitoneal | Mice and Rats | > 8,000 mg/kg | [3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe disposal of this compound and associated materials.
-
Segregation: At the point of generation, segregate all this compound waste from other waste streams. This includes unused or expired this compound powder, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.
-
Waste Classification: Based on the information from the Safety Data Sheet and general pharmaceutical waste guidelines, this compound waste should be classified as chemical waste. If mixed with other hazardous materials, the more stringent disposal requirements apply.
-
Containerization:
-
Solid Waste: Place solid this compound waste (e.g., powder, contaminated gloves) in a clearly labeled, sealed, and durable container. The container should be appropriate for chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with the Safety Data Sheet for this compound nitrate to ensure proper handling and treatment, which will likely involve high-temperature incineration.
-
Documentation: Maintain a detailed record of the disposed this compound waste, including the quantity, date of disposal, and the name of the disposal company.
Experimental Protocols: Analytical Methods for Detection
While specific protocols for the detection of this compound in environmental samples are not established, methodologies used for its quantification in pharmaceutical formulations can be adapted. These methods are crucial for any future environmental monitoring or degradation studies.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Methodology:
-
Column: A common choice is a C18 column.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water is typically used.
-
Detection: UV detection at a specific wavelength (e.g., 260 nm) is often employed.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.
-
UV-Visible Spectrophotometry:
-
Principle: This technique measures the absorbance of light by a substance at a specific wavelength.
-
Methodology:
-
Solvent: this compound nitrate is dissolved in a suitable solvent, such as methanol.
-
Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λmax), which for this compound nitrate is approximately 260 nm.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to create a calibration curve.
-
Sample Analysis: The absorbance of the sample solution is measured, and its concentration is determined using the calibration curve.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Sertaconazole
Essential Safety and Handling Guide for Sertaconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound nitrate is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
The substance is not considered a hazardous substance or mixture by all suppliers, but it is recommended to handle it with care due to the potential for irritation.[3]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation, Category 2 |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Operational Plan: Safe Handling of this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store the container in a tightly sealed receptacle in a cool, dry, and well-ventilated place.[4] Refer to the manufacturer's certificate for specific storage temperature conditions.[4] Keep away from heat, moisture, and direct light.[5][6] The product should be stored in accordance with the information listed on the product insert.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the necessary PPE for the specific compounding or handling tasks.[7] The following PPE is mandatory when handling this compound powder:
| PPE Item | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves.[7] For compounding, double gloving is recommended.[8] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles.[4][9] | To protect eyes from dust particles and splashes, preventing irritation.[1][2] |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.[9][10] | To avoid inhalation and respiratory tract irritation.[1][2] |
Handling and Compounding
-
Ventilation : Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]
-
Avoid Dust Formation : Take care to avoid the formation of dust and aerosols during handling, weighing, and mixing.[2]
-
Personal Hygiene : Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the handling area.[4][8]
-
Static Discharge : Take precautionary measures against static discharge.[1]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2] If skin irritation persists, consult a physician.[5] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] If symptoms persist, consult a doctor.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Accidental Release Measures (Spill)
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm to others.
Unused Product
-
Regulations : Disposal must be made according to official regulations.[1] The substance must not be disposed of together with household garbage.[1]
-
Collection : The best way to dispose of unused medication is to take it to a registered drug collection location.[11]
-
Trash Disposal (if no take-back option is available) :
-
Remove the this compound from its original packaging.
-
Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[11][12]
-
Place the mixture in a sealed plastic bag or other sealed container.[11]
-
Dispose of the sealed container in the trash.[11]
-
Contaminated Materials
-
PPE and Labware : Used gloves, gowns, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste according to your institution's guidelines.
-
Empty Containers : Before recycling, remove or obscure any personal or hazardous information from the label of the empty container.[11]
Do not allow the product to reach the sewage system.[1] Always consult your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. drugs.com [drugs.com]
- 6. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. kmpharma.in [kmpharma.in]
- 11. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
